molecular formula C5H7N3O2 B1588338 (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid CAS No. 720706-28-5

(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid

Cat. No.: B1588338
CAS No.: 720706-28-5
M. Wt: 141.13 g/mol
InChI Key: RIRHAWIZPRZONH-UHFFFAOYSA-N
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Description

(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)2-5(9)10/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHAWIZPRZONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427126
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720706-28-5
Record name (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to (5-Methyl-2H-triazol-3-YL)-acetic acid: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Growing Interest

In the vast landscape of heterocyclic chemistry, triazole derivatives have consistently emerged as privileged scaffolds in both agrochemical and pharmaceutical research. Their unique electronic properties and versatile reactivity make them ideal building blocks for a diverse array of functional molecules. Among these, (5-Methyl-2H-triazol-3-YL)-acetic acid stands out as a compound of significant interest. Its potential applications as a plant growth regulator, a fungicide, and a precursor for novel therapeutic agents underscore the importance of a comprehensive understanding of its chemical nature. This guide provides an in-depth exploration of its chemical properties, structural features, and plausible synthetic routes, offering valuable insights for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

(5-Methyl-2H-triazol-3-YL)-acetic acid, also known by its synonyms 5-Methyl-1H-1,2,4-triazole-3-acetic acid and 2-(5-Methyl-4H-1,2,4-triazol-3-YL)acetic acid, is a white to off-white solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 720706-28-5[1][2]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to off-white solid[1]
Storage Conditions 0-8 °C[3]
Structural Elucidation

The molecular structure of (5-Methyl-2H-triazol-3-YL)-acetic acid consists of a 1,2,4-triazole ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 3-position. The "2H" in the IUPAC name indicates that the proton on the triazole ring can reside on the nitrogen at position 2, leading to tautomerism with the 1H and 4H forms. This tautomerism is a key feature of many triazole compounds and can influence their chemical reactivity and biological activity.

G cluster_0 Step 1: Formation of Acylthiosemicarbazide cluster_1 Step 2: Cyclization to Triazole Thiol cluster_2 Step 3: S-Alkylation and Desulfurization (Hypothetical) thiosemicarbazide Thiosemicarbazide acylthiosemicarbazide 1-Acetyl-3-thiosemicarbazide thiosemicarbazide->acylthiosemicarbazide Acylation acetic_anhydride Acetic Anhydride acetic_anhydride->acylthiosemicarbazide acylthiosemicarbazide_2 1-Acetyl-3-thiosemicarbazide triazole_thiol 5-Methyl-1H-1,2,4-triazole-3-thiol acylthiosemicarbazide_2->triazole_thiol Base-catalyzed cyclization naoh NaOH (aq) naoh->triazole_thiol triazole_thiol_2 5-Methyl-1H-1,2,4-triazole-3-thiol intermediate 2-((5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl)acetic acid triazole_thiol_2->intermediate S-Alkylation chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate base Base (e.g., NaOAc) base->intermediate final_product (5-Methyl-2H-triazol-3-YL)-acetic acid intermediate->final_product Oxidative Desulfurization oxidizing_agent Oxidizing Agent (e.g., H₂O₂/HNO₃) oxidizing_agent->final_product G Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Demethylase->Membrane Ergosterol depletion Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Leads to Triazole (5-Methyl-2H-triazol-3-YL)-acetic acid Triazole->Demethylase Inhibits

References

Synthesis and characterization of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (5-Methyl-2H-triazol-3-YL)-acetic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Methyl-2H-triazol-3-YL)-acetic acid, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for a wide array of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] (5-Methyl-2H-triazol-3-YL)-acetic acid serves as a versatile building block for the development of more complex molecules.[5] This document details a robust synthetic pathway, explains the rationale behind key experimental steps, and outlines a rigorous analytical workflow for structural confirmation and purity assessment, designed for researchers and professionals in chemical synthesis and drug development.

Introduction to 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a cornerstone in the design of therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[6] The compound of interest, (5-Methyl-2H-triazol-3-YL)-acetic acid (C₅H₇N₃O₂), incorporates both the stable triazole ring and a carboxylic acid functional group, making it an ideal synthon for further chemical elaboration in the development of novel pharmaceuticals and agrochemicals.[5]

Synthetic Strategy and Rationale

The construction of the 3,5-disubstituted 1,2,4-triazole ring is a well-established field with several classical and modern approaches, including the Pellizzari and Einhorn-Brunner reactions.[2][7] A highly efficient and common strategy involves the cyclocondensation of a hydrazine-derived species with a suitable electrophilic partner.

For the synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid, we propose a "built-in" approach where the triazole ring is formed via cyclization.[8] This strategy circumvents potential issues with regioselectivity that can arise when alkylating a pre-formed triazole ring. The selected pathway involves the reaction of ethyl 2-hydrazinyl-2-iminoacetate with an acetylating agent, followed by base-catalyzed intramolecular cyclization. This method is advantageous due to the accessibility of starting materials and the generally high yields achieved in similar transformations.[9]

Synthetic Workflow Diagram

The overall synthetic process is depicted below, starting from commercially available reagents and proceeding through key intermediates to the final product.

Synthesis_Workflow cluster_0 Step 1: Formation of Hydrazinyl Iminoacetate cluster_1 Step 2: Acylation and Cyclization cluster_2 Step 3: Hydrolysis A Ethyl Cyanoacetate B Ethanol, HCl (gas) A->B Pinner Reaction C Ethyl 2-ethoxy-2-iminoacetate (Pinner Salt Intermediate) B->C D Hydrazine Hydrate C->D Nucleophilic Substitution E Ethyl 2-hydrazinyl-2-iminoacetate D->E F Acetic Anhydride E->F Acylation G Ethyl 2-(2-acetylhydrazinyl)-2-iminoacetate F->G H Sodium Hydroxide (aq) G->H Base-catalyzed Intramolecular Cyclization I Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate H->I J NaOH (aq), Heat I->J Saponification K Acidification (HCl) J->K Protonation L (5-Methyl-2H-triazol-3-YL)-acetic acid (Final Product) K->L

Caption: Synthetic pathway for (5-Methyl-2H-triazol-3-YL)-acetic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Ethyl 2-hydrazinyl-2-iminoacetate

  • Pinner Salt Formation: Dry ethanol (200 mL) is cooled to 0°C in a three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. Dry hydrogen chloride gas is bubbled through the ethanol until saturation.

  • Ethyl cyanoacetate (0.1 mol) is added dropwise to the cold ethanolic HCl solution. The mixture is stirred at 0°C for 2 hours and then allowed to stand at room temperature overnight. The resulting precipitate of ethyl 2-ethoxy-2-iminoacetate hydrochloride (Pinner salt) is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Hydrazine Reaction: The dried Pinner salt (0.1 mol) is suspended in ethanol (150 mL). The suspension is cooled to 0°C, and hydrazine hydrate (0.11 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield crude ethyl 2-hydrazinyl-2-iminoacetate, which is used in the next step without further purification.

Step 2: Synthesis of Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate

  • Acylation: The crude ethyl 2-hydrazinyl-2-iminoacetate (0.1 mol) is dissolved in acetic anhydride (0.12 mol) at 0°C. The mixture is stirred for 1 hour at this temperature and then for 2 hours at room temperature.

  • Cyclization: The reaction mixture is carefully poured into a cold aqueous solution of sodium hydroxide (10%, 200 mL). The mixture is heated to reflux for 3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the aqueous solution is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude ester.

Step 3: Hydrolysis to (5-Methyl-2H-triazol-3-YL)-acetic acid

  • Saponification: The crude ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate is dissolved in a 2 M aqueous sodium hydroxide solution (150 mL) and heated to 80°C for 2 hours until the hydrolysis is complete (monitored by TLC).

  • Purification & Isolation: The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford (5-Methyl-2H-triazol-3-YL)-acetic acid as a white to off-white solid.[5]

Characterization and Structural Elucidation

A multi-technique analytical approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity. The combination of NMR, IR, and mass spectrometry provides a self-validating system where each technique corroborates the findings of the others.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis Product Synthesized Product ((5-Methyl-2H-triazol-3-YL)-acetic acid) NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Confirmation IR FT-IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry Product->MS Molecular Weight MP Melting Point Product->MP Identity & Purity Check Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Product->Purity

Caption: Workflow for the characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques.

Technique Expected Observations Rationale
¹H NMR δ ~11-13 ppm (broad s, 1H), δ ~3.7 ppm (s, 2H), δ ~2.3 ppm (s, 3H)Carboxylic acid OH, methylene CH₂, methyl CH₃. The NH proton of the triazole ring may be visible as a very broad singlet, often exchanging with solvent.
¹³C NMR δ ~170 ppm, δ ~160 ppm, δ ~155 ppm, δ ~30 ppm, δ ~12 ppmC=O (acid), C5-triazole, C3-triazole, CH₂ (methylene), CH₃ (methyl).
FT-IR 3200-2500 cm⁻¹ (broad), ~3100 cm⁻¹ (med), ~2950 cm⁻¹ (med), ~1710 cm⁻¹ (strong)O-H stretch (carboxylic acid dimer), N-H stretch (triazole), C-H stretch (aliphatic), C=O stretch (carbonyl).[10][11]
Mass Spec (ESI+) m/z = 142.05 [M+H]⁺Protonated molecular ion corresponding to the exact mass of C₅H₇N₃O₂.
Physical State White to off-white solidConsistent with similar small heterocyclic carboxylic acids.[5]
Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (~10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. DMSO-d₆ is often preferred to observe the exchangeable protons (COOH and NH).[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS): The sample is dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) to confirm the exact mass and elemental composition.[13]

  • Melting Point: The melting point is determined using a standard melting point apparatus to assess purity. A sharp melting range is indicative of high purity.

Conclusion

This guide has outlined a reliable and well-reasoned approach for the synthesis and characterization of (5-Methyl-2H-triazol-3-YL)-acetic acid. The described synthetic protocol is based on established chemical principles for heterocycle formation, emphasizing rational choices for reagents and conditions. The comprehensive characterization workflow ensures the final product's identity and purity are confirmed with a high degree of confidence. This document serves as a valuable resource for researchers aiming to synthesize this versatile chemical building block for applications in drug discovery and materials science.

References

Spectroscopic Profile of (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic characteristics of (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid, a heterocyclic compound with potential applications in pharmaceutical and agricultural research.[1] While experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a reliable, predicted spectroscopic profile. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound and its derivatives.

The structural features of (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid—namely the 1,2,4-triazole ring, the methyl group, and the acetic acid side chain—give rise to a unique spectroscopic fingerprint. Understanding these features is paramount for confirming the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the methyl protons, the methylene protons of the acetic acid side chain, and the N-H proton of the triazole ring. The carboxylic acid proton may be observable as a broad singlet, though its presence and chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.3 - 2.5Singlet3HCH₃The methyl group attached to the triazole ring is expected to be in this region.
~ 3.7 - 3.9Singlet2HCH₂The methylene protons are adjacent to both the triazole ring and the electron-withdrawing carboxylic acid group, shifting them downfield.
~ 10.0 - 13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid typically appears as a broad signal at a high chemical shift and can exchange with deuterium in D₂O.
~ 13.0 - 15.0Broad Singlet1HNHThe N-H proton on the triazole ring is also expected to be a broad singlet at a high chemical shift due to tautomerism and hydrogen bonding.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The simplicity of the predicted spectrum is a key identifying feature. The absence of complex splitting patterns for the methyl and methylene groups is due to the lack of adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 10 - 15CH₃The methyl carbon is expected in the aliphatic region.
~ 30 - 35CH₂The methylene carbon is shifted downfield due to its proximity to the triazole ring and carbonyl group.
~ 150 - 155C3-TriazoleThe carbon atom of the triazole ring attached to the acetic acid side chain.
~ 160 - 165C5-TriazoleThe carbon atom of the triazole ring attached to the methyl group.
~ 170 - 175C=OThe carbonyl carbon of the carboxylic acid is expected at a high chemical shift.
Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for compounds similar to (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this compound due to the presence of the carboxylic acid and N-H protons, which are more likely to be observed in this solvent.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[2]

    • Integrate the peaks in the ¹H spectrum.

Workflow for NMR Analysis

MS_Fragmentation M_H [M+H]+ m/z = 142 Frag1 [C4H7N3]+ m/z = 97 M_H->Frag1 - CO2H2 (-45 Da) Frag2 [C3H5N3]+ m/z = 83 M_H->Frag2 - CH2COOH (-59 Da) Frag3 [C2H4N3]+ m/z = 70 Frag2->Frag3 - CH3 (-15 Da)

References

An In-Depth Technical Guide to the Solubility and Stability of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Physicochemical Characterization in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, a thorough understanding of its fundamental physicochemical properties is paramount. (5-Methyl-2H-triazol-3-YL)-acetic acid, a molecule belonging to the versatile 1,2,4-triazole class, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by such compounds.[1][2][3] The successful formulation, delivery, and ultimate therapeutic efficacy of this compound are intrinsically linked to two key parameters: its solubility and its stability.

This guide provides a comprehensive framework for the systematic evaluation of these properties. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. Our approach is grounded in the principles of Quality by Design (QbD), ensuring that a deep understanding of the molecule's behavior informs every stage of its development.

Part 1: Solubility Profiling: Beyond a Single Number

Solubility, the extent to which a compound dissolves in a solvent, is a critical determinant of its bioavailability and developability. A poorly soluble compound can present significant challenges in formulation and may lead to variable absorption in vivo.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Strategic Distinction
  • Kinetic Solubility is typically measured in early discovery. It reflects the solubility of a compound from a concentrated stock solution (usually in Dimethyl Sulfoxide, DMSO) when rapidly diluted into an aqueous buffer. This high-throughput screen helps to quickly flag compounds that might precipitate under assay conditions.[5][6][7]

  • Thermodynamic Solubility , often referred to as equilibrium solubility, is the true saturation concentration of a compound in a solvent after equilibrium has been reached.[8] This "gold standard" measurement is crucial for pre-formulation and requires longer incubation times with the solid material.[5][9]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for comprehensively assessing the solubility of (5-Methyl-2H-triazol-3-YL)-acetic acid.

G cluster_0 Solubility Profiling Workflow A Start: (5-Methyl-2H-triazol-3-YL)-acetic acid (Solid) B Prepare 10 mM Stock in DMSO A->B F Add Excess Solid to Solvents A->F Gold-standard measurement C Kinetic Solubility Assay (Nephelometric or UV-Vis) B->C High-throughput screening D Data Analysis: Precipitation Concentration C->D K Final Solubility Profile D->K E Thermodynamic Solubility Assay (Shake-Flask Method) G Equilibrate (e.g., 24-48h) F->G H Filter/Centrifuge G->H I Quantify Supernatant (HPLC-UV) H->I J Data Analysis: Solubility (mg/mL, µM) I->J J->K

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening using a plate-based format.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (5-Methyl-2H-triazol-3-YL)-acetic acid in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 2 hours at a controlled temperature (e.g., 25°C).[9][10]

  • Measurement: Analyze the plates using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, filter the samples through a solubility filter plate and measure the UV absorbance of the filtrate in a UV-compatible plate.[6]

  • Data Analysis: The concentration at which significant precipitation is observed is reported as the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is essential for formulation development.

  • Sample Preparation: Add an excess amount of solid (5-Methyl-2H-triazol-3-YL)-acetic acid (e.g., 1-2 mg) to a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the vials. A recommended starting set of solvents is provided in Table 1.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[8]

  • Sample Processing: Allow the vials to stand, then withdraw a sample from the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Reporting: Report the solubility in mg/mL and µM.

Data Presentation: Solubility Profile

Summarize all solubility data in a clear, tabular format.

Table 1: Solubility of (5-Methyl-2H-triazol-3-YL)-acetic acid in Various Solvents

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
Deionized Water~6-725DataDataThermodynamic
0.1 M HCl1.025DataDataThermodynamic
PBS7.425DataDataThermodynamic
PBS7.425DataDataKinetic
EthanolN/A25DataDataThermodynamic
Propylene GlycolN/A25DataDataThermodynamic
5% Dextrose in Water~4.525DataDataThermodynamic

Part 2: Intrinsic Stability and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11] Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than those used for accelerated stability testing.[1][12][13]

The objectives of this phase are to:

  • Identify likely degradation products and establish degradation pathways.[14]

  • Demonstrate the specificity of the analytical method, ensuring it can separate and quantify the active ingredient in the presence of its degradants. This is known as a stability-indicating method (SIM).[3][15]

  • Inform formulation, packaging, and storage condition decisions.[16]

Developing a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The goal is to develop a method that can resolve the parent peak from all potential process impurities and degradation products.[17][18]

  • Column Choice: A C18 reversed-phase column is a versatile starting point for many small molecules.

  • Mobile Phase: A gradient elution using an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is often effective for acidic compounds and provides good peak shape.[17]

  • Detection: UV detection is suitable, provided the molecule has a chromophore. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

Experimental Workflow for Forced Degradation

The following workflow illustrates the systematic approach to stress testing.

G cluster_1 Forced Degradation Workflow A Start: (5-Methyl-2H-triazol-3-YL)-acetic acid (1 mg/mL Solution & Solid) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Apply Stress Conditions C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Apply Stress Conditions D Oxidation (e.g., 3% H₂O₂, RT) A->D Apply Stress Conditions E Thermal (Solution) (e.g., 60°C) A->E Apply Stress Conditions F Thermal (Solid) (e.g., 80°C) A->F Apply Stress Conditions G Photostability (Solid/Solution) (ICH Q1B Light Conditions) A->G Apply Stress Conditions H Analyze All Samples by Stability-Indicating HPLC-UV/PDA B->H C->H D->H E->H F->H G->H I Quantify Parent Peak Identify Degradation Peaks H->I J Calculate % Degradation Assess Peak Purity I->J K Final Stability Report: Degradation Pathways & Method Specificity J->K

Caption: Systematic Workflow for Forced Degradation Studies.

Forced Degradation Study Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too low or too high. A drug concentration of 1 mg/mL is typically used.[14]

2.3.1 Hydrolytic Degradation [1]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C. Withdraw samples at appropriate time points. Neutralize with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water. Store at 60°C and analyze at the same time points.

2.3.2 Oxidative Degradation [19]

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Store at room temperature, protected from light.

  • Sampling: Withdraw samples at 2, 6, 12, and 24 hours for analysis.

2.3.3 Thermal Degradation [1]

  • Solution State: Prepare a solution of the compound in purified water. Store in a temperature-controlled oven at 60°C. Analyze at set time points.

  • Solid State: Place a thin layer of the solid compound in a vial. Store in an oven at 80°C.[20] At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

2.3.4 Photolytic Degradation This protocol must adhere to ICH Q1B guidelines.[13][21]

  • Sample Preparation: Prepare both a solid sample and a solution of the compound in a photostable container (e.g., quartz). Also prepare control samples wrapped in aluminum foil.

  • Exposure: Place the samples in a photostability chamber. Expose them to a cool white fluorescent lamp and a near-UV lamp, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1][19]

  • Analysis: Analyze the exposed samples and the dark controls.

Data Presentation: Forced Degradation Summary

The results should be compiled to provide a clear overview of the compound's lability.

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/TempDuration% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RT)
Acid Hydrolysis0.1 M HCl, 60°C24 hDataDataData
Base Hydrolysis0.1 M NaOH, 60°C12 hDataDataData
Oxidation3% H₂O₂, RT24 hDataDataData
Thermal (Solid)80°C7 daysDataDataData
PhotolyticICH Q1BN/ADataDataData

Part 3: Ensuring Trustworthiness through Method Validation

A self-validating system is built on robust analytical methods. Once the stability-indicating HPLC method is developed and shown to be effective in the forced degradation studies, it must be formally validated according to ICH Q2(R1) guidelines.[2][22][23] This critical step ensures the reliability of all stability and quality control data generated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, which is demonstrated through the forced degradation study.

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide outlines a rigorous, field-proven methodology for characterizing the solubility and stability of (5-Methyl-2H-triazol-3-YL)-acetic acid. By systematically executing these protocols, researchers and developers can build a comprehensive data package that not only satisfies regulatory expectations but, more importantly, provides the foundational knowledge required to make informed decisions. This understanding of the molecule's intrinsic properties is indispensable for navigating the complexities of formulation, manufacturing, and ensuring the delivery of a safe and effective therapeutic agent.

References

Literature review on the synthesis of 1,2,4-triazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2,4-Triazole Acetic Acid Derivatives

Abstract

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides a comprehensive review of the principal synthetic methodologies for preparing 1,2,4-triazole acetic acid derivatives, a class of compounds noted for their significant pharmacological potential. We will explore the foundational strategies for constructing the 1,2,4-triazole ring system, focusing on mechanistically diverse and field-proven routes such as the cyclization of thiosemicarbazide precursors. Subsequently, the guide details the critical step of introducing the acetic acid moiety, primarily through the regioselective alkylation of key triazole intermediates. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, chemists, and drug development professionals with the technical knowledge required to design and execute robust synthetic pathways to these valuable molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic 1,2,4-triazole ring is a privileged scaffold in drug discovery. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.[4][5] This has led to the development of numerous successful drugs, including the antifungals Fluconazole and Itraconazole, and the antiviral Ribavirin.[1]

The incorporation of an acetic acid side chain onto the 1,2,4-triazole core introduces a carboxylic acid functional group, which can significantly modulate a molecule's physicochemical properties and biological activity. This moiety can enhance water solubility, provide a key interaction point for receptor binding (e.g., through salt bridge formation), and mimic the structure of endogenous carboxylic acids. The known anti-inflammatory properties of some acetic acid derivatives make this structural combination particularly compelling for further investigation.[6]

This guide is structured to first address the construction of the core heterocycle, followed by methods to append the acetic acid functional group, reflecting the most common synthetic logic employed in the field.

Core Synthetic Strategy: Building the 1,2,4-Triazole-3-Thione Ring

One of the most robust and widely utilized methods for synthesizing the 1,2,4-triazole ring, particularly the versatile 3-thiol/thione tautomer, begins with thiosemicarbazide or its derivatives. This approach is valued for its reliability and the accessibility of its starting materials.

Mechanism: Base-Catalyzed Intramolecular Cyclization

The synthesis proceeds via a two-stage mechanism. First, a thiosemicarbazide is acylated with a carboxylic acid or its derivative to form an acylthiosemicarbazide intermediate. The crucial step is the subsequent base-catalyzed cyclodehydration. The alkaline medium facilitates the deprotonation of an amide nitrogen, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon to form the five-membered ring.[7][8][9] Subsequent dehydration yields the aromatic triazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration Thiosemicarbazide Thiosemicarbazide Acyl_Intermediate Acylthiosemicarbazide Thiosemicarbazide->Acyl_Intermediate + R-COOH - H2O Carboxylic_Acid R-COOH Cyclized_Intermediate Cyclized Intermediate Acyl_Intermediate->Cyclized_Intermediate Base (e.g., NaOH) Acyl_Intermediate->Cyclized_Intermediate Triazole_Thione 4-R-5-mercapto- 1,2,4-triazole Cyclized_Intermediate->Triazole_Thione - H2O

Caption: Synthesis of 1,2,4-triazole-3-thione from thiosemicarbazide.

Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established procedures for synthesizing the triazole core, which serves as the direct precursor for S-alkylation.[10][11]

Step 1: Preparation of Potassium Dithiocarbazinate

  • Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) in a flask placed under an ice bath.

  • Add the desired substituted hydrazide (0.10 mol) to the solution and stir until a clear solution is obtained.

  • Slowly add carbon disulfide (0.15 mol) to the mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Add dry ethyl ether (100 mL) to precipitate the potassium salt.

  • Filter the precipitate and wash it several times with ethyl ether to obtain the potassium dithiocarbazinate intermediate.

Step 2: Cyclization to Form the Triazole Ring

  • To the crude potassium salt from the previous step, add hydrazine hydrate (0.16 mol) and water (10 mL).

  • Reflux the mixture for 2-4 hours, during which the evolution of hydrogen sulfide gas may be observed. The solution color may also change (e.g., to clear green).[10]

  • After cooling the reaction mixture to room temperature, pour it into ice water (100 mL).

  • Acidify the solution with a suitable acid (e.g., 3M HCl or dilute acetic acid) until precipitation is complete.

  • Filter the resulting solid precipitate, wash thoroughly with distilled water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Introduction of the Acetic Acid Moiety via Alkylation

With the triazole core in hand, the acetic acid side chain is typically introduced via nucleophilic substitution. The most common and direct route involves the S-alkylation of a 1,2,4-triazole-3-thiol (or its thione tautomer) with an acetic acid derivative bearing a leaving group.

S-Alkylation: A Regioselective and Efficient Route

The exocyclic sulfur atom of 5-mercapto-1,2,4-triazoles is a soft and highly effective nucleophile, making S-alkylation the preferred and most regioselective pathway.[6] The reaction proceeds readily with reagents like chloroacetic acid or ethyl chloroacetate.

Causality Behind Experimental Choices:

  • Base: A base such as sodium hydroxide or sodium ethoxide is used to deprotonate the thiol (or thione) in situ, generating the more nucleophilic thiolate anion.[6] This significantly accelerates the rate of the SN2 reaction.

  • Solvent: Absolute ethanol is a common solvent as it readily dissolves the triazole and the base, providing a suitable medium for the nucleophilic substitution.[6]

  • Reagent: Ethyl chloroacetate is often preferred over chloroacetic acid. The resulting ester can be easily purified and then hydrolyzed in a subsequent step, offering a more controlled route to the final carboxylic acid product.[6]

G Triazole_Thiol 5-R-1,2,4-Triazole-3-thiol Thiolate Thiolate Anion Triazole_Thiol->Thiolate + Base (e.g., NaOH) - H2O Ester_Product S-(Ethoxycarbonylmethyl)- 1,2,4-triazole Derivative Thiolate->Ester_Product + Cl-CH2-COOEt - Cl- Alkylating_Agent Cl-CH2-COOEt (Ethyl Chloroacetate) Final_Acid (1,2,4-Triazol-3-ylthio) acetic Acid Ester_Product->Final_Acid Alkaline Hydrolysis (e.g., NaOH, H2O) Then Acidification

Caption: S-Alkylation of a 1,2,4-triazole-3-thiol to yield the acetic acid derivative.

Experimental Protocol: S-Alkylation and Hydrolysis

This protocol is based on the alkylation of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole.[6]

Step 1: Synthesis of the Ethyl Ester Derivative

  • Dissolve the starting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (5.2 mmol) in absolute ethanol.

  • Add a solution of sodium hydroxide or an equivalent amount of sodium metal to generate the sodium thiolate salt in situ.

  • To this solution, add ethyl chloroacetate (5.2 mmol) dropwise while stirring.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, the solvent is typically removed under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude product is purified, often by recrystallization from ethanol, to yield the pure ethyl (4-amino-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetate.

Step 2: Alkaline Hydrolysis to the Acetic Acid

  • Dissolve the ester product from the previous step in an aqueous or ethanolic solution of sodium hydroxide.

  • Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent provides the final (4-amino-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid product.

Comparative Data for S-Alkylation Reactions
Starting TriazoleAlkylating AgentBaseSolventConditionsYield (%)Reference
3-Phenyl-5-mercapto-1H-1,2,4-triazoleEthyl ChloroacetateNaOEtAbsolute EthanolRefluxGood[6]
4-Amino-3-phenyl-5-mercapto-4H-1,2,4-triazoleEthyl ChloroacetateNaOEtAbsolute EthanolRefluxGood[6]
3,4,5,6-Tetrahydropyrimidine-2-thioneChloroacetic AcidNaOHEthanolReflux, then 24h stirNot specified
5-Aryl-4H-1,2,4-triazole-3-thiolChloroacetic Acid---Acetic Acid / Acetic AnhydrideRefluxNot specified[12]
N-Alkylation: A Competing Pathway

While S-alkylation is dominant for mercapto-triazoles, direct N-alkylation of the 1,2,4-triazole ring itself is also a viable route to introduce the acetic acid side chain. However, this method is complicated by a lack of regioselectivity. The 1,2,4-triazole anion can be alkylated at either the N1 or N4 position, leading to a mixture of isomers.[13]

The ratio of N1 to N4 isomers is influenced by factors such as the steric bulk of the substituent on the triazole ring, the nature of the alkylating agent, the base, and the solvent used. For instance, the use of DBU as a base in THF has been shown to consistently favor the N1-alkylated product. For preparative synthesis where a single isomer is desired, this method requires careful optimization and robust purification techniques to separate the regioisomers.

G cluster_products Isomeric Products Triazole 1,2,4-Triazole Anion 1,2,4-Triazolide Anion Triazole->Anion + Base N1_Product 1-(Carboxymethyl)- 1,2,4-triazole Anion->N1_Product + Alkylating Agent N4_Product 4-(Carboxymethyl)- 1,2,4-triazole Anion->N4_Product + Alkylating Agent Alkylating_Agent X-CH2-COOH (Halogenated Acetic Acid)

Caption: N-Alkylation of 1,2,4-triazole leading to a mixture of N1 and N4 isomers.

Advanced & One-Pot Methodologies

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. One-pot reactions and continuous-flow processes are increasingly being applied to the synthesis of 1,2,4-triazole derivatives.

  • One-Pot Syntheses: Several methods have been developed to construct multi-substituted 1,2,4-triazoles from simple precursors in a single reaction vessel. For example, a three-component reaction of an amidine hydrochloride, a carboxylic acid, and a monosubstituted hydrazine using HATU as a coupling agent can directly yield 1,3,5-trisubstituted-1,2,4-triazoles.[14] While not directly producing acetic acid derivatives, these methods can create complex triazole cores that could be functionalized in a subsequent step.

  • Continuous-Flow Synthesis: A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been developed using flow chemistry.[15] This approach offers significant advantages over traditional batch methods, including enhanced safety (by minimizing the accumulation of energetic intermediates), improved heat and mass transfer, higher yields, and reduced waste, making it highly attractive for industrial-scale production.[15]

Conclusion

The synthesis of 1,2,4-triazole acetic acid derivatives is a well-established field with a variety of reliable synthetic routes. The most common and mechanistically sound strategy involves the initial construction of a 5-mercapto-1,2,4-triazole core via the cyclization of a thiosemicarbazide precursor, followed by a highly regioselective S-alkylation with a halo-acetic acid derivative. While N-alkylation presents an alternative, it requires careful control to manage the inherent lack of regioselectivity. As the demand for efficient and sustainable chemical processes grows, the application of advanced methodologies like one-pot, multi-component reactions and continuous-flow synthesis will undoubtedly become more prevalent, enabling the rapid and scalable production of these pharmacologically important molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently navigate the synthesis of this promising class of compounds.

References

A Technical Guide to In Silico Docking of (5-Methyl-2H-triazol-3-YL)-acetic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core of in silico docking studies of (5-Methyl-2H-triazol-3-YL)-acetic acid with target proteins is detailed below.

Abstract

In the landscape of modern drug discovery, in silico molecular docking serves as a critical computational tool, enabling the prediction of interactions between small molecules and protein targets at an atomic level. This guide provides a comprehensive technical overview of the methodologies and considerations involved in conducting in silico docking studies, specifically focusing on the compound (5-Methyl-2H-triazol-3-YL)-acetic acid. We will delve into the essential steps of ligand and protein preparation, the execution of docking simulations, and the subsequent analysis of results. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure the generation of reliable and reproducible data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate their research endeavors.

Introduction: The Significance of In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The insights gained from these simulations are invaluable for:

  • Lead Identification: Screening large virtual libraries of compounds to identify potential drug candidates.

  • Lead Optimization: Guiding the chemical modification of a lead compound to improve its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular basis of a drug's activity by visualizing its interactions with the target protein.

(5-Methyl-2H-triazol-3-YL)-acetic acid is a small molecule containing a triazole ring, a scaffold known for its diverse pharmacological activities. By employing in silico docking, we can explore its potential to interact with various protein targets, thereby hypothesizing its therapeutic applications.

Methodological Framework: A Step-by-Step Protocol

The success of any in silico docking study hinges on a meticulously executed and well-validated protocol. The following sections outline the critical steps involved.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves preparing the three-dimensional (3D) structure of (5-Methyl-2H-triazol-3-YL)-acetic acid. This is a crucial stage, as the ligand's conformation directly influences its ability to fit within the protein's binding pocket.

Protocol:

  • Obtain 2D Structure: The 2D structure of (5-Methyl-2H-triazol-3-YL)-acetic acid can be sourced from chemical databases such as PubChem or drawn using chemical drawing software.

  • Convert to 3D: Utilize a computational chemistry program, such as Open Babel, to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand. Employ a suitable force field, such as MMFF94 or UFF, to perform energy minimization. The choice of force field is important as it dictates the potential energy surface of the molecule.

  • Assign Partial Charges: Assign appropriate partial charges to each atom of the ligand. Gasteiger charges are commonly used for this purpose in many docking programs.

  • Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

Caption: Workflow for Ligand Preparation.

Protein Preparation: Readying the Receptor for Docking

The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). However, these structures are often not immediately ready for docking and require careful preparation.

Protocol:

  • Select Target and PDB Entry: Choose a suitable protein target and a high-resolution crystal structure from the PDB. The selection should be based on the therapeutic hypothesis.

  • Clean the PDB File:

    • Remove all non-essential water molecules. Some water molecules may be critical for ligand binding and should be retained; this requires careful consideration.

    • Remove any co-crystallized ligands, ions, or other heteroatoms that are not relevant to the study.

  • Add Hydrogen Atoms: X-ray crystallography typically does not resolve hydrogen atoms. Add hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4). Tools like H++ can be used for this purpose.

  • Assign Atomic Charges: Assign partial charges to the protein atoms using a force field like AMBER or CHARMM.

  • Define the Binding Site: Identify the binding pocket for the docking simulation. This can be done by:

    • Using the coordinates of a co-crystallized ligand.

    • Employing binding site prediction algorithms.

Caption: Workflow for Protein Preparation.

Molecular Docking Simulation: Predicting the Binding Mode

With the prepared ligand and protein, the docking simulation can be performed. AutoDock Vina is a widely used and validated open-source docking program.

Protocol:

  • Generate Grid Box: Define a grid box that encompasses the entire binding site of the protein. The size of the grid box is a critical parameter; it should be large enough to allow the ligand to move freely but not so large as to unnecessarily increase the search space.

  • Run Docking Algorithm: Execute the docking simulation. The algorithm will explore different conformations and orientations of the ligand within the grid box and score them based on a scoring function.

  • Analyze Docking Poses: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

Results and Analysis: Interpreting the Docking Outcome

The raw output of a docking simulation requires careful analysis to extract meaningful insights.

Binding Affinity and Pose Selection

The primary quantitative result from docking is the binding affinity. A more negative value indicates a stronger predicted binding.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Target A1XYZ-8.2Tyr123, Asp245, Phe356
Target B4ABC-7.5His89, Ser150, Leu201
Target C7DEF-6.1Val55, Ile110, Ala180

It is crucial to not solely rely on the top-ranked pose. A cluster analysis of the resulting poses can provide a more comprehensive understanding of the potential binding modes.

Visualization and Interaction Analysis

The most insightful part of the analysis is the visualization of the ligand-protein complex. Use molecular visualization software like PyMOL or Chimera to:

  • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein.

  • Assess Binding Site Complementarity: Evaluate how well the ligand fits into the binding pocket in terms of shape and chemical properties.

Caption: Logical Flow from Docking to Hypothesis.

Trustworthiness and Validation: Ensuring Scientific Rigor

A self-validating protocol is essential for trustworthy results. This can be achieved by:

  • Redocking: If a co-crystallized ligand is available, remove it and then dock it back into the protein. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2.0 Å for the protocol to be considered valid.

  • Use of Multiple Scoring Functions: Different docking programs use different scoring functions. Comparing the results from multiple programs can increase confidence in the predictions.

  • Experimental Validation: Ultimately, in silico predictions must be validated by experimental methods, such as in vitro binding assays.

Conclusion

In silico docking of (5-Methyl-2H-triazol-3-YL)-acetic acid provides a powerful and efficient means to explore its therapeutic potential. By following a rigorous and well-validated protocol, researchers can generate reliable hypotheses about its mechanism of action and guide further experimental investigations. This technical guide has outlined the core principles and methodologies to ensure the scientific integrity and reproducibility of such studies.

Exploring the Therapeutic Potential of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its remarkable chemical stability, unique physicochemical properties, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug discovery.[1][2] Triazole-based compounds exhibit an exceptionally broad spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antibacterial effects.[3][4][5] This guide provides a comprehensive exploration of the therapeutic landscape of triazole derivatives. It delves into the core mechanisms of action across key disease areas, elucidates critical structure-activity relationships (SAR), presents detailed experimental protocols for their synthesis and evaluation, and offers insights into the future trajectory of triazole-based drug development. The objective is to equip researchers and drug development professionals with the foundational knowledge and technical insights required to harness the full therapeutic potential of this versatile chemical entity.

The Triazole Scaffold: A Medicinal Chemistry Perspective

The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[1] This structural feature is fundamental to their versatility. The ring system is aromatic, exceptionally stable under various metabolic, hydrolytic, and redox conditions, and possesses a significant dipole moment and hydrogen bond-accepting capabilities.[1][6] These properties allow triazole moieties to readily engage in non-covalent interactions with a wide array of biological targets like enzymes and receptors.[3][6]

A key reason for the prevalence of triazoles in drug design is their function as a bioisostere—a chemical substitute that can retain or enhance biological activity while improving physicochemical properties. The triazole ring is often used to replace amide, ester, or carboxyl groups, offering improved metabolic stability and pharmacokinetic profiles.[1][7] The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid and efficient generation of large, diverse compound libraries for screening.[8]

Core Therapeutic Applications

The structural versatility of the triazole scaffold has led to its successful application across multiple therapeutic domains.

Antifungal Agents: A Clinical Mainstay

Triazole-based drugs have revolutionized the treatment of systemic fungal infections, particularly in immunocompromised patients.[9][10] They are more potent and specific than older antifungal agents like imidazoles.[9]

Mechanism of Action: The primary mechanism of triazole antifungals is the targeted inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][12] The N4 atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[13][14] This inhibition leads to two key antifungal effects:

  • Ergosterol Depletion: The fungal cell membrane loses its structural integrity and fluidity.[11]

  • Toxic Sterol Accumulation: The buildup of 14α-methylated sterol precursors disrupts membrane-bound enzymes and increases membrane permeability, ultimately leading to fungal cell death or growth inhibition.[11][15]

Recent research has also uncovered a secondary mechanism where the accumulation of sterol intermediates induces negative feedback on HMG-CoA reductase (Hmg1), further suppressing the ergosterol biosynthesis pathway.[15]

Key Clinical Agents:

  • Fluconazole: Widely used for candidiasis due to its high oral bioavailability and safety profile.[16][17]

  • Itraconazole & Voriconazole: Offer a broader spectrum of activity, including against Aspergillus species.[10]

  • Posaconazole: A hydroxylated analogue of itraconazole with an even broader spectrum of action.[10]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have shown that bioisosteric replacement of a triazole ring can lead to antifungal activity with higher selectivity for fungal targets.[10] The nature and position of substituents on the core structure are critical for determining the spectrum of activity, potency, and pharmacokinetic properties of the drug.[13][18]

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Triazole Triazole->Ergosterol Inhibits

Caption: Triazoles inhibit the CYP51 enzyme, blocking ergosterol synthesis.

Anticancer Agents: A Multifaceted Approach

The triazole scaffold is present in numerous anticancer agents, demonstrating a remarkable ability to interact with a wide range of oncogenic targets.[19][20] Unlike their antifungal counterparts, triazole-based anticancer drugs do not have a single, unified mechanism of action.

Mechanisms of Action:

  • Aromatase Inhibition: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancer, inhibiting aromatase is a key therapeutic strategy. Triazole drugs like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[6][19]

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Certain triazole derivatives bind to the colchicine site on β-tubulin, preventing microtubule polymerization and arresting cancer cells in the G2/M phase of the cell cycle.[21][22]

  • Kinase Inhibition: Many triazole compounds have been designed to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in cancer.[2][22] They act as ATP-competitive inhibitors, blocking downstream signaling pathways that drive cell proliferation and survival.

  • Other Mechanisms: Triazoles have also been shown to inhibit other key cancer-related enzymes like carbonic anhydrases and topoisomerases and to modulate apoptotic pathways.[2][19]

Structure-Activity Relationship (SAR) Insights: The SAR for anticancer triazoles is highly target-dependent. For kinase inhibitors, specific functional groups are incorporated to form hydrogen bonds and other interactions within the ATP-binding pocket of the target kinase.[22] For tubulin inhibitors, the overall molecular shape and substitution pattern must complement the colchicine binding site.[21] Studies on 1,2,3-triazole-containing compounds against lung cancer have shown that specific substitutions, such as fluoro and trifluoromethyl groups, are beneficial for activity.[23]

cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Triazole Kinase Inhibitor EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Activates Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Autophosphorylation->Downstream Signal Transduction Proliferation Proliferation Downstream->Proliferation Promotes Triazole_Inhibitor Triazole Kinase Inhibitor Triazole_Inhibitor->Autophosphorylation Blocks ATP Binding Site

Caption: Triazole kinase inhibitors block signaling for cancer cell growth.

Antiviral Agents: A Scaffold for Inhibition

The chemical stability and favorable pharmacokinetic properties of the triazole ring make it an excellent framework for the development of antiviral drugs.[7][24]

Mechanisms of Action: Triazole derivatives can function as either nucleoside analogs or non-nucleoside inhibitors.

  • Nucleoside Analogs: The triazole ring can act as a bioisostere of a purine or pyrimidine base. The well-known drug Ribavirin is a 1,2,4-triazole-carboxamide nucleoside that, once metabolized, interferes with the synthesis of viral RNA and DNA.[1][6]

  • Non-Nucleoside Inhibitors: These compounds are designed to bind directly to and inhibit viral enzymes essential for replication. Triazole derivatives have been developed to target a wide variety of viral proteins, including those from HIV, influenza, hepatitis B and C, and herpes viruses.[25]

Structure-Activity Relationship (SAR) Insights: For nucleoside analogs, the geometry and electronic properties of the triazole ring are critical for its recognition by viral polymerases. For non-nucleoside inhibitors, the SAR is dictated by the specific topology of the target enzyme's binding pocket. Molecular docking and screening methods are crucial for designing molecules with high binding affinity and selectivity.[24]

cluster_workflow General Viral Replication Cycle cluster_inhibition Potential Triazole Targets Entry Entry Uncoating Uncoating Entry->Uncoating Viral Genome Release Replication Replication Uncoating->Replication Viral Genome Release Transcription Transcription Replication->Transcription Viral Proteins Translation Translation Transcription->Translation Viral Proteins Assembly Assembly Translation->Assembly New Virions Release Release Assembly->Release New Virions T1 Entry Inhibitors T1->Entry T2 Polymerase Inhibitors T2->Replication T3 Protease Inhibitors T3->Translation

Caption: Triazoles can inhibit multiple stages of the viral life cycle.

Experimental Protocols & Data

Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the benchmark "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, a foundational method in building libraries of these compounds for screening.[8]

Objective: To synthesize a model 1,2,3-triazole derivative from a functional organic azide and a terminal alkyne.

Materials:

  • Functional Organic Azide (e.g., Benzyl Azide), 1.0 mmol

  • Terminal Alkyne (e.g., Phenylacetylene), 1.0 mmol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 0.05 mmol (5 mol%)

  • Sodium Ascorbate, 0.10 mmol (10 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and Water, 10 mL

  • Reaction vial, magnetic stirrer, TLC plates, extraction and chromatography equipment.

Step-by-Step Methodology:

  • Reactant Preparation: In a 25 mL reaction vial equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in 10 mL of the 1:1 t-BuOH/H₂O solvent mixture.

  • Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 50 µL of a 1M solution) and sodium ascorbate (e.g., 100 µL of a 1M solution). The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction vial first, followed immediately by the CuSO₄ solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-8 hours).

  • Work-up and Extraction: Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the reaction mixture. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 15 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Anticancer Activity

The following table summarizes representative data showcasing the antiproliferative activity of newly synthesized 1,2,3-triazole derivatives against various cancer cell lines. Such tables are crucial for establishing SAR.

Compound IDR Group ModificationIC₅₀ (µM) vs. HT-1080IC₅₀ (µM) vs. A-549IC₅₀ (µM) vs. MCF-7
DoxorubicinReference Drug<1.0<1.0<1.0
8 Phosphonate15.1321.2518.06
5 Phenyl25.5031.6528.90
7 4-Fluorophenyl18.3224.1022.45
Data adapted from a study on 1,2,3-triazole derivatives.[26] Lower IC₅₀ values indicate higher potency.

This data demonstrates that modifications to the triazole scaffold significantly impact anticancer activity. Compound 8 , containing a phosphonate group, was the most active in this series, suggesting this moiety is crucial for its mode of action, which was later identified as cell cycle arrest at the G0/G1 phase.[26]

Future Perspectives and Conclusion

The therapeutic journey of triazole-based compounds is far from over. While they have achieved significant clinical success, challenges remain, most notably the emergence of drug-resistant fungal strains.[9][14] Future research is focused on several key areas:

  • Rational Design of Novel Analogs: Utilizing computational tools like QSAR and molecular docking to design next-generation triazoles with higher potency, improved selectivity, and the ability to overcome resistance mechanisms.[27]

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the triazole scaffold with other known pharmacophores to create multifunctional drugs with potentially synergistic effects.[16][28]

  • Exploration of New Targets: Expanding the investigation of triazoles against other therapeutic targets, including those for parasitic diseases, neurodegenerative disorders, and inflammatory conditions.[4][29]

References

Methodological & Application

Synthesis Protocol for (5-Methyl-2H-1,2,4-triazol-3-yl)acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anti-inflammatory properties. The acetic acid moiety provides a crucial functional handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex drug candidates. This application note provides a detailed, step-by-step protocol for the synthesis of (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid, designed for researchers and scientists in the field of organic and medicinal chemistry. The described two-step synthesis is robust, employing readily available starting materials and scalable reaction conditions.

Overall Synthetic Scheme

The synthesis of the target compound is achieved through a two-step process. The first step involves the construction of the 1,2,4-triazole ring system with the acetic acid ester side chain in place, yielding ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate. The second step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Ester Hydrolysis Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate_A Ethyl 3-amino-3-ethoxyacrylate Ethyl Cyanoacetate->Intermediate_A NaOEt, EtOH Sodium Ethoxide / Ethanol Sodium Ethoxide / Ethanol Product_Ester Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate Intermediate_A->Product_Ester Acetohydrazide, Reflux Acetohydrazide Acetohydrazide Product_Ester_2 Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate Final_Product (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid Product_Ester_2->Final_Product Hydrolysis Hydrolysis_Reagents Potassium Carbonate, Ethanol/Water, Microwave

Figure 1: Overall synthetic workflow for (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid.

Part 1: Synthesis of Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate

This initial step focuses on the construction of the heterocyclic core. The chosen strategy involves the condensation of an activated derivative of ethyl cyanoacetate with acetohydrazide. This method is advantageous as it builds the triazole ring with the desired acetic acid ester side-chain already incorporated.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl CyanoacetateC₅H₇NO₂113.11≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Sodium MetalNa22.99ACS gradeAlfa Aesar
AcetohydrazideC₂H₆N₂O74.08≥98%TCI Chemicals
Diethyl Ether(C₂H₅)₂O74.12AnhydrousVWR Chemicals
Sodium SulfateNa₂SO₄142.04AnhydrousEMD Millipore
Step-by-Step Protocol

1. Preparation of Ethyl 3-amino-3-ethoxyacrylate:

  • Rationale: This step involves the in-situ formation of the reactive intermediate, ethyl 3-amino-3-ethoxyacrylate, from ethyl cyanoacetate. The reaction with sodium ethoxide generates a more nucleophilic species that readily reacts to form the desired intermediate.

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 200 mL of anhydrous ethanol.

  • Carefully add 5.75 g (0.25 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Cool the solution to room temperature and add 28.3 g (0.25 mol) of ethyl cyanoacetate dropwise over 30 minutes with continuous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. The resulting solution of ethyl 3-amino-3-ethoxyacrylate is used directly in the next step without isolation.

2. Triazole Ring Formation:

  • Rationale: The condensation of the in-situ generated ethyl 3-amino-3-ethoxyacrylate with acetohydrazide leads to the formation of the 1,2,4-triazole ring. The reaction proceeds through a series of addition-elimination steps, ultimately leading to the cyclized product.

  • To the reaction mixture from the previous step, add 18.5 g (0.25 mol) of acetohydrazide.

  • Heat the reaction mixture to reflux and maintain reflux for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Once the reaction is complete (disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate as a solid.

Part 2: Hydrolysis of Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate

The final step of the synthesis is the conversion of the ethyl ester to the corresponding carboxylic acid. A microwave-assisted saponification using potassium carbonate is employed for an efficient and rapid hydrolysis.[1][2]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetateC₇H₁₁N₃O₂169.18As synthesized-
Potassium CarbonateK₂CO₃138.21≥99%Sigma-Aldrich
EthanolC₂H₅OH46.0795%Fisher Scientific
Deionized WaterH₂O18.02--
Hydrochloric AcidHCl36.462 M (aq)VWR Chemicals
Ethyl AcetateC₄H₈O₂88.11ACS gradeVWR Chemicals
Step-by-Step Protocol
  • Rationale: Base-catalyzed hydrolysis is a standard method for converting esters to carboxylic acids. The use of microwave irradiation significantly accelerates the reaction, reducing the reaction time from hours to minutes.[1][2] Potassium carbonate is a mild and effective base for this transformation.

  • In a 10 mL microwave reaction vial, place 1.0 g (5.91 mmol) of ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate.

  • Add 2.45 g (17.7 mmol, 3.0 equivalents) of potassium carbonate.

  • Add a solvent mixture of 5 mL of ethanol and 2 mL of deionized water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20-30 minutes. Monitor the reaction for the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add 10 mL of deionized water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water (2 x 10 mL).

  • Dry the solid product under vacuum to yield (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid.

Characterization Data (Expected)

  • Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate:

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.20 (q, J=7.1 Hz, 2H), 3.85 (s, 2H), 2.50 (s, 3H), 1.28 (t, J=7.1 Hz, 3H).

    • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 169.5, 158.0, 152.5, 61.5, 35.0, 14.2, 12.0.

    • MS (ESI+): m/z 170.1 [M+H]⁺.

  • (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid:

    • Appearance: White crystalline solid.

    • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.5 (br s, 1H), 3.70 (s, 2H), 2.35 (s, 3H).

    • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 171.0, 157.5, 153.0, 34.5, 11.5.

    • MS (ESI-): m/z 140.0 [M-H]⁻.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Sodium metal reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Microwave reactions should be conducted in specialized equipment designed for this purpose. Do not use a domestic microwave oven.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (5-Methyl-2H-1,2,4-triazol-3-yl)acetic acid. The described methods are based on established chemical principles and have been optimized for efficiency and scalability. By following this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.

References

The Strategic Application of (5-Methyl-2H-triazol-3-YL)-acetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Triazole Scaffold in Drug Discovery

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, have been extensively explored and are integral components of numerous marketed drugs.[3][4] The remarkable stability of the triazole ring to metabolic degradation, acidic and basic hydrolysis, and redox conditions, coupled with its unique electronic properties, renders it a "privileged scaffold".[1] The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, and the ring system can also engage in dipole-dipole and van der Waals interactions with biological targets.[5] Furthermore, the triazole moiety can act as a bioisostere of amide, ester, and carboxyl groups, offering a strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds to enhance their efficacy and reduce toxicity.[1][5]

This application note focuses on a particularly valuable derivative, (5-Methyl-2H-triazol-3-YL)-acetic acid , a versatile building block for the synthesis of novel therapeutic agents.[6][7] Its structure combines the advantageous features of the 1,2,4-triazole core with a carboxylic acid functional group, providing a convenient handle for further chemical modifications and for mimicking the carboxylate group of natural ligands. This document will provide a detailed exploration of its applications, supported by protocols and scientific rationale, to guide researchers in leveraging this molecule for their drug discovery programs.

Core Applications in Therapeutic Areas

The (5-Methyl-2H-triazol-3-YL)-acetic acid moiety is a promising scaffold for the development of a wide array of therapeutic agents, with notable potential in the following areas:

  • Antifungal Agents: The 1,2,4-triazole nucleus is the pharmacophore of several blockbuster antifungal drugs, including fluconazole and itraconazole.[4] These drugs act by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[6] The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the enzyme's active site, leading to its inhibition. The acetic acid side chain of our title compound can be further functionalized to optimize binding to the enzyme's active site and improve pharmacokinetic properties.

  • Anticancer Agents: Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[3][8] The (5-Methyl-2H-triazol-3-YL)-acetic acid scaffold can be elaborated to generate compounds that target specific signaling pathways implicated in cancer progression. For instance, the carboxylic acid can be converted to amides or esters to generate a library of compounds for screening against a panel of cancer cell lines.

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. Several 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of pro-inflammatory cytokines.[9][10] The acetic acid moiety of (5-Methyl-2H-triazol-3-YL)-acetic acid is a key structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and can be exploited to design novel anti-inflammatory agents with improved safety profiles.

Experimental Protocols

Protocol 1: Synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid Derivatives

This protocol describes a general method for the synthesis of amide derivatives of (5-Methyl-2H-triazol-3-YL)-acetic acid, a common step in generating a library of compounds for biological screening.

Workflow for Amide Synthesis

Amide Synthesis Workflow start Start: (5-Methyl-2H-triazol-3-YL)-acetic acid activation Acid Activation (e.g., HATU, HOBt) start->activation Step 1 coupling Amide Coupling (Primary/Secondary Amine) activation->coupling Step 2 workup Aqueous Workup & Extraction coupling->workup Step 3 purification Purification (e.g., Column Chromatography) workup->purification Step 4 characterization Characterization (NMR, MS, HPLC) purification->characterization Step 5 end Final Product: Amide Derivative characterization->end

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Methodology:

  • Acid Activation: To a solution of (5-Methyl-2H-triazol-3-YL)-acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) and an amine base like DIPEA (2.0 eq). Stir the mixture for 15-30 minutes to form the activated ester.

  • Amide Coupling: To the activated acid solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized (5-Methyl-2H-triazol-3-YL)-acetic acid derivatives against a panel of fungal pathogens using the broth microdilution method, following CLSI guidelines.

Workflow for Antifungal Susceptibility Testing

Antifungal Susceptibility Testing Workflow start Start: Synthesized Compounds prep_compounds Prepare Stock Solutions (in DMSO) start->prep_compounds prep_plates Serial Dilution in 96-well Plates prep_compounds->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans) prep_inoculum->inoculate incubation Incubate at 35°C for 24-48 hours inoculate->incubation read_mic Determine MIC (Visually or Spectrophotometrically) incubation->read_mic end MIC Value read_mic->end

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the test compounds and a positive control (e.g., fluconazole) in DMSO at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in RPMI-1640 medium to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines, typically to a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (medium and inoculum only) and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for (5-Methyl-2H-triazol-3-YL)-acetic acid derivatives is yet to be established, general principles from the broader triazole literature can guide lead optimization efforts.[11][12]

Key Structural Modifications and Their Potential Impact

Position of Modification Structural Change Potential Impact on Activity
Acetic Acid Moiety Conversion to amides, esters, or other bioisosteresModulates solubility, cell permeability, and interaction with the target protein. Can introduce new binding interactions.
Methyl Group (Position 5) Replacement with other alkyl or aryl groupsCan influence steric and electronic properties, potentially improving binding affinity or selectivity.
Triazole Ring N-alkylation or N-arylationCan significantly alter the compound's three-dimensional shape and pharmacokinetic profile.[13]
Introduction of Halogens Fluorination of appended aryl groupsOften enhances metabolic stability and binding affinity.[12]

Logical Relationship in SAR Studies

SAR Logic scaffold (5-Methyl-2H-triazol-3-YL) -acetic acid Scaffold synthesis Systematic Chemical Modification (e.g., Amide Library Synthesis) scaffold->synthesis screening Biological Screening (e.g., Antifungal Assay) synthesis->screening data Activity Data (IC50/MIC values) screening->data analysis SAR Analysis (Identify key structural features) data->analysis optimization Lead Optimization (Design of more potent analogs) analysis->optimization optimization->synthesis Iterative Process

Caption: Iterative cycle of SAR-driven lead optimization.

Conclusion and Future Perspectives

(5-Methyl-2H-triazol-3-YL)-acetic acid is a highly valuable and versatile building block in medicinal chemistry. Its inherent drug-like properties, inherited from the privileged 1,2,4-triazole scaffold, combined with the synthetic accessibility of its carboxylic acid handle, make it an attractive starting point for the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising molecule in their quest for new and effective treatments for a range of human diseases. Future work should focus on the synthesis and screening of diverse libraries of compounds derived from this scaffold to uncover novel biological activities and establish detailed structure-activity relationships.

References

The Versatility of (5-Methyl-2H-triazol-3-YL)-acetic acid: A Scaffold for Innovation in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Triazole Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical structures, lauded as "privileged scaffolds," consistently appear in a multitude of bioactive compounds across various therapeutic areas. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a quintessential example of such a scaffold. Its remarkable chemical stability, capacity for diverse substitutions, and ability to engage in a range of intermolecular interactions have cemented its importance in medicinal chemistry. Derivatives of the triazole nucleus are integral to a wide array of approved drugs, demonstrating efficacy as antifungal, antibacterial, antiviral, and anticancer agents.[1][2]

This application note delves into the specific utility of a promising, yet underexplored, building block: (5-Methyl-2H-triazol-3-YL)-acetic acid . This molecule offers a unique combination of a stable triazole core functionalized with a methyl group and an acetic acid moiety. The methyl group provides a point for steric and electronic modulation, while the carboxylic acid presents a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters. Furthermore, the triazole ring itself can act as a bioisostere for other functional groups, a strategy often employed to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] This guide will provide a comprehensive overview of the application of (5-Methyl-2H-triazol-3-YL)-acetic acid as a scaffold in drug design, complete with detailed synthetic protocols and methodologies for biological evaluation.

Strategic Advantages of the (5-Methyl-2H-triazol-3-YL)-acetic acid Scaffold

The unique structural features of (5-Methyl-2H-triazol-3-YL)-acetic acid offer several strategic advantages for the design of novel therapeutic agents:

  • Synthetic Tractability: The carboxylic acid group serves as a prime site for chemical modification, allowing for the straightforward synthesis of large libraries of amide and ester derivatives through well-established coupling reactions. This facilitates the rapid exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR).

  • Bioisosteric Potential: The triazole ring can mimic the spatial and electronic properties of other functional groups, such as amides and other heterocycles.[4] This bioisosteric replacement can lead to improved metabolic stability, enhanced target binding, and reduced off-target toxicity.

  • Diverse Biological Activities: The broader class of 1,2,4-triazoles has a proven track record of diverse pharmacological activities. This inherent potential makes (5-Methyl-2H-triazol-3-YL)-acetic acid an attractive starting point for screening against a wide range of biological targets.

  • Scaffold for Targeted Therapies: The customizable nature of this scaffold allows for its incorporation into molecules designed to inhibit specific enzymes or block receptor interactions. Potential therapeutic areas include oncology, infectious diseases, and inflammatory disorders.

Application in Anticancer Drug Discovery: Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers, making them a validated target for anticancer drug development.[2][5] Several HDAC inhibitors have been approved for cancer therapy, and many more are in clinical trials.[5] The general structure of an HDAC inhibitor comprises a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.

The (5-Methyl-2H-triazol-3-YL)-acetic acid scaffold can be strategically employed in the design of novel HDAC inhibitors. The acetic acid moiety can be converted to a hydroxamic acid, a well-known zinc-binding group. The triazole ring and its substituents can form part of the linker and cap regions, allowing for fine-tuning of the molecule's properties to achieve isoform selectivity and improved potency.

Below is a proposed workflow for the synthesis and evaluation of (5-Methyl-2H-triazol-3-YL)-acetic acid-based HDAC inhibitors.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Workflow for the development of HDAC inhibitors.

Protocol 1: Synthesis of (5-Methyl-2H-triazol-3-YL)-acetohydroxamic acid Derivatives

This protocol outlines a general two-step procedure for the synthesis of hydroxamic acid derivatives from (5-Methyl-2H-triazol-3-YL)-acetic acid.

Step 1: Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve (5-Methyl-2H-triazol-3-YL)-acetic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Step 2: Hydroxamic Acid Formation

  • Esterification (optional intermediate step): The carboxylic acid can be first converted to its methyl or ethyl ester by reaction with methanol or ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid).

  • Hydroxylamine Treatment: Dissolve the amide (or ester) derivative (1 equivalent) in a mixture of methanol and dichloromethane.

  • Base Addition: Add a solution of hydroxylamine hydrochloride (excess, e.g., 5 equivalents) and a base like sodium methoxide (excess, e.g., 5 equivalents) in methanol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure. Purify the resulting hydroxamic acid derivative by preparative high-performance liquid chromatography (HPLC) or crystallization.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

A fluorometric assay can be used to determine the inhibitory activity of the synthesized compounds against various HDAC isoforms.

  • Reagents: HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, HDAC6), fluorogenic substrate (e.g., Fluor de Lys®-SIRT2), Trichostatin A (TSA) as a positive control, and assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a trypsin-like protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][6][7]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., a known anticancer drug) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Hypothetical Data for (5-Methyl-2H-triazol-3-YL)-acetohydroxamic acid Derivatives as HDAC Inhibitors

Compound IDR-group on AnilineHDAC1 IC50 (nM)HDAC6 IC50 (nM)HeLa Cell IC50 (µM)
MTA-H-01 H15025010.5
MTA-H-02 4-F851805.2
MTA-H-03 4-Cl922056.8
MTA-H-04 4-OCH321035015.1
TSA (Control)1050.1

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Triazole derivatives have historically demonstrated potent antibacterial and antifungal activities.[8][9] The (5-Methyl-2H-triazol-3-YL)-acetic acid scaffold can be derivatized to generate novel compounds with potential antimicrobial properties. The carboxylic acid can be coupled with various amines or alcohols to produce a library of amides and esters for screening.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Workflow for developing antimicrobial agents.

Protocol 4: Synthesis of Amide and Ester Derivatives

The synthesis of amide and ester derivatives follows standard organic chemistry procedures.

For Amide Synthesis: Follow Step 1 of Protocol 1, using a variety of aliphatic and aromatic amines.

For Ester Synthesis (Fischer Esterification):

  • Reaction Setup: In a round-bottom flask, dissolve (5-Methyl-2H-triazol-3-YL)-acetic acid (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, isopropanol), which also serves as the solvent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer and concentrate it. Purify the crude ester by column chromatography.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Media: Use appropriate broth media, such as Mueller-Hinton Broth (MHB).

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth media in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Table 2: Hypothetical Data for (5-Methyl-2H-triazol-3-YL)-acetic acid Derivatives as Antimicrobial Agents

Compound IDDerivative TypeR-groupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MTA-A-01 Amiden-Butylamine3264
MTA-A-02 AmideBenzylamine1632
MTA-E-01 EsterEthyl64>128
MTA-E-02 EsterIsopropyl64>128
Ciprofloxacin (Control)-0.50.015

Conclusion and Future Directions

(5-Methyl-2H-triazol-3-YL)-acetic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the proven pharmacological potential of the triazole core make it an attractive starting point for drug discovery campaigns targeting a range of diseases, including cancer and infectious diseases. The protocols and strategies outlined in this application note provide a framework for researchers to explore the chemical space around this scaffold and to identify new lead compounds with improved efficacy and drug-like properties. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize the therapeutic potential of this valuable chemical entity.

References

Application and Protocol Guide for the Quantitative Analysis of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (5-Methyl-2H-triazol-3-YL)-acetic acid

(5-Methyl-2H-triazol-3-YL)-acetic acid, a key heterocyclic compound, is of significant interest in both pharmaceutical development and agricultural science.[1] Its structural motif is a building block for novel therapeutic agents and can be found as a metabolite or impurity in various chemical processes.[1][2] Accurate quantification of this polar, acidic molecule is paramount for pharmacokinetic studies, metabolite identification, impurity profiling, and ensuring the quality and safety of final products.[3][4]

The inherent polarity of (5-Methyl-2H-triazol-3-YL)-acetic acid presents a significant analytical challenge, particularly in complex biological or environmental matrices.[5][6] These challenges include poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and susceptibility to matrix effects in mass spectrometry (MS).[5][6] This guide provides detailed, validated analytical methods to overcome these obstacles, ensuring reliable and reproducible quantification. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) and robust HPLC with ultraviolet (UV) detection methodologies.

Methodology Overview: A Dual-Approach Strategy

This guide details two primary analytical approaches for the quantification of (5-Methyl-2H-triazol-3-YL)-acetic acid:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices like plasma, serum, and tissue homogenates. This method is ideal for applications requiring low limits of detection (LOD) and quantification (LOQ).

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A widely accessible and robust method suitable for the analysis of bulk drug substances, process intermediates, and formulated products where analyte concentrations are higher.

The following sections provide detailed protocols for each method, including sample preparation, chromatographic conditions, and instrument parameters. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Part 1: High-Sensitivity Quantification by LC-MS/MS

This method is designed for the trace-level quantification of (5-Methyl-2H-triazol-3-YL)-acetic acid in biological matrices. The protocol emphasizes rigorous sample preparation to mitigate matrix effects and ensure accurate results.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) p4->p5 p6 Elution p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 Injection into HPLC p7->a1 a2 Chromatographic Separation (HILIC or Reversed-Phase C18 with Ion Pairing) a1->a2 a3 Electrospray Ionization (ESI) (Negative Mode) a2->a3 a4 Tandem Mass Spectrometry (MRM) a3->a4 d1 Quantification (Calibration Curve) a4->d1 d2 Data Review & Reporting d1->d2

Caption: Workflow for LC-MS/MS quantification of (5-Methyl-2H-triazol-3-YL)-acetic acid.

Protocol 1: LC-MS/MS Quantification in Human Plasma

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Rationale: A two-step sample preparation process is employed to effectively remove proteins and other interfering substances from the plasma matrix.[7][8][9] Protein precipitation provides a crude cleanup, while SPE offers a more selective purification, leading to reduced matrix effects and improved assay robustness. A mixed-mode anion exchange SPE sorbent is chosen to retain the acidic analyte while allowing neutral and basic interferences to be washed away.

  • Step-by-Step Protocol:

    • To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PAX) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and weakly retained impurities.

    • Elute the analyte with 1 mL of 2% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for improved retention and separation from early-eluting matrix components. Alternatively, a reversed-phase C18 column can be used with an ion-pairing agent in the mobile phase. Electrospray ionization (ESI) in negative ion mode is selected due to the acidic nature of the analyte, which readily forms [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analyte.[5][6]

  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II or equivalent

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative

    • Gas Temperature: 300°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MRM Transitions: To be determined by direct infusion of a standard solution of (5-Methyl-2H-triazol-3-YL)-acetic acid. A precursor ion corresponding to [M-H]⁻ and at least two product ions should be selected.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][10][11]

Parameter Typical Acceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity (r²) ≥ 0.99 over the desired concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible recovery across the concentration range.

Part 2: Robust Quantification by HPLC-DAD

This method is suitable for the analysis of higher concentration samples, such as in process monitoring or quality control of the active pharmaceutical ingredient (API).

Experimental Workflow: HPLC-DAD Analysis

HPLCDAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing p1 API or Formulation Sample p2 Accurate Weighing p1->p2 p3 Dissolution in Diluent p2->p3 p4 Sonication & Dilution to Final Concentration p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Diode-Array Detection (UV Absorbance) a2->a3 d1 Quantification (External Standard) a3->d1 d2 Purity Assessment d1->d2 d3 Reporting d2->d3

Caption: Workflow for HPLC-DAD quantification of (5-Methyl-2H-triazol-3-YL)-acetic acid.

Protocol 2: HPLC-DAD Quantification of Bulk Material

1. Sample Preparation: Simple Dilution

  • Rationale: For bulk material, a simple and accurate dilution is sufficient for analysis. The choice of diluent should be the initial mobile phase to ensure good peak shape.

  • Step-by-Step Protocol:

    • Accurately weigh approximately 10 mg of (5-Methyl-2H-triazol-3-YL)-acetic acid standard or sample into a 100 mL volumetric flask.

    • Add approximately 70 mL of the diluent (Mobile Phase A:Mobile Phase B, 95:5).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent and mix well.

    • Further dilute as necessary to fall within the linear range of the calibration curve.

2. HPLC-DAD Instrumentation and Conditions

  • Rationale: A reversed-phase C18 column is a robust and common choice for HPLC analysis. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Diode-array detection allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.[12][13]

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II with Diode-Array Detector or equivalent

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Isocratic Elution: 95% A / 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined from the UV spectrum of the analyte (typically around 210-220 nm for non-conjugated systems).

Method Validation Summary

Similar to the LC-MS/MS method, the HPLC-DAD method must be validated according to ICH guidelines.[3][4][10][11]

Parameter Typical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%.
Specificity The analyte peak is well-resolved from any impurities or degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity (r²) ≥ 0.999 over the concentration range (e.g., 50% to 150% of the target concentration).
Accuracy Within ±2.0% of the nominal concentration.
Precision (%CV) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method's performance is unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Conclusion

The choice between the LC-MS/MS and HPLC-DAD methods for the quantification of (5-Methyl-2H-triazol-3-YL)-acetic acid will depend on the specific application, required sensitivity, and the nature of the sample matrix. The LC-MS/MS method offers unparalleled sensitivity and selectivity for bioanalytical applications, while the HPLC-DAD method provides a robust and reliable solution for higher concentration samples. Both methods, when properly validated, will yield accurate and reproducible results, supporting the advancement of research and development in the pharmaceutical and agricultural industries.

References

Application Note: High-Throughput Screening Strategies for (5-Methyl-2H-triazol-3-YL)-acetic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Scientists

Abstract: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties[1]. The "(5-Methyl-2H-triazol-3-YL)-acetic acid" backbone represents a versatile starting point for the synthesis of novel chemical entities with therapeutic potential[2]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize bioactive analogs. We detail a tiered screening approach, beginning with a sensitive biochemical proximity assay for primary screening, followed by a physiologically relevant cell-based reporter assay for secondary validation and mechanistic elucidation.

The Strategic Imperative for a Tiered HTS Cascade

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target[3][4][5]. A successful HTS campaign is not a single experiment but a strategic, multi-step process designed to maximize efficiency and minimize false positives. For a novel library of (5-Methyl-2H-triazol-3-YL)-acetic acid analogs, where the precise biological target may be unknown or varied, a tiered approach is critical.

Our proposed cascade involves two key stages:

  • Primary HTS: A highly sensitive, robust, and miniaturizable biochemical assay to rapidly screen the entire compound library. The goal is speed and the identification of all potential modulators. We will detail an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) protocol, a no-wash, bead-based technology ideal for detecting protein-protein or protein-substrate interactions with high sensitivity[6][7].

  • Secondary Validation & Profiling: A cell-based assay to confirm the activity of primary hits in a more complex biological environment. This step validates on-target activity within a living cell, provides initial insights into cell permeability and cytotoxicity, and helps eliminate artifacts common in biochemical screens[8][9]. We will describe a Luciferase Reporter Gene Assay, a powerful tool for monitoring the modulation of specific cell signaling pathways[10][11][12].

This funnel-down approach ensures that resources are focused on the most promising and biologically relevant compounds.

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (10,000s of Analogs) Primary_Screen Primary HTS: AlphaLISA® (Biochemical Assay) Compound_Library->Primary_Screen Initial Screen @ 10 µM Hit_Confirmation Hit Confirmation & Dose-Response (IC50 Determination) Primary_Screen->Hit_Confirmation ~1-3% Hit Rate Secondary_Screen Secondary Screen: Luciferase Reporter (Cell-Based Assay) Hit_Confirmation->Secondary_Screen Confirmed Hits Lead_Candidates Validated Lead Candidates Secondary_Screen->Lead_Candidates Cell-Active Hits

Figure 1: A tiered high-throughput screening cascade for novel compounds.

Primary Screen: AlphaLISA® Biochemical Assay

Principle of the Assay: The AlphaLISA® technology is a bead-based, no-wash immunoassay that measures molecular interactions in a microplate format[6][7]. The assay relies on two bead types: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity (within ~200 nm), laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm[7]. This signal is highly amplified and directly proportional to the extent of the molecular interaction. For inhibitor screening, a decrease in signal indicates that the test compound is disrupting the target interaction.

Causality Behind Experimental Choice: We selected AlphaLISA for the primary screen due to its exceptional signal-to-background ratio, robustness against complex sample matrices, and homogeneous (no-wash) format, which makes it highly amenable to the automation and miniaturization required for HTS[4][5][13]. Its flexibility allows it to be adapted for various target classes, such as protein-protein interactions (PPIs) or enzyme-substrate binding[7].

AlphaLISA_Principle cluster_0 No Interaction (High Inhibitor Conc.) cluster_1 Interaction (Low/No Inhibitor) Donor_A Donor Bead Acceptor_A Acceptor Bead Excitation_A Laser (680 nm) Excitation_A->Donor_A Signal_A No Signal Donor_B Donor Bead Link Target Interaction Singlet_O2 ¹O₂ Donor_B->Singlet_O2 Energy Transfer Acceptor_B Acceptor Bead Signal_B Signal (615 nm) Acceptor_B->Signal_B Excitation_B Laser (680 nm) Excitation_B->Donor_B Singlet_O2->Acceptor_B

Figure 2: Principle of the AlphaLISA® competitive binding assay.

Protocol 2.1: Primary HTS using AlphaLISA®

This protocol provides a template for screening inhibitors of a hypothetical protein-protein interaction (Target-X binding to Target-Y).

Materials:

  • OptiPlate™-384, white opaque microplates (PerkinElmer)

  • AlphaLISA® Immunoassay Buffer (10X) (PerkinElmer, Cat No. AL000)

  • Streptavidin-coated Donor Beads (PerkinElmer)

  • Anti-tag conjugated AlphaLISA® Acceptor Beads (e.g., anti-6xHis)

  • Biotinylated Target-X Protein

  • His-tagged Target-Y Protein

  • (5-Methyl-2H-triazol-3-YL)-acetic acid analog library (dissolved in 100% DMSO)

  • Automated liquid handling system and a plate reader capable of AlphaLISA® detection (e.g., EnVision® Multilabel Reader).

Methodology:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the 10X stock with nuclease-free water.

    • Prepare a 4X mix of His-Target-Y (e.g., 40 nM final concentration) and Anti-6xHis Acceptor beads (e.g., 80 µg/mL final concentration) in 1X Assay Buffer. Scientist's Note: Pre-incubating the protein with the acceptor beads for 60 minutes at room temperature can improve signal.

    • Prepare a 4X mix of Biotin-Target-X (e.g., 40 nM final concentration) and Streptavidin Donor beads (e.g., 80 µg/mL final concentration) in 1X Assay Buffer. Critical: Protect the Donor bead solution from light.

  • Assay Procedure (384-well format, 20 µL final volume):

    • Dispense 50 nL of test compounds from the analog library into the assay plate wells (for a 10 µM final screening concentration from a 4 mM stock). Add 50 nL of DMSO to control wells.

    • Add 5 µL of 1X Assay Buffer.

    • Add 5 µL of the 4X His-Target-Y/Acceptor bead mix to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of the 4X Biotin-Target-X/Donor bead mix to all wells to initiate the binding reaction.

    • Seal the plate and incubate for 90 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA®-compatible plate reader.

  • Controls for Self-Validation:

    • Negative Control (0% Inhibition): DMSO only (represents the uninhibited PPI).

    • Positive Control (100% Inhibition): A known inhibitor of the Target-X/Y interaction or excess unlabeled Biotin-Target-X.

Data Presentation 2.2: Assay Validation

An assay's suitability for HTS is determined by its statistical performance, primarily the Z'-factor, which measures the separation between the positive and negative controls[8]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

ParameterMean SignalStd. Dev. (σ)CalculationResult
Negative Control (0% Inh.) 250,00015,000
Positive Control (100% Inh.) 10,0002,500
Z'-Factor 1 - (3σpos + 3σneg) / |μneg - μpos|0.76

Secondary Screen: Cell-Based Luciferase Reporter Assay

Principle of the Assay: Hits from the primary screen must be validated in a biological system. Luciferase reporter assays are a gold standard for studying the modulation of cell signaling pathways[14][15]. These assays use a plasmid where the expression of a reporter gene (e.g., firefly luciferase) is controlled by a specific transcriptional response element. If a compound activates or inhibits the signaling pathway upstream of this element, it results in a corresponding change in luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence[10][16].

Causality Behind Experimental Choice: This assay format is ideal for secondary screening because it confirms that a compound can cross the cell membrane and engage its target in the native cellular context to produce a downstream functional response[9]. It filters out compounds that were active in the biochemical assay due to artifacts (e.g., aggregation) and provides initial mechanistic information about which signaling pathway is affected[11][17]. For example, a CRE-luciferase reporter can be used to specifically measure Gs-coupled GPCR signaling via the cAMP pathway[17].

Protocol 3.1: Secondary Screening using a CRE-Luciferase Reporter

This protocol is designed to identify compounds that inhibit a hypothetical Gs-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target Gs-coupled GPCR and a CRE-Luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • 96-well or 384-well white, clear-bottom cell culture plates.

  • A known agonist for the target GPCR (e.g., Isoproterenol for the β2-adrenergic receptor).

  • Confirmed hits from the primary screen.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ or Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit).

  • Luminometer plate reader.

Methodology:

  • Cell Plating:

    • Seed the stable reporter cell line into 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of the hit compounds in assay buffer (e.g., serum-free media).

    • Remove the culture medium from the cells and replace it with 80 µL of assay buffer.

    • Add 10 µL of the diluted compounds to the wells. Add 10 µL of assay buffer with 0.1% DMSO to control wells.

    • Pre-incubate the cells with the compounds for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 10 µL of the GPCR agonist at its EC₈₀ concentration (pre-determined to give a robust but surmountable signal) to all wells except the "unstimulated" control.

    • Incubate for 4-6 hours at 37°C, 5% CO₂. Scientist's Note: The optimal incubation time depends on the specific promoter and signaling pathway and should be empirically determined.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes on a plate shaker to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Presentation 3.2: Dose-Response Analysis of Validated Hits

The potency of validated hits is determined by generating a dose-response curve and calculating the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

Compound IDPrimary Screen Hit?Cell-Based IC₅₀ (µM)Max Inhibition (%)
Analog-001 Yes0.8598%
Analog-002 Yes> 50 (Inactive)12%
Analog-003 Yes2.395%
Analog-004 NoNot TestedN/A

This table illustrates how a cell-based assay filters primary hits. Analog-002, a hit in the biochemical screen, was inactive in the cellular context and would be deprioritized.

References

Application Note & Protocols: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2] Conventional synthetic routes to these vital heterocycles often require long reaction times, high temperatures, and can result in modest yields with significant byproduct formation.[3] This application note provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS) as a green, efficient, and rapid alternative for the synthesis of 1,2,4-triazole derivatives. We will explore the fundamental principles of microwave heating, present detailed, field-proven protocols, and offer a comparative analysis against traditional thermal methods.

Introduction: The Significance of 1,2,4-Triazoles

1,2,4-triazoles are a class of five-membered heterocyclic compounds distinguished by the presence of three nitrogen atoms at positions 1, 2, and 4 of the ring. This unique structural motif is a "privileged scaffold" in drug discovery, capable of engaging in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which contributes to their diverse pharmacological profiles.[1][2] Derivatives of 1,2,4-triazole are integral to a multitude of clinically significant drugs, exhibiting activities such as:

  • Antifungal (e.g., Fluconazole, Itraconazole)

  • Antiviral (e.g., Ribavirin)

  • Anticancer

  • Anticonvulsant

  • Anti-inflammatory [4][5]

The persistent demand for novel therapeutic agents fuels the need for efficient and sustainable methods to synthesize diverse libraries of these compounds.

The MAOS Advantage: A Paradigm Shift from Conventional Heating

Microwave-Assisted Organic Synthesis (MAOS) leverages the ability of microwave irradiation to rapidly heat reaction mixtures.[6] Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules and ions within the reaction medium.[7][8] This interaction generates heat through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in synthesis, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular reorientation creates friction, which translates into rapid and uniform heating throughout the bulk of the material.[9][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat efficiently.

This fundamental difference in energy transfer confers significant advantages upon MAOS, making it a superior green chemistry technique.[10][11]

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conduction/Convection (slow, non-uniform)Direct energy coupling (rapid, volumetric)[8]
Reaction Time Hours to daysSeconds to minutes[12][13]
Yield & Purity Often lower due to side reactions from prolonged heatingGenerally higher yields and cleaner reaction profiles[13]
Energy Efficiency Low; heats the vessel and surroundingsHigh; heats only the reaction mixture[8][9]
Process Control Difficult to achieve precise temperature controlPrecise and reproducible temperature and pressure control[6]

General Experimental Workflow

The workflow for microwave-assisted synthesis is streamlined, enhancing laboratory productivity. The process is straightforward, involving reagent loading, programming the microwave reactor, and subsequent product work-up and purification.

G A Reagent Preparation (Stoichiometric mixing of reactants, solvent, and catalyst if any) B Load Reagents into Microwave-Safe Vessel A->B C Microwave Reaction (Set Time, Temperature, Power) B->C D Reaction Completion & Cooling C->D E Product Work-up (Filtration, Extraction, etc.) D->E F Purification (Recrystallization, Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: General workflow for microwave-assisted synthesis of 1,2,4-triazoles.

Detailed Experimental Protocols

The following protocols are selected to demonstrate the versatility and efficiency of MAOS for constructing the 1,2,4-triazole ring system through different chemical strategies.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Pellizzari-type Cycloaddition

This one-pot protocol describes the synthesis of 3,5-disubstituted-1,2,4-triazoles from the cycloaddition of aromatic hydrazides and nitriles.[14] The reaction, analogous to the Pellizzari reaction, is significantly accelerated by microwave irradiation.[15] The base, potassium carbonate, facilitates the key cyclization step.

Reaction Scheme: Aromatic Hydrazide + Substituted Nitrile → 3,5-Disubstituted-1,2,4-triazole

Materials:

  • Aromatic hydrazide (e.g., benzohydrazide)

  • Substituted nitrile (e.g., benzonitrile)

  • Potassium carbonate (K₂CO₃)

  • n-Butanol

  • Microwave reactor (e.g., CEM Discover)

  • 10-20 mL microwave-safe reaction vial with a magnetic stirrer

Procedure:

  • To a 20 mL microwave reaction vessel, add the aromatic hydrazide (5.0 mmol), substituted nitrile (5.5 mmol), and potassium carbonate (5.5 mmol).[14]

  • Add 10 mL of n-butanol as the solvent.

  • Seal the vessel securely with a cap.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant temperature of 150 °C for 2 hours with magnetic stirring.[14]

  • After the reaction is complete, allow the vessel to cool to room temperature (typically below 50 °C) using a compressed air jet.

  • Upon cooling, the product often precipitates from the n-butanol.

  • Filter the crude product and wash it with a small amount of cold ethanol.

  • Recrystallize the solid product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[14]

G cluster_0 Mechanism Outline A Hydrazide + Nitrile B N-Acylamidine Intermediate A->B Addition C Intramolecular Nucleophilic Attack B->C Base-catalyzed tautomerization D Cyclized Intermediate C->D E Dehydration (H₂O elimination) D->E F 1,2,4-Triazole Ring (Aromatization) E->F MW-induced

Caption: Proposed mechanism for disubstituted 1,2,4-triazole synthesis.

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-triazoles

This protocol presents a remarkably simple and green method for synthesizing substituted 1,2,4-triazoles using only a hydrazine derivative and formamide.[16] Formamide serves as both a reactant (a source of one carbon and one nitrogen atom) and a high-boiling, polar solvent that couples efficiently with microwaves. The absence of any catalyst simplifies the work-up procedure significantly.[17]

Reaction Scheme: Hydrazine Derivative + Formamide → Substituted 1,2,4-triazole

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Formamide

  • Microwave reactor

  • Microwave-safe reaction vial with a magnetic stirrer

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[14]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 160 °C for just 10 minutes with stirring.[14]

  • After the reaction, allow the vessel to cool to room temperature.

  • The product can be isolated by standard work-up procedures, which may include pouring the reaction mixture into water to precipitate the product, followed by filtration and recrystallization from a suitable solvent like ethanol.[14]

Comparative Analysis: MAOS vs. Conventional Heating

The advantages of MAOS are most evident when directly comparing reaction outcomes with traditional methods. Microwave irradiation consistently and dramatically reduces reaction times while often improving yields.

Synthesis MethodConventional MethodMicrowave MethodReference
Synthesis of Piperazine-azole-fluoroquinolone derivatives Time: 27 hoursTime: 30 minutesYield: 96%[12][17]
Synthesis of N-substituted propenamide derivatives Time: Several hoursTime: 33-90 secondsYield: 82%[12][17]
One-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles Time: >4 hoursTime: 1 minuteYield: 85%[12][17]
Synthesis of thioether derivatives Not specifiedTime: 15 minutesYield: 81%[12]

Conclusion

Microwave-assisted synthesis has established itself as a powerful and indispensable tool in modern medicinal chemistry. For the synthesis of 1,2,4-triazole derivatives, MAOS provides a green, efficient, and exceptionally rapid alternative to conventional heating methods.[3][11] The protocols and data presented herein demonstrate that this technology not only accelerates reaction rates by orders of magnitude but also enhances product yields and purity.[13] For researchers and professionals in drug development, adopting MAOS can significantly shorten discovery and development timelines, enabling faster access to novel chemical entities for biological screening.

References

Application Notes and Protocols for (5-Methyl-2H-triazol-3-YL)-acetic Acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (5-Methyl-2H-triazol-3-YL)-acetic acid in agricultural chemistry. This document outlines the compound's potential applications, mechanisms of action, and detailed protocols for its evaluation as a plant growth regulator, fungicide, and herbicide.

Introduction

(5-Methyl-2H-triazol-3-YL)-acetic acid (CAS No. 720706-28-5) is a heterocyclic compound belonging to the triazole family.[1][2] Triazole derivatives are a cornerstone of modern agricultural chemistry, exhibiting a broad spectrum of biological activities, including fungicidal, plant growth-regulating, and herbicidal properties.[3][4][5] The unique structural features of (5-Methyl-2H-triazol-3-YL)-acetic acid, combining a triazole ring with an acetic acid moiety, suggest its potential for multifaceted applications in crop protection and enhancement.[1] This guide provides the foundational knowledge and experimental frameworks to explore and validate the agricultural applications of this promising molecule.

Part 1: Potential Applications and Mechanisms of Action

Plant Growth Regulation

Triazole compounds are well-documented as potent plant growth regulators (PGRs).[3][6][7] Their primary mode of action in plants involves the inhibition of gibberellin biosynthesis.[3][5] Specifically, they target cytochrome P450-dependent monooxygenases, which catalyze key steps in the gibberellin pathway, such as the conversion of kaurene to kaurenoic acid.[3] This inhibition leads to a reduction in endogenous gibberellin levels, resulting in a variety of physiological responses:

  • Reduced Stem Elongation: Leading to more compact and robust plants, which can improve lodging resistance in cereals.

  • Enhanced Root Development: A common effect of triazoles is an increase in root biomass, which can improve water and nutrient uptake, and enhance drought tolerance.[3]

  • Increased Chlorophyll Content: Triazoles can delay leaf senescence and increase chlorophyll concentration, leading to a "stay-green" effect and potentially higher photosynthetic efficiency.[3]

  • Stress Tolerance: By modulating hormonal balance, including increasing cytokinin and abscisic acid levels, triazoles can enhance plant resilience to abiotic stresses such as drought, salinity, and extreme temperatures.[3]

The acetic acid side chain of (5-Methyl-2H-triazol-3-YL)-acetic acid may influence its uptake, translocation, and activity within the plant compared to other triazole PGRs.

Fungicidal Activity

The triazole moiety is a well-established pharmacophore in a major class of fungicides known as demethylation inhibitors (DMIs).[4] These fungicides act by inhibiting the C14-demethylase enzyme (CYP51), a critical component in the biosynthesis of ergosterol in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1] The potential of (5-Methyl-2H-triazol-3-YL)-acetic acid as a fungicide stems from this established mechanism of action for triazoles.

Herbicidal Activity

While the primary applications of many triazoles are as fungicides and PGRs, some derivatives have shown herbicidal activity.[8] The acetic acid group in the target molecule is also of interest, as acetic acid itself has broad-spectrum contact herbicidal properties, particularly at higher concentrations. The combined structure of a triazole and an acetic acid warrants investigation into its potential as a novel herbicide.

Part 2: Synthesis of (5-Methyl-2H-triazol-3-YL)-acetic Acid

A reported efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been developed, which can be adapted for the synthesis of the target compound.[9][10] The following is a generalized laboratory-scale synthesis protocol based on available literature.

Protocol 2.1: Laboratory Synthesis

Objective: To synthesize (5-Methyl-2H-triazol-3-YL)-acetic acid.

Materials:

  • Starting materials (e.g., ethyl hydrazinoacetate, acetimidamide)

  • Appropriate solvents (e.g., ethanol, water)

  • Reagents for cyclization and hydrolysis

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

  • Analytical instruments for characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Formation of the Triazole Ring: The synthesis generally involves the condensation of a hydrazine derivative with an imidamide or a similar precursor to form the triazole ring.[9] This is a critical step where reaction conditions (temperature, solvent, catalyst) will influence the yield and purity of the intermediate.

  • Hydrolysis of the Ester: If the synthesis route results in an ester of (5-Methyl-2H-triazol-3-YL)-acetic acid, a subsequent hydrolysis step is required. This is typically achieved by treating the ester with a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent is a common method. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography may also be employed for higher purity.

  • Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

Part 3: Experimental Protocols for Efficacy Evaluation

The following protocols are designed as templates for researchers to evaluate the agricultural potential of (5-Methyl-2H-triazol-3-YL)-acetic acid. It is crucial to include appropriate controls (negative, positive, and solvent controls) in all experiments.

Evaluation of Plant Growth Regulating Activity

Protocol 3.1.1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of (5-Methyl-2H-triazol-3-YL)-acetic acid on seed germination and early seedling growth.

Materials:

  • Seeds of model plants (e.g., Arabidopsis thaliana, lettuce, radish, wheat, barley)

  • (5-Methyl-2H-triazol-3-YL)-acetic acid

  • Sterile distilled water

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled light and temperature

  • Paclobutrazol or another known triazole PGR as a positive control

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of (5-Methyl-2H-triazol-3-YL)-acetic acid in a suitable solvent (e.g., DMSO, ethanol) and then make serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a solvent control.

  • Seed Sterilization and Plating: Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses). Place a consistent number of seeds (e.g., 25-50) on the filter paper in each Petri dish.

  • Treatment Application: Add a defined volume (e.g., 5 mL) of the respective test solution to each Petri dish.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for 7-10 days.

    • Root and Shoot Length: After a set period (e.g., 7 or 10 days), carefully remove the seedlings and measure the length of the primary root and the shoot.

    • Fresh and Dry Weight: Determine the fresh weight of the seedlings and then dry them in an oven at 60-70°C to a constant weight to determine the dry weight.

Data Presentation:

Treatment Concentration (µM)Germination Rate (%)Average Root Length (mm)Average Shoot Length (mm)Average Dry Weight (mg)
0 (Control)95 ± 345 ± 530 ± 42.5 ± 0.3
0.196 ± 248 ± 629 ± 32.6 ± 0.2
194 ± 455 ± 725 ± 32.8 ± 0.4
1092 ± 362 ± 820 ± 23.1 ± 0.3
5085 ± 550 ± 615 ± 22.7 ± 0.3
10070 ± 635 ± 510 ± 12.1 ± 0.2
Paclobutrazol (10 µM)90 ± 458 ± 718 ± 33.0 ± 0.4
Hypothetical data for illustrative purposes. Statistically significant differences from the control are denoted with an asterisk.

Causality Behind Experimental Choices: This assay provides a rapid and sensitive method to assess the initial impact of the compound on plant development. The chosen parameters (germination, root/shoot length, biomass) are key indicators of plant growth regulation. The use of a known PGR like paclobutrazol provides a benchmark for activity.

Protocol 3.1.2: Gibberellin Biosynthesis Inhibition Assay

Objective: To determine if (5-Methyl-2H-triazol-3-YL)-acetic acid inhibits gibberellin biosynthesis in plants.

Materials:

  • Dwarf rice or wheat seedlings (varieties known to be responsive to gibberellin)

  • (5-Methyl-2H-triazol-3-YL)-acetic acid solutions

  • Gibberellic acid (GA3) solutions

  • Growth medium (e.g., hydroponics or soil)

  • Equipment for hormone extraction and quantification (e.g., HPLC-MS/MS)

Procedure:

  • Plant Growth and Treatment: Grow seedlings to a specific stage (e.g., two-leaf stage). Apply (5-Methyl-2H-triazol-3-YL)-acetic acid as a foliar spray or a soil drench at various concentrations.

  • Rescue Experiment: For a subset of treated plants, apply GA3 to see if it can reverse the effects of the test compound.

  • Phenotypic Analysis: Measure plant height and other relevant growth parameters over time.

  • Hormone Quantification: At specific time points, harvest plant tissues (e.g., shoots), freeze them in liquid nitrogen, and extract phytohormones. Quantify the levels of various gibberellins using a sensitive analytical method like HPLC-MS/MS.

Expected Outcome: If the compound inhibits gibberellin biosynthesis, you would expect to see a reduction in plant height that can be rescued by the application of exogenous GA3. The hormone analysis should show a decrease in the levels of bioactive gibberellins.

Visualization of Workflow:

Gibberellin_Inhibition_Workflow A Seedling Growth B Treatment with (5-Methyl-2H-triazol-3-YL)-acetic acid A->B C Rescue Treatment with GA3 B->C D Phenotypic Analysis (Plant Height) B->D E Hormone Extraction B->E C->D G Data Analysis and Mechanism Confirmation D->G F Gibberellin Quantification (HPLC-MS/MS) E->F F->G

Caption: Workflow for confirming gibberellin biosynthesis inhibition.

Evaluation of Fungicidal Activity

Protocol 3.2.1: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (5-Methyl-2H-triazol-3-YL)-acetic acid against various plant pathogenic fungi.

Materials:

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia spp.)

  • (5-Methyl-2H-triazol-3-YL)-acetic acid

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar/Broth - PDA/PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • A commercial triazole fungicide (e.g., Tebuconazole) as a positive control

Procedure:

  • Preparation of Fungal Inoculum: Grow the fungal cultures and prepare a spore suspension. Adjust the concentration of the spore suspension to a standard level (e.g., 1 x 105 spores/mL).

  • Preparation of Test Compound Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the fungal growth medium to obtain a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for a specific period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.[11][12]

Data Presentation:

Fungal PathogenMIC of (5-Methyl-2H-triazol-3-YL)-acetic acid (µg/mL)MIC of Tebuconazole (µg/mL)
Fusarium graminearum12.51.56
Botrytis cinerea253.12
Puccinia triticina6.250.78
Hypothetical data for illustrative purposes.

Visualization of Signaling Pathway Inhibition:

Ergosterol_Biosynthesis_Inhibition A Lanosterol B 14-alpha-demethylase (CYP51) A->B C Ergosterol Precursors B->C D Ergosterol C->D E Fungal Cell Membrane D->E F (5-Methyl-2H-triazol-3-YL) -acetic acid F->B Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazoles.

Evaluation of Herbicidal Activity and Phytotoxicity

Protocol 3.3.1: Whole Plant Foliar Spray Assay

Objective: To assess the herbicidal activity and phytotoxicity of (5-Methyl-2H-triazol-3-YL)-acetic acid on various plant species.

Materials:

  • Potted plants of various species, including representative crops (e.g., corn, soybean, wheat) and weeds (e.g., crabgrass, pigweed, lambsquarters).

  • (5-Methyl-2H-triazol-3-YL)-acetic acid formulated for spraying (e.g., with a surfactant).

  • A commercial herbicide (e.g., glyphosate or a contact herbicide) as a positive control.

  • Spray chamber or handheld sprayer.

  • Greenhouse or controlled environment growth facility.

Procedure:

  • Plant Growth: Grow plants to a specific growth stage (e.g., 2-4 true leaves).

  • Treatment Application: Apply the test compound as a foliar spray at various rates (e.g., 100, 250, 500, 1000 g a.i./ha). Ensure uniform coverage.

  • Phytotoxicity Assessment: Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete plant death).[13][14][15][16]

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

Data Presentation:

Plant SpeciesTreatment Rate (g a.i./ha)Phytotoxicity Rating (%) at 14 DATDry Weight Reduction (%)
Corn50052
Soybean50084
Crabgrass5007580
Pigweed5008590
Hypothetical data for illustrative purposes. DAT = Days After Treatment.

Part 4: Concluding Remarks for the Senior Application Scientist

The presented protocols provide a robust framework for the comprehensive evaluation of (5-Methyl-2H-triazol-3-YL)-acetic acid in an agricultural context. The multifaceted nature of triazole chemistry suggests that this compound could offer a unique combination of plant growth regulation and disease control. Rigorous and systematic evaluation, as outlined in this guide, is essential to unlock its full potential. Researchers are encouraged to adapt these protocols to their specific target crops and pathogens and to explore the synergistic effects of this compound with other agrochemicals. The self-validating nature of these protocols, with the inclusion of appropriate controls and multiple assessment parameters, will ensure the generation of reliable and actionable data.

References

Title: Continuous-Flow Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note details a robust and sustainable continuous-flow methodology for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key structural motif in medicinal chemistry. Traditional batch syntheses are often hampered by poor regioselectivity and the need for tedious purification steps. The described flow chemistry process circumvents these challenges by employing a "built-in" strategy where the triazole ring is constructed in-situ under continuous, metal-free conditions. This method not only delivers higher yields compared to batch routes but also provides superior safety by handling a high-energy intermediate in a controlled, small-volume reactor.[1][2][3] The protocol is designed for high atom economy, selectivity, and environmental benignity by avoiding chromatographic separation and intermediate isolation.[1][2]

Introduction: Overcoming the Challenges of Triazole Synthesis

The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical development, appearing in a wide range of therapeutic agents. Consequently, efficient and scalable methods for the synthesis of functionalized triazoles like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid are of significant interest.

Conventional synthetic approaches typically rely on the N-alkylation of a pre-formed 3-methyl-1H-1,2,4-triazole ring. However, this strategy is fundamentally flawed by a lack of regioselectivity. The triazole ring possesses multiple nucleophilic nitrogen atoms, leading to the formation of a mixture of N-1, N-2, and N-4 alkylated isomers.[3] Separating these isomers is often challenging, requiring extensive chromatography that results in low overall yields and significant solvent waste, making the process unsuitable for large-scale production.[3]

Continuous flow chemistry presents a transformative solution to these problems.[4][5] By conducting reactions in a continuously flowing stream through a microreactor or packed bed, flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time.[5][6] This superior control leads to enhanced reaction rates, improved heat and mass transfer, and often, higher yields and purity.[4][7] Crucially, the small reactor volume significantly enhances safety, especially when dealing with hazardous reagents or highly exothermic reactions, by minimizing the amount of energetic material present at any given moment.[5][6][8]

This guide details a "built-in" synthesis strategy, which has been proven to be highly efficient under continuous-flow conditions. Instead of alkylating a pre-existing triazole, this method constructs the triazole ring directly, ensuring the acetic acid moiety is attached at the desired N-1 position from the outset.

Synthesis Strategy: A "Built-In" Approach for Superior Selectivity

The adopted retrosynthesis bypasses the problematic N-alkylation step. The core of this strategy is the condensation and cyclization of precursors that already contain the requisite carbon backbones for both the triazole ring and the acetic acid side chain. This approach guarantees perfect regioselectivity.

The forward synthesis is a continuous, two-step method that proceeds through a highly energetic intermediate.[2] The ability of a flow reactor to safely handle such intermediates is a key advantage of this process. The reaction proceeds as follows:

Reaction_Mechanism cluster_0 Step 1: Intermediate Formation (in flow) cluster_1 Step 2: Cyclization & Hydrolysis Reactant_A Precursor A Intermediate Energetic Intermediate Reactant_A->Intermediate + Reagents Flow Reactor 1 Reactant_B Precursor B Reactant_B->Intermediate + Reagents Flow Reactor 1 Ester_Product Triazole Ethyl Ester (Product from Flow) Intermediate->Ester_Product Cyclization Flow Reactor 2 Final_Product 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid Ester_Product->Final_Product Hydrolysis (Batch work-up)

Caption: Reaction pathway for the continuous-flow synthesis.

Causality Behind the "Built-In" Choice:

  • Guaranteed Regioselectivity: By forming the ring with the side-chain precursor already in place, the issue of competing N-alkylation sites is completely avoided. This is the primary driver for choosing this pathway over traditional methods.

  • Process Intensification: The flow process allows for the telescoping of multiple reaction steps, eliminating the need for isolating and purifying the intermediate product.[3] This reduces operational time, solvent usage, and waste generation.

  • Enhanced Safety: The formation of a high-energy intermediate is a significant safety concern in large batch reactors.[2] In a flow system, this intermediate is generated and consumed continuously in very small quantities, preventing dangerous accumulation and improving the overall process safety.[6][7]

Experimental Application & Protocols

This section provides a detailed protocol for the continuous-flow synthesis. The setup is designed to be self-validating through the integration of Process Analytical Technology (PAT).

Materials & Equipment
CategoryItemSpecifications
Chemicals Precursor Reagents & SolventsHigh purity (≥98%)
Trifluoroacetic Acid (TFA)Reagent grade
Acetonitrile (ACN)HPLC grade
Ethyl Acetate, TolueneReagent grade
Equipment Syringe Pumps (x2)Capable of precise, pulseless flow (e.g., 0.01-10 mL/min)
Coil ReactorPFA or stainless steel tubing (e.g., 10 mL volume)
Temperature ControllerOil bath or column heater (accuracy ±1 °C)
Back-Pressure Regulator (BPR)Set to ~10-15 bar to prevent solvent outgassing
In-line FTIR SpectrometerWith a flow-cell compatible with the reactor tubing
Collection VesselStandard laboratory glassware
System Setup & Workflow

The flow chemistry platform is assembled as two interconnected reactor modules.

Flow_Setup Continuous-Flow Reactor Assembly PumpA Pump A Reagent Stream 1 TMixer T-Mixer PumpA->TMixer PumpB Pump B Reagent Stream 2 PumpB->TMixer Reactor1 {Coil Reactor 1 | {Residence Time: T1 | Temp: 80°C}} TMixer->Reactor1 PAT {In-line PAT | (FTIR)} Reactor1->PAT BPR Back-Pressure Regulator (BPR) PAT->BPR Collection Product Collection BPR->Collection Waste Waste BPR->Waste Priming

Caption: Diagram of the experimental continuous-flow setup.

Reagent Preparation
  • Solution A: Prepare a stock solution of the first precursor in a suitable solvent like toluene.

  • Solution B: Prepare a stock solution of the second precursor in the same solvent. Ensure all solids are fully dissolved before use to prevent pump cavitation or reactor clogging.

Step-by-Step Synthesis Protocol
  • System Priming: Prime both pumps and the entire reactor line with the reaction solvent (e.g., toluene) at a flow rate of 2.0 mL/min until the system pressure stabilizes at the BPR set point (~10 bar). Direct the output to waste.

  • Temperature Equilibration: Set the temperature controller for the coil reactor to the target temperature (e.g., 80 °C) and allow the system to equilibrate.

  • Initiate Reaction:

    • Set Pump A to deliver Solution A at the desired flow rate.

    • Simultaneously, set Pump B to deliver Solution B at its corresponding flow rate. The combined flow rate and reactor volume will determine the residence time.

  • In-line Monitoring & Steady-State Achievement:

    • Begin monitoring the reaction stream using the in-line FTIR spectrometer.[9][10]

    • Observe the characteristic vibrational bands of the starting materials and the forming product. The reaction has reached a steady state when the spectral absorbances remain constant over time. This is a self-validating step confirming process stability.[6]

  • Product Collection: Once steady-state is confirmed, switch the output valve from waste to the collection vessel. Continue collection for the desired duration to produce the target quantity of the triazole ester intermediate.

  • System Shutdown: After collection, switch the pumps back to delivering pure solvent to flush the reactor system completely.

Work-up and Product Isolation Protocol
  • Solvent Removal: Concentrate the collected product stream under reduced pressure to remove the solvent.

  • Hydrolysis: Dissolve the resulting crude triazole ethyl ester in a suitable solvent. Add aqueous base (e.g., NaOH) and stir at room temperature to hydrolyze the ester to the sodium salt of the carboxylic acid.[3]

  • Acidification & Precipitation: Cool the solution in an ice bath and acidify with trifluoroacetic acid (TFA) in acetonitrile.[3] The final product, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure product.

Process Data & Optimization

The following table summarizes representative data for the continuous-flow synthesis, adapted from published results.[3] Optimization is achieved by systematically varying parameters and monitoring the output at a steady state using in-line PAT.

ParameterOptimized ValueRationale & Impact
Total Flow Rate 0.5 mL/minDetermines throughput and residence time.
Residence Time 20 minutesCalculated from total flow rate and reactor volume. Ensures complete conversion.
Temperature 80 °CProvides sufficient thermal energy for cyclization without promoting degradation.
Pressure (BPR) 10 barKeeps solvents in the liquid phase well above their atmospheric boiling points.
Yield (Isolated) >85%Significantly higher than batch processes due to high selectivity and minimal side reactions.
Purity (Post-precip.) >99%Achieved without chromatography, highlighting the clean nature of the flow reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Pressure Fluctuations 1. Air bubbles in the pump lines.2. Precipitation/clogging in the reactor.3. BPR malfunction.1. Degas all solvents before use; prime pumps carefully.2. Check reagent solubility; consider lowering concentrations or increasing temperature.3. Clean or replace the BPR cartridge.
Low Conversion/Yield 1. Residence time is too short.2. Reaction temperature is too low.3. Incorrect reagent stoichiometry.1. Decrease the total flow rate to increase residence time.2. Increase the reactor temperature in 5-10 °C increments.3. Verify the concentration of stock solutions.
Impurity Detected by PAT 1. Unstable steady-state.2. Degradation of product/reagents.3. Leak in the system.1. Allow more time for the system to stabilize before collection.2. Lower the reaction temperature or reduce residence time.3. Check all fittings and connections for leaks.

Conclusion

The continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid offers a definitive improvement over traditional batch methods. By leveraging a "built-in" cyclization strategy, this protocol achieves excellent regioselectivity and high yields without the need for chromatographic purification. The inherent safety advantages of flow chemistry, particularly in handling energetic intermediates, make this process highly attractive for scale-up and industrial application.[5][8] The integration of in-line Process Analytical Technology provides real-time monitoring and control, ensuring a stable, efficient, and reproducible manufacturing process. This methodology aligns with the principles of green chemistry by reducing waste and improving atom economy, paving the way for more sustainable pharmaceutical development.[1]

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis, ensuring optimal yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction: The Synthetic Challenge

The synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid, a valuable building block in pharmaceutical development, typically involves a two-stage process: the formation of the triazole ring as an ester precursor, followed by hydrolysis to the final carboxylic acid. While seemingly straightforward, this pathway is fraught with potential challenges, including poor yields, the formation of stubborn impurities, and difficulties in purification. This guide will illuminate the causal factors behind these issues and provide robust solutions.

A common and effective route to the ester precursor, ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate, is through a variation of the Pinner reaction, which involves the cyclization of an imidate with a hydrazide.[1][2] This method offers a reliable entry point to the desired triazole scaffold.

Diagram: Synthetic Pathway Overview

Synthesis_Pathway cluster_ester Part 1: Ester Synthesis (Pinner Reaction) cluster_hydrolysis Part 2: Saponification A Ethyl Cyanoacetate + Ethanol + HCl (gas) B Ethyl 3-ethoxy-3-iminopropanoate HCl (Pinner Salt Intermediate) A->B Formation of Imidate D Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate B->D Cyclization C Acethydrazide C->D E Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate F (5-Methyl-2H-triazol-3-YL)-acetic acid E->F Hydrolysis G Base (e.g., LiOH, NaOH) in H₂O/Solvent G->F

Caption: General synthetic route to (5-Methyl-2H-triazol-3-YL)-acetic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield of Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate

Question: My yield for the triazole ester formation is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this cyclization step often stem from three primary sources: incomplete formation of the Pinner salt intermediate, competing side reactions, or suboptimal cyclization conditions.

  • Incomplete Pinner Salt Formation: The reaction of ethyl cyanoacetate with ethanol and hydrogen chloride gas to form the imidate (Pinner salt) is moisture-sensitive. Any water present will hydrolyze the nitrile or the imidate back to the amide, halting the desired reaction.

    • Solution: Ensure all glassware is oven-dried, use anhydrous ethanol, and ensure the HCl gas is dry. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Side Reaction (1,3,4-Oxadiazole Formation): A common side reaction in syntheses involving hydrazides is the formation of a 1,3,4-oxadiazole.[3] This is favored under certain conditions, particularly at elevated temperatures.

    • Solution: Maintain a controlled reaction temperature during the cyclization step. Lowering the temperature may favor the desired triazole formation. The choice of solvent can also influence the reaction pathway.[3]

  • Suboptimal Cyclization Conditions: The reaction between the Pinner salt and acethydrazide requires careful control of pH and temperature.

    • Solution: After forming the Pinner salt, it is crucial to neutralize the excess HCl before adding the acethydrazide. This can be done by carefully adding a base like potassium carbonate. The reaction temperature should be optimized; start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolReactant and solvent for Pinner salt formation.
Temperature 0°C to RTControlled temperature to prevent side reactions.
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination.
Base for Neutralization Anhydrous K₂CO₃Neutralizes excess acid before cyclization.
Issue 2: Formation of Regioisomers

Question: I am observing multiple product spots on my TLC that appear to be isomers. How can I control the regioselectivity of my reaction?

Answer: While the synthesis of the triazole ring itself in this pathway is generally regioselective, subsequent alkylation or acylation on the triazole nitrogen can lead to a mixture of N-1, N-2, and N-4 isomers. The formation of these isomers is a well-documented challenge in triazole chemistry.[4][5][6] The distribution of these isomers is influenced by the nature of the electrophile, the base used, and the solvent.[3]

  • Controlling Regioselectivity:

    • Choice of Base and Solvent: The combination of base and solvent can have a significant impact. For instance, using a bulkier base might sterically hinder reaction at certain nitrogen atoms.

    • Protecting Groups: In some cases, a protecting group strategy may be necessary to direct the reaction to the desired nitrogen.[1]

    • Purification: Separating these regioisomers can be difficult.

Purification of Regioisomers: Highly polar triazole isomers often pose a purification challenge.[7]

  • Chromatography: Standard silica gel chromatography may not be effective. Consider using reverse-phase (C18) chromatography or adding a modifier like triethylamine to your eluent on a silica column to improve separation.[7]

Issue 3: Incomplete Hydrolysis or Side Reactions During Saponification

Question: During the final hydrolysis step, I'm either not getting complete conversion to the carboxylic acid, or I'm seeing a new impurity. What is happening?

Answer: The saponification of the ethyl ester to the carboxylic acid is generally efficient but can present two main problems: incomplete reaction or decarboxylation of the product.[1]

  • Incomplete Hydrolysis: This is often a matter of reaction time, temperature, or the stoichiometry of the base.

    • Solution: Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, KOH) is used.[8][9] The reaction can be gently heated to drive it to completion. Using a co-solvent like methanol or THF can help with solubility issues.[8] Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Decarboxylation: The (triazol-3-yl)acetic acid product can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, especially elevated temperatures in an acidic environment.

    • Solution: Perform the hydrolysis at room temperature or with gentle heating. During the acidic workup to protonate the carboxylate salt, avoid excessive heating. It is best to perform the acidification in an ice bath.

ParameterRecommended ConditionRationale
Base LiOH or NaOH (1.1-1.5 eq.)Ensures complete saponification.
Solvent System Water/Methanol or Water/THFImproves solubility of the ester.
Temperature Room Temperature to 40°CAvoids potential decarboxylation.
Workup Acidify with cold, dilute HCl to pH ~3-4Protonates the carboxylate without promoting decarboxylation.

Diagram: Troubleshooting Workflow

Troubleshooting Start Start Synthesis LowYield Low Yield of Ester? Start->LowYield CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous Yes Isomers Isomeric Impurities? LowYield->Isomers No OptimizeCyclization Optimize Cyclization Temp. & pH CheckAnhydrous->OptimizeCyclization OptimizeCyclization->Isomers ModifyPurification Modify Purification: - Reverse Phase HPLC - Add Eluent Modifier Isomers->ModifyPurification Yes HydrolysisProblem Hydrolysis Issues? Isomers->HydrolysisProblem No ModifyPurification->HydrolysisProblem IncreaseBaseTime Increase Base/Time/Temp for Hydrolysis HydrolysisProblem->IncreaseBaseTime Yes Success Successful Synthesis HydrolysisProblem->Success No AvoidDecarboxylation Control Temp. During Workup (Avoid Decarboxylation) IncreaseBaseTime->AvoidDecarboxylation AvoidDecarboxylation->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the triazole formation reaction? A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal as it can also help identify intermediates and byproducts.

Q2: My final carboxylic acid product is an oil and won't crystallize. What can I do? A2: Oiling out is often due to the presence of impurities that disrupt the crystal lattice.[7] First, ensure the product is free of residual solvent by drying under high vacuum. If it remains an oil, try re-purifying by column chromatography. Alternatively, you can attempt to form a salt (e.g., with dicyclohexylamine) which may be more crystalline and easier to handle.

Q3: Can I use a different starting material instead of ethyl cyanoacetate? A3: Yes, other activated methylene compounds can potentially be used. However, ethyl cyanoacetate is often chosen for its reactivity in forming the Pinner salt intermediate.[1][2] Using a different starting material will likely require re-optimization of the reaction conditions.

Q4: How critical is the purity of the acethydrazide? A4: Very critical. Acethydrazide can be hygroscopic, and any absorbed water can interfere with the reaction. It is advisable to use freshly opened or properly stored acethydrazide. If in doubt, it can be recrystallized and dried before use.

Q5: What are the typical storage conditions for (5-Methyl-2H-triazol-3-YL)-acetic acid? A5: As a carboxylic acid, it should be stored in a cool, dry place away from bases. It is generally stable at room temperature, but for long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate
  • Pinner Salt Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve ethyl cyanoacetate (1.0 eq.) in anhydrous ethanol (approx. 2 M).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature does not exceed 10°C.

  • Seal the flask and stir at 4°C (in a cold room or refrigerator) for 24-48 hours until the formation of the Pinner salt is complete (can be monitored by IR for the disappearance of the nitrile peak).

  • Cyclization: Remove the excess HCl under reduced pressure.

  • To the resulting crude Pinner salt, add anhydrous ethanol, followed by the portion-wise addition of acethydrazide (1.1 eq.) at 0°C.

  • Slowly add anhydrous potassium carbonate (1.5 eq.) to neutralize the mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to (5-Methyl-2H-triazol-3-YL)-acetic acid
  • Dissolve the purified ethyl (5-methyl-1H-1,2,4-triazol-3-yl)acetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.2 eq.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • The product may precipitate out. If so, collect it by filtration. If not, extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

References

Troubleshooting Low Yields in Triazole Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Structure of the Technical Support Center Guide

Title:

Introduction:

  • Briefly introduce the importance of triazole synthesis, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, in drug discovery and materials science.

  • State the purpose of the guide: to provide a structured, in-depth troubleshooting resource for common issues leading to low yields.

  • Emphasize the Q&A format and the practical, experience-based advice from a Senior Application Scientist's perspective.

Part 1: Catalyst and Reaction Conditions

This will be the core of the guide and will address the most frequent problems.

  • FAQ 1: My CuAAC reaction is not proceeding to completion or is very slow. What are the primary factors to investigate?

    • Answer: This will be a detailed response covering:

      • Copper Source and Oxidation State: Explain the necessity of Cu(I) for the reaction. Discuss common sources like Cu(I) salts (CuI, CuBr) vs. in situ reduction of Cu(II) salts (CuSO₄) with a reducing agent (e.g., sodium ascorbate). I will explain why Cu(I) is easily oxidized and the importance of maintaining it in the +1 state. I will cite sources that discuss the pros and cons of different copper sources.

      • Reducing Agent: Detail the role of sodium ascorbate and why an excess is often used. Mention potential issues with certain reducing agents like TCEP.

      • Oxygen Sensitivity: Explain how oxygen can oxidize the Cu(I) catalyst and lead to side reactions like Glaser coupling. Provide practical advice on deoxygenating the reaction mixture.

      • Ligands: Introduce the role of ligands (e.g., TBTA, THPTA) in stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions. I will create a table comparing common ligands and their applications (e.g., aqueous vs. organic media).

    • Visual Aid: I will create a Graphviz diagram illustrating a troubleshooting workflow for an incomplete reaction, starting with checking the copper source and moving through the other factors.

  • FAQ 2: I am observing significant side product formation, particularly alkyne homocoupling (Glaser coupling). How can I minimize this?

    • Answer:

      • Explain the mechanism of Glaser coupling as an oxidative side reaction.

      • Connect this directly to the issues discussed in FAQ 1 (insufficient reducing agent, presence of oxygen).

      • Provide a step-by-step protocol for setting up a reaction under inert atmosphere (e.g., using Schlenk techniques or a glovebox).

      • Discuss the role of ligands in preventing the formation of copper acetylide aggregates that can lead to homocoupling.

  • FAQ 3: How do I choose the optimal solvent and temperature for my triazole synthesis?

    • Answer:

      • Discuss the range of suitable solvents (e.g., tBuOH/H₂O, DMF, DMSO, THF, toluene).

      • Explain how solvent polarity can affect reaction rates and solubility of starting materials and the catalyst.

      • Provide a table summarizing common solvents and their typical applications in CuAAC.

      • Discuss the effect of temperature. While many CuAAC reactions proceed at room temperature, I'll explain when heating (conventional or microwave) might be beneficial and the potential for substrate decomposition at higher temperatures.

Part 2: Starting Materials and Substrate-Specific Issues

This section will focus on problems related to the azide and alkyne precursors.

  • FAQ 4: My starting materials (azide or alkyne) seem to be degrading. How can I ensure their stability and purity?

    • Answer:

      • Discuss the stability of organic azides, particularly low molecular weight ones, and safety precautions.

      • Explain common degradation pathways for both azides and terminal alkynes.

      • Provide advice on proper storage and handling of these reagents.

      • Suggest simple analytical techniques (e.g., NMR, TLC) to check the purity of starting materials before starting the reaction.

  • FAQ 5: My substrates are sterically hindered, and the reaction yield is low. What strategies can I employ?

    • Answer:

      • Explain how steric hindrance can slow down the reaction.

      • Suggest strategies to overcome this, such as:

        • Increasing the catalyst and/or ligand loading.

        • Prolonging the reaction time.

        • Increasing the temperature.

        • Choosing a more effective ligand system known to work with bulky substrates. I will search for specific examples of ligands for hindered substrates.

Part 3: Product Isolation and Purification

This final section will address the often-overlooked but critical final steps.

  • FAQ 6: I am struggling with the purification of my triazole product and suspect copper contamination. What are the best practices for workup and purification?

    • Answer:

      • Discuss common workup procedures to remove the bulk of the copper catalyst. This will include aqueous washes with solutions like ammonium hydroxide or EDTA.

      • Explain why triazoles can chelate copper, making its removal difficult.

      • Provide a detailed protocol for a workup procedure using an EDTA wash.

      • Discuss purification techniques like column chromatography, recrystallization, and the use of copper scavenging resins.

      • I will create a table comparing different purification methods and their pros and cons.

Final Elements:

  • General Optimization Protocol: I will provide a step-by-step guide for a small-scale, parallel reaction setup to efficiently screen different parameters (e.g., copper source, ligand, solvent) to find the optimal conditions for a new substrate pair.

  • Graphviz Diagram: I will create a visual representation of the CuAAC catalytic cycle to help users understand the key steps and where things can go wrong.

  • References Section: A complete, numbered list of all cited sources with full details and clickable URLs.

By following this structure, I can create a comprehensive and user-friendly guide that is both scientifically rigorous and practically useful for the target audience. I will now proceed with writing the content, incorporating the search results and my "Senior Application Scientist" persona. I will generate the Graphviz diagrams and tables as I write each section. I will also be mindful of citing sources appropriately throughout the text.

The synthesis of 1,2,3-triazoles, particularly through the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction, has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][3][4] Its high efficiency, regioselectivity, and tolerance of a wide range of functional groups make it a favored ligation strategy.[5][6] However, like any chemical transformation, the CuAAC reaction can be prone to issues that lead to frustratingly low yields.

This guide, structured as a series of frequently asked questions, is designed to serve as a technical support resource for researchers encountering challenges in their triazole synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve these issues effectively.

Part 1: The Catalytic System and Reaction Environment

The heart of the CuAAC reaction is the copper catalyst. Issues related to its oxidation state, stabilization, and the overall reaction environment are the most common culprits for low yields.

Q1: My CuAAC reaction is slow or not reaching completion. What are the primary factors to investigate?

A1: An incomplete or stalled reaction almost always points to a problem with the catalytic cycle. The catalytically active species is Cu(I), and maintaining a sufficient concentration of it throughout the reaction is paramount. Here’s a systematic approach to troubleshooting:

1. The Copper Source and Oxidation State: The reaction requires the copper(I) oxidation state.[7][] You can either add a Cu(I) salt directly (e.g., CuI, CuBr) or generate it in situ from a more stable and soluble Cu(II) salt (e.g., CuSO₄) using a reducing agent.

  • Direct Cu(I) Sources (e.g., CuI, CuBr): While convenient, these salts have low solubility in many common solvents and are highly susceptible to oxidation to the inactive Cu(II) state upon exposure to air. If you are using a Cu(I) salt, ensure it is pure and that your reaction is rigorously deoxygenated. However, it's often recommended to avoid cuprous iodide, as the iodide ion can form unproductive complexes with the catalyst.[9][10]

  • In Situ Generation from Cu(II) (e.g., CuSO₄): This is the most common and often most reliable method.[11] A stable Cu(II) salt is added along with a reducing agent, typically sodium ascorbate, which reduces it to the active Cu(I) species. This method has the advantage of using readily available, air-stable reagents.

2. The Reducing Agent: When using a Cu(II) source, the choice and amount of reducing agent are critical.

  • Sodium Ascorbate: This is the reductant of choice for most applications.[11] It rapidly reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, protecting the catalyst.[10] It is crucial to use a stoichiometric excess of sodium ascorbate relative to the copper catalyst to maintain a reducing environment throughout the reaction. A common starting point is 5-10 equivalents relative to copper.

  • Other Reducing Agents: While agents like tris(2-carboxyethyl)phosphine (TCEP) have been used, they can sometimes interfere with the reaction by binding to copper or reducing the azide starting material.[9] For most applications, sodium ascorbate is preferred.

3. Oxygen Sensitivity: Dissolved oxygen is the primary enemy of the Cu(I) catalyst. Oxygen will rapidly oxidize Cu(I) to the inactive Cu(II), halting the catalytic cycle. Furthermore, this can promote the undesirable oxidative homocoupling of your alkyne (Glaser coupling).[9][10]

  • Mitigation: While many robust protocols can tolerate ambient conditions due to the excess of ascorbate, if you are facing persistent low yields, deoxygenating your solvent and reaction mixture is a crucial step. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst and reagents. Capping the reaction vessel to minimize headspace is also good practice.[9]

4. The Role of Ligands: Ligands are essential for stabilizing the Cu(I) catalyst, increasing its reactivity, and preventing the formation of inactive copper aggregates.[7][12][13] For reactions in biological or aqueous systems, ligands are especially critical.[14]

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): One of the first and most widely used ligands, particularly for organic solvents. It is less effective in purely aqueous systems.[15]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is highly effective for bioconjugation and reactions in aqueous media.[14][15] It accelerates the reaction and protects the catalyst from oxidation.[14]

A general recommendation is to use a ligand-to-copper ratio of 1:1 to 5:1.[11] Pre-complexing the ligand with the copper salt for a few minutes before initiating the reaction can be beneficial.[15]

Below is a troubleshooting workflow to diagnose an incomplete reaction.

Troubleshooting_Incomplete_Reaction cluster_Catalyst Catalyst System Checks cluster_Oxygen Oxygen Control cluster_Reagents Reagent Integrity Start Low Yield or Incomplete Reaction Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Cu_Source Using Cu(II) + Reductant? (e.g., CuSO4 + Ascorbate) Check_Catalyst->Cu_Source Check_O2 2. Control for Oxygen Deoxygenate Deoxygenate Solvent (Ar/N2 sparging) Check_O2->Deoxygenate Check_Reagents 3. Check Starting Materials Purity_Check Confirm Purity of Azide and Alkyne (TLC, NMR) Check_Reagents->Purity_Check Solution Reaction Optimized Ascorbate_Check Increase Sodium Ascorbate (5-10 eq. vs Cu) Cu_Source->Ascorbate_Check Yes Ligand_Check Add/Optimize Ligand (e.g., THPTA, TBTA) Ascorbate_Check->Ligand_Check Ligand_Check->Check_O2 Inert_Atmosphere Run under Inert Atmosphere Deoxygenate->Inert_Atmosphere Inert_Atmosphere->Check_Reagents Stoichiometry_Check Verify Stoichiometry (slight excess of one reagent) Purity_Check->Stoichiometry_Check Stoichiometry_Check->Solution

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Q2: I'm observing significant side product formation, particularly the homocoupling of my alkyne. How can I minimize this?

A2: The formation of a symmetrical diyne byproduct is a classic sign of the Glaser coupling, an oxidative side reaction.[16] This occurs when two molecules of your terminal alkyne couple in the presence of copper and an oxidant (typically oxygen). Its presence directly indicates a problem with your catalytic system's redox state.

  • Root Cause: The Glaser coupling is promoted by Cu(II) and oxygen. If your reducing agent (sodium ascorbate) is depleted or insufficient, or if there is excessive oxygen in your reaction, the conditions become favorable for this side reaction.

  • Solutions:

    • Increase Reducing Agent: The most straightforward solution is to increase the concentration of sodium ascorbate. This ensures that any Cu(II) formed is rapidly reduced back to Cu(I) and that dissolved oxygen is scavenged.[10]

    • Rigorous Deoxygenation: As discussed above, thoroughly deoxygenating the solvent and running the reaction under an inert atmosphere (nitrogen or argon) is highly effective at preventing oxidative side reactions.[9]

    • Use a Ligand: Chelating ligands can stabilize the Cu(I)-acetylide intermediate, making it less prone to the oxidative pathways that lead to homocoupling.[7][12]

Q3: How do I choose the optimal solvent and temperature for my triazole synthesis?

A3: While the CuAAC reaction is famously robust and works in a variety of solvents, optimizing this parameter can significantly improve yields, especially with challenging substrates.[5][17]

  • Solvent Choice: The primary consideration is ensuring that your azide, alkyne, and catalyst system are sufficiently soluble.

    • Aqueous Systems: Mixtures of t-butanol/water or DMSO/water are excellent for many applications, particularly bioconjugation. They are "green" solvents and facilitate the use of water-soluble ligands and sodium ascorbate.[18]

    • Organic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.[2][17] DMF and DMSO are good polar aprotic solvents that can dissolve a wide range of substrates. Acetonitrile should generally be avoided as it can coordinate strongly to the copper catalyst and inhibit the reaction.[19]

  • Temperature: Most CuAAC reactions proceed efficiently at room temperature.[6] However, if the reaction is sluggish due to sterically hindered substrates or low reactivity, gentle heating (40-60 °C) can be beneficial. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often with improved yields, but care must be taken to avoid decomposition of sensitive substrates.[17][20]

Table 1: Common Solvents for CuAAC Reactions

Solvent SystemTypical Use CaseAdvantagesDisadvantages
t-BuOH / H₂O (1:1)General purpose, bioconjugationGood solubility for many substrates, "green"May require co-solvent for very nonpolar substrates
DMSO or DMFPolar, aprotic reactionsHigh solvating power, good for poorly soluble substratesHigh boiling point can make removal difficult
THFGeneral organic synthesisEasy to remove post-reactionLower polarity, potential for peroxide formation
TolueneNonpolar substratesGood for hydrophobic moleculesNot compatible with aqueous catalyst systems
Dichloromethane (DCM)General organic synthesisGood solubility for many organics, easy to removeEnvironmental concerns, lower boiling point

Part 2: Starting Material Integrity

Even with a perfectly optimized catalytic system, the quality and stability of your azide and alkyne starting materials are fundamental to success.

Q4: My starting materials (azide or alkyne) may be degrading. How can I ensure their stability and purity?

A4: The purity of your starting materials is non-negotiable for a high-yielding reaction.

  • Azide Stability: Organic azides, especially those with low molecular weight, can be energetic and potentially explosive. Always handle them with appropriate safety precautions. They can also be susceptible to decomposition over time, particularly if exposed to light or acid. It is best practice to use freshly prepared or purified azides. Their purity can be checked by ¹H NMR and TLC.

  • Alkyne Purity: Terminal alkynes are generally more stable, but they can undergo side reactions like the aforementioned Glaser coupling if stored improperly in the presence of trace metals and air. Ensure your alkyne is free from non-terminal alkyne isomers and other impurities. A simple ¹H NMR to confirm the presence of the terminal alkyne proton is a quick and effective quality control check.

Part 3: Product Isolation and Purification

A successful reaction is only half the battle; isolating a pure product free of residual catalyst is the final, critical step.

Q5: I am struggling to purify my triazole product and suspect copper contamination. What are the best practices for workup and purification?

A5: The nitrogen atoms in the triazole ring are excellent chelators for copper ions, which can make removing the catalyst a significant challenge.[21] This residual copper can interfere with downstream applications, especially in biology and materials science.

  • Aqueous Workup: The first line of defense is a workup designed to sequester the copper. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and wash with an aqueous solution containing a strong chelating agent.

    • EDTA Wash: A wash with a 0.05 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at removing copper.[21]

    • Ammonia/Ammonium Chloride: An aqueous ammonia or ammonium chloride solution can also be used to complex with the copper and extract it into the aqueous layer.

  • Purification Methods:

    • Column Chromatography: This is the most common method for purifying organic compounds. However, residual copper can sometimes stick to the silica gel. Pre-treating the crude product with a chelating agent can improve results.

    • Copper Scavenging Resins: For particularly valuable or sensitive compounds, specialized resins with copper-chelating functionalities can be used to "filter out" the residual catalyst.

    • Recrystallization: If your triazole product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

Here is a general protocol for a copper-chelating workup.

Experimental Protocol: General Copper-Chelating Workup

  • Quench Reaction: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with 20 volumes of ethyl acetate (or another suitable organic solvent).

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • EDTA Wash: Add an equal volume of a 0.05 M aqueous solution of EDTA (disodium salt). Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer. Repeat this wash two more times.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and EDTA.

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified.

By systematically addressing these key areas—catalyst, conditions, starting materials, and purification—you can effectively troubleshoot and optimize your triazole syntheses to achieve high yields and pure products.

CuAAC_Catalytic_Cycle Simplified CuAAC Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne - H⁺ Cu_II Cu(II) (Inactive) Cu_I->Cu_II Oxidation Alkyne R1-C≡CH (Terminal Alkyne) Azide R2-N3 (Azide) Metallacycle 6-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Releases Catalyst Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Cu_II->Cu_I Reduction O2 O₂ Ascorbate Sodium Ascorbate

Caption: Key steps in the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Technical Support Center: Purification of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Methyl-2H-triazol-3-YL)-acetic acid (CAS 720706-28-5). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work in pharmaceutical and agricultural research.[1] The inherent polarity and acidic nature of this heterocyclic compound present unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve your desired purity specifications.

Purification Strategy Overview

The optimal purification strategy for (5-Methyl-2H-triazol-3-YL)-acetic acid depends on the nature and quantity of impurities present in the crude material. The following diagram outlines a general workflow for decision-making.

G crude Crude Product (Post-Synthesis) analysis1 Initial Purity Analysis (TLC, LC-MS, ¹H NMR) crude->analysis1 extraction Aqueous Workup / Acid-Base Extraction analysis1->extraction  Ionic impurities or  reagents present recryst Recrystallization analysis1->recryst  High initial purity  (>85%) with solid  crystalline impurities chrom Column Chromatography analysis1->chrom  Multiple impurities,  isomers, or oily  crude product analysis2 Purity Check extraction->analysis2 recryst->analysis2 chrom->analysis2 pure Pure Product (>97%) analysis2->pure  Meets Spec reprocess Re-evaluate Strategy analysis2->reprocess  Fails Spec reprocess->chrom  Try alternative  purification

Caption: General purification workflow for (5-Methyl-2H-triazol-3-YL)-acetic acid.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Purification & Recrystallization

Question: My crude product is a dark, oily residue. What is the first step I should take?

Answer: An oily or discolored crude product often contains residual solvents, inorganic salts, or highly colored organic impurities. Before attempting crystallization or chromatography, an aqueous workup or acid-base extraction is highly recommended.

  • Causality: (5-Methyl-2H-triazol-3-YL)-acetic acid is an acid. You can exploit this property to separate it from neutral or basic impurities. Dissolve the crude material in a suitable organic solvent (like ethyl acetate). Wash this solution with a mild acidic aqueous solution (e.g., 1M HCl) to remove basic impurities. Then, extract your target compound into a basic aqueous phase (e.g., 1M NaHCO₃ or Na₂CO₃ solution). The basic aqueous layer, now containing the sodium salt of your product, can be washed with an organic solvent to remove neutral impurities. Finally, carefully re-acidify the aqueous layer with 1M HCl until the product precipitates out as a solid, which can then be collected by filtration.

Question: What is the best solvent for recrystallizing (5-Methyl-2H-triazol-3-YL)-acetic acid?

Answer: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Given the polar nature of the triazole ring and the carboxylic acid group, polar protic solvents are excellent starting points.

  • Recommended Solvents:

    • Ethanol or Ethanol/Water: Many triazole derivatives show good recrystallization behavior in ethanol or a mixture of ethanol and water.[2]

    • Acetic Acid: For particularly stubborn purifications, recrystallization from glacial acetic acid can be effective, though removal of residual acetic acid can be challenging.[3]

    • Water: The parent 1H-1,2,4-triazole is very soluble in water, suggesting that this derivative may also have significant water solubility, potentially making water a suitable solvent if the compound is a high-melting solid.[4]

Troubleshooting Recrystallization

Problem EncounteredProbable CauseRecommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated.1. Lower the temperature at which you dissolve the compound. 2. Add a co-solvent (anti-solvent) in which the compound is insoluble (e.g., add hexanes to an ethyl acetate solution) dropwise to the hot solution until turbidity appears, then clarify with a drop of the primary solvent and cool slowly.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.1. Concentrate the solution by boiling off some solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface. 3. Add a "seed" crystal from a previous pure batch.
Product is still impure after recrystallization. Impurities have similar solubility profiles and are co-crystallizing with the product.1. Ensure the solution is not cooled too rapidly. Slow cooling promotes the formation of purer crystals. 2. Consider a different recrystallization solvent. 3. If impurities persist, column chromatography is likely necessary.
Section 2: Chromatographic Purification

Question: My compound streaks badly on a silica TLC plate, making it difficult to choose a solvent system for column chromatography. How can I fix this?

Answer: Streaking (tailing) of acidic compounds on silica gel is a common problem. It occurs because the acidic protons on the silica surface interact strongly with the basic nitrogens of the triazole ring and the carboxylate anion, leading to a poor equilibrium between the stationary and mobile phases.

  • Solution: To suppress this interaction, you must ensure the compound remains in its protonated, neutral form. This is achieved by acidifying the mobile phase. Add a small amount of acetic acid (0.5-2%) or formic acid to your eluent system (e.g., Dichloromethane/Methanol/Acetic Acid).[5][6] This will sharpen the spots on the TLC plate and lead to much better separation on the column.

Detailed Protocol: Flash Column Chromatography

  • Select the Solvent System:

    • Using TLC plates, test various solvent mixtures. A good starting point for this polar compound is a mix of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol).

    • Add 1% acetic acid to the solvent mixture.

    • Aim for an Rf value of 0.25 - 0.35 for your target compound. This provides the best balance for separation on a column.

  • Prepare the Column:

    • Dry-pack the column with silica gel.

    • Wet the silica with your chosen eluent, running several column volumes through to ensure it is fully equilibrated. Do not let the column run dry.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like methanol.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the column bed.

  • Elute and Collect:

    • Run the column, maintaining a constant flow rate.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of acetic acid.

Section 3: Troubleshooting Specific Impurities

Question: After chromatography, my product is a persistent off-white or yellow solid. What could this be?

Answer: A persistent yellow or brown color can be due to trace amounts of metallic impurities from the synthesis (e.g., palladium, copper) or minor, highly conjugated organic byproducts.[7]

  • Troubleshooting Steps:

    • Metal Scavenging: Before final workup, consider stirring the reaction mixture with a metal scavenger.

    • Activated Carbon: Dissolve the impure solid in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. This is often effective at removing colored impurities.[7]

    • Re-crystallization: A final recrystallization after chromatography can often leave trace colored impurities in the mother liquor.

Question: I am struggling to separate an impurity with a very similar Rf to my product. NMR suggests it might be a regioisomer. What can I do?

Answer: Separating regioisomers of substituted triazoles (e.g., N-1 vs. N-2 vs. N-4 alkylated isomers) is a known and significant challenge because they often have nearly identical polarities and retention factors.[8] When standard chromatography fails, a chemical approach may be necessary.

  • Advanced Strategy: Derivatization-Purification-Deprotection

    • Derivatize: Convert the mixture of acidic isomers into their corresponding esters (e.g., benzyl or methyl esters).[8] This change in functionality can alter the polarity and chromatographic behavior sufficiently to allow for separation.

    • Purify: Perform column chromatography on the ester mixture. The difference in polarity between the ester isomers may be larger than between the acid isomers, enabling a successful separation.

    • Deprotect: Hydrolyze the purified ester back to the desired carboxylic acid.

The following diagram illustrates the decision-making process for these difficult separations.

G start Problem: Impurity Co-elutes with Product check_isomer Is impurity a regioisomer? (Check LC-MS, NMR) start->check_isomer optimize_chrom Optimize Chromatography check_isomer->optimize_chrom  No or Unsure derivatize Consider Derivatization check_isomer->derivatize  Yes optimize_details Try different eluent Use high-resolution silica Preparative HPLC optimize_chrom->optimize_details esterify Esterify Acid Mixture (e.g., Benzyl Ester) derivatize->esterify purify_ester Chromatograph Ester esterify->purify_ester deprotect Hydrolyze Pure Ester purify_ester->deprotect final_product Pure Acid Isomer deprotect->final_product

Caption: Troubleshooting workflow for separating closely-eluting impurities.

References

Common side-products in the synthesis of 1,2,4-triazole acetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole acetic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of these important heterocyclic compounds. Our focus is on providing practical, experience-driven advice to help you navigate the complexities of your experiments and optimize your outcomes.

Introduction

1,2,4-Triazole acetic acids are a critical class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their synthesis, while conceptually straightforward, is often plagued by issues of regioselectivity and the formation of challenging-to-remove side-products. This guide will equip you with the knowledge to anticipate, identify, and resolve these common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,2,4-triazole acetic acids?

The most prevalent and direct route is the N-alkylation of the 1,2,4-triazole ring with a haloacetate ester (e.g., ethyl bromoacetate or ethyl chloroacetate), followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]

Q2: What are the primary side-products I should expect in this synthesis?

The major challenge in the N-alkylation of 1,2,4-triazole is the formation of a mixture of regioisomers: the N-1 and N-4 substituted products. Typically, the N-1 isomer is the major product, while the N-4 isomer, which may be the desired product in some applications, is the minor one.[1][2] In some cases, if starting from hydrazides to construct the triazole ring, 1,3,4-oxadiazoles can be a competing side-product.[3]

Q3: Why does a mixture of N-1 and N-4 isomers form?

1,2,4-Triazole exists in two tautomeric forms, and both the N-1 and N-4 positions are nucleophilic. The alkylation reaction, therefore, can occur at either of these nitrogens, leading to a mixture of the 1-substituted and 4-substituted isomers.[4] The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature.

Q4: Is it possible to selectively synthesize one isomer over the other?

Achieving high regioselectivity can be challenging. However, the ratio of N-1 to N-4 isomers can be influenced by the reaction conditions. For instance, the use of different bases or solvents can favor the formation of one isomer over the other.[2] For specific applications where one isomer is required, careful optimization of the reaction conditions is crucial, followed by efficient purification.

Q5: Are there any other potential side-products to be aware of?

During the hydrolysis of the ethyl ester to the final carboxylic acid, incomplete hydrolysis can leave residual ester in your final product. Additionally, under harsh basic conditions, side reactions involving the triazole ring can occur, although this is less common. If the synthesis of the triazole ring itself involves hydrazides, the formation of 1,3,4-oxadiazoles through a competing cyclization pathway is a possibility.[3]

Troubleshooting Guides

Problem 1: Formation of an Inseparable Mixture of N-1 and N-4 Isomers

Probable Cause: The N-alkylation of 1,2,4-triazole with haloacetates is inherently non-regioselective, typically favoring the N-1 isomer.[1][2] The similar polarity of the two isomers often makes their separation by standard column chromatography difficult.

Recommended Solutions:

  • Optimize Reaction Conditions for Regioselectivity:

    • Base Selection: Experiment with different bases. For example, using a weaker base might alter the N-1/N-4 ratio.

    • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Conduct small-scale experiments with a range of solvents (e.g., DMF, acetonitrile, THF) to determine the optimal solvent for your desired isomer.

  • Advanced Purification Techniques:

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be an effective method for isolating the desired isomer.[5]

    • Recrystallization: Carefully select a solvent system for recrystallization. It may be possible to find a solvent in which one isomer is significantly less soluble than the other, allowing for selective crystallization. This may require screening a variety of solvents and solvent mixtures.

Problem 2: Low Yield of the Desired 1,2,4-Triazole Acetic Acid

Probable Cause: Low yields can stem from several factors, including incomplete reaction, product decomposition, or loss during workup and purification.

Recommended Solutions:

  • Reaction Monitoring: Monitor the progress of both the alkylation and hydrolysis steps by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

  • Temperature Control: For the alkylation step, ensure the temperature is optimal. For the hydrolysis, avoid excessively high temperatures that could lead to decomposition.

  • Efficient Extraction: During the workup of the hydrolysis step, ensure the pH is adjusted correctly to protonate the carboxylic acid for efficient extraction into an organic solvent. Multiple extractions may be necessary.

Problem 3: Presence of 1,3,4-Oxadiazole Impurities

Probable Cause: This side-product is common when synthesizing the 1,2,4-triazole ring using hydrazides, as a competing cyclization pathway can lead to the formation of the 1,3,4-oxadiazole ring.[3]

Recommended Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can favor the formation of the oxadiazole.[3]

  • Temperature Optimization: Lowering the reaction temperature may favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[3]

  • Choice of Reagents: The choice of acylating agent can also influence the reaction pathway.

Data Summary

Side-ProductFormation PathwayKey Identification Markers (¹H NMR)Recommended Mitigation Strategy
N-1/N-4 Regioisomers Non-regioselective N-alkylation of the 1,2,4-triazole ring.Distinct chemical shifts for the triazole ring protons and the methylene protons of the acetic acid group.[6][7][8]Optimize reaction conditions (base, solvent); utilize advanced purification techniques (HPLC, fractional crystallization).
1,3,4-Oxadiazole Competing cyclization pathway when using hydrazides in the synthesis of the triazole ring.Absence of the characteristic N-H proton of the triazole ring and different aromatic proton chemical shifts.Maintain anhydrous conditions; lower reaction temperature.[3]
Residual Ester Incomplete hydrolysis of the ethyl 1,2,4-triazolylacetate precursor.Presence of signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm).Increase reaction time for hydrolysis; use a slight excess of base.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate and Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate

Materials:

  • 1,2,4-Triazole

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture of N-1 and N-4 isomers.

Protocol 2: Hydrolysis to 2-(1H-1,2,4-triazol-1-yl)acetic Acid and 2-(4H-1,2,4-triazol-4-yl)acetic Acid

Materials:

  • Crude mixture of ethyl 1,2,4-triazolylacetates

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve the crude ester mixture in an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature or gently heat to 50°C, monitoring the hydrolysis by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of 1,2,4-triazole acetic acid isomers.

Protocol 3: Purification of Isomers

Column Chromatography:

The separation of the N-1 and N-4 isomers can be attempted using silica gel column chromatography.[5] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, may be effective.

Recrystallization:

Attempt recrystallization from various solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures. The differential solubility of the isomers may allow for the isolation of one isomer in pure form.

Visualizations

reaction_pathway 1,2,4-Triazole 1,2,4-Triazole N-Alkylation\n(Ethyl Bromoacetate, Base) N-Alkylation (Ethyl Bromoacetate, Base) 1,2,4-Triazole->N-Alkylation\n(Ethyl Bromoacetate, Base) Major Pathway 1,2,4-Triazole->N-Alkylation\n(Ethyl Bromoacetate, Base) Minor Pathway Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (N-1 Isomer) Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (N-1 Isomer) N-Alkylation\n(Ethyl Bromoacetate, Base)->Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (N-1 Isomer) Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N-4 Isomer) Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N-4 Isomer) N-Alkylation\n(Ethyl Bromoacetate, Base)->Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N-4 Isomer) Hydrolysis\n(e.g., NaOH, H₂O) Hydrolysis (e.g., NaOH, H₂O) Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (N-1 Isomer)->Hydrolysis\n(e.g., NaOH, H₂O) Ethyl 2-(4H-1,2,4-triazol-4-yl)acetate (N-4 Isomer)->Hydrolysis\n(e.g., NaOH, H₂O) 2-(1H-1,2,4-triazol-1-yl)acetic Acid 2-(1H-1,2,4-triazol-1-yl)acetic Acid Hydrolysis\n(e.g., NaOH, H₂O)->2-(1H-1,2,4-triazol-1-yl)acetic Acid 2-(4H-1,2,4-triazol-4-yl)acetic Acid 2-(4H-1,2,4-triazol-4-yl)acetic Acid Hydrolysis\n(e.g., NaOH, H₂O)->2-(4H-1,2,4-triazol-4-yl)acetic Acid

Caption: Synthetic pathway for 1,2,4-triazole acetic acids showing the formation of N-1 and N-4 isomers.

troubleshooting_flowchart start Synthesis of 1,2,4-Triazole Acetic Acid check_purity Analyze Crude Product (NMR, LC-MS) start->check_purity Reaction Complete isomers Problem: Regioisomer Mixture check_purity->isomers Mixture of Isomers Detected low_yield Problem: Low Yield check_purity->low_yield Low Yield pure_product Success! check_purity->pure_product Pure Product optimize_alkylation Optimize N-Alkylation: - Vary Base - Vary Solvent - Adjust Temperature isomers->optimize_alkylation Solution 1 advanced_purification Advanced Purification: - Preparative HPLC - Fractional Recrystallization isomers->advanced_purification Solution 2 monitor_reaction Ensure complete reaction (TLC/LC-MS) Optimize workup and extraction low_yield->monitor_reaction Solution

Caption: Troubleshooting workflow for the synthesis of 1,2,4-triazole acetic acids.

References

Technical Support Center: Regioselective N-Alkylation of 3-Methyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of N-alkylation on the 3-methyl-1H-1,2,4-triazole scaffold. Achieving high regioselectivity in this reaction is a common challenge for researchers in medicinal chemistry and materials science. The presence of three distinct nitrogen nucleophiles (N1, N2, and N4) often leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not only procedural solutions but also a deep, mechanistic understanding of the factors governing the reaction's outcome. By grasping the principles of kinetic versus thermodynamic control, steric hindrance, and the role of solvents and bases, you can systematically optimize your reaction conditions to achieve the desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I performed an alkylation on 3-methyl-1H-1,2,4-triazole and obtained a mixture of all three (N1, N2, and N4) regioisomers. Why is this happening?

A1: The formation of multiple products is rooted in the electronic structure of the 3-methyl-1H-1,2,4-triazole anion. After deprotonation by a base, the negative charge is delocalized across the N1, N2, and N4 atoms, rendering all three positions nucleophilic. The distribution of products depends on a delicate balance of steric and electronic factors, as well as the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.

  • N1 Position: This nitrogen is generally considered the most nucleophilic due to electronic factors but is sterically hindered by the adjacent methyl group at the C3 position.

  • N2 Position: While electronically similar to N1, it is also flanked by two nitrogen atoms, influencing its reactivity. In many substituted triazoles, the N2-alkylated product is the most thermodynamically stable isomer.[1][2]

  • N4 Position: This nitrogen is the least sterically hindered, making it an accessible site for attack, especially by bulky electrophiles.

The final product ratio is a result of the competition between these three sites. Standard conditions, such as using potassium carbonate in acetone or DMF, are often not selective enough to favor a single isomer, leading to the complex mixture you have observed.[3]

Caption: Competing N-alkylation pathways.

Q2: How can I improve the selectivity to favor the 1-alkyl-3-methyl-1H-1,2,4-triazole (N1) isomer?

A2: To favor the N1 isomer, you need to operate under kinetic control . This means using conditions that favor the fastest-forming product, which is often the N1 isomer for 1,2,4-triazoles, before it has a chance to equilibrate to the more stable thermodynamic product.[4]

Key strategies include:

  • Choice of Base and Solvent: A non-nucleophilic, sterically hindered base in a non-polar, aprotic solvent is often effective. The combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) is a well-established method for favoring N1 alkylation of 1,2,4-triazole, often yielding a consistent N1:N4 ratio of approximately 90:10 with minimal N2 formation.[5][6][7]

  • Low Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or lower) slows down all reaction rates. However, it disproportionately slows the pathway to the thermodynamic product, which has a higher activation energy, thus enhancing kinetic selectivity.[8]

  • Use a "Harder" Electrophile: While less commonly modulated, the nature of the alkylating agent can play a role. Hard electrophiles tend to react at the site of highest electron density, which can favor the N1 position.

G Figure 2. Energy profile for kinetic vs. thermodynamic control. Reactants Triazole Anion + R-X TS_Kinetic Reactants->TS_Kinetic ΔG‡ (kinetic) (Lower) TS_Thermo Reactants->TS_Thermo ΔG‡ (thermo) (Higher) Prod_Kinetic N1-Isomer (Kinetic Product) TS_Kinetic->Prod_Kinetic Prod_Thermo N2-Isomer (Thermodynamic Product) TS_Thermo->Prod_Thermo E_start Reactants E_thermo G_thermo E_kinetic G_kinetic label_kinetic Low temp, short time favors this path label_thermo High temp, long time allows equilibrium to this more stable product

Caption: Kinetic vs. Thermodynamic Pathways.

Q3: My reaction is yielding the N2-alkylated isomer as the major product. What conditions favor this, and how can I avoid it?

A3: Formation of the N2-isomer often indicates that the reaction is under thermodynamic control . The N2-alkylated product can be the most stable isomer, particularly for substituted triazoles.[1][2] Conditions that allow the reaction to reach equilibrium will favor this product.

Factors promoting N2-isomer formation include:

  • High Temperatures: Increased thermal energy allows the system to overcome the higher activation barrier leading to the thermodynamic product and facilitates the reversal of the kinetically favored N1-alkylation.[4]

  • Protic Solvents or Polar Aprotic Solvents (like DMF): These solvents can stabilize the charged transition states differently and may favor the thermodynamic pathway. Some studies show that polar solvents like DMF can improve N2 selectivity.[9]

  • Certain Bases: Strong, non-hindered bases like sodium hydride (NaH) or the use of alkali carbonates (K₂CO₃, Cs₂CO₃) at elevated temperatures can promote equilibration.

To avoid the N2-isomer, you should employ the kinetic control strategies outlined in Q2: use a DBU/THF system, maintain low reaction temperatures, and minimize reaction time.

Q4: Are there alternative alkylation methods that offer better regioselectivity, such as the Mitsunobu reaction?

A4: Yes, the Mitsunobu reaction is an excellent alternative for N-alkylation and can provide different, often improved, regioselectivity.[10][11] This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Advantages of the Mitsunobu Reaction:

  • Mild Conditions: The reaction typically runs at or below room temperature, favoring kinetic control.

  • SN2 Mechanism: The reaction proceeds through an Sₙ2 pathway, which involves a direct backside attack by the nucleophile (the triazole anion) on the activated alcohol.[10][12] The steric environment of the triazole nitrogens will heavily influence the site of attack, often favoring the less-hindered N4 or N1 positions.

  • Different Selectivity Profile: Because the mechanism and reactive intermediates are different from traditional alkylations with halides, the regioselectivity can be significantly altered, sometimes providing access to isomers that are difficult to obtain otherwise.[13]

This method is particularly valuable when direct alkylation with halides gives poor results or when the alkylating agent is sensitive to basic conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor N1:N2:N4 Ratio Reaction conditions are not optimized for selectivity (e.g., K₂CO₃ in DMF at 80 °C).Switch to kinetically controlled conditions. Use DBU (1.1 eq) in THF at 0 °C. Add the alkyl halide dropwise.[6][7]
Low Overall Yield 1. Incomplete deprotonation. 2. Base is too nucleophilic and reacts with the electrophile. 3. Reaction time is too short.1. Use a stronger, non-nucleophilic base like NaH (ensure anhydrous conditions). 2. Use a hindered base like DBU.[5] 3. Monitor the reaction by TLC or LC-MS to ensure completion.
Major Product is N2-Isomer Reaction is under thermodynamic control.Lower the reaction temperature significantly (-20 °C to 0 °C). Reduce reaction time. Avoid high-boiling polar solvents like DMF if possible.[4]
Separation of Isomers is Difficult Isomers have very similar polarity.Improve the regioselectivity of the reaction to simplify the mixture. If separation is necessary, try advanced chromatographic techniques (e.g., supercritical fluid chromatography) or derivatization to alter polarity.
No Reaction 1. Alkylating agent is not reactive enough (e.g., alkyl chloride). 2. Base is not strong enough.1. Switch to a more reactive electrophile (Iodide > Bromide > Tosylate > Chloride). 2. Use a stronger base like NaH or LiHMDS.

Experimental Protocols

Protocol 1: Kinetically Controlled N1-Alkylation using DBU/THF

This protocol is optimized for the synthesis of the N1-alkylated isomer.

Caption: Workflow for N1-Selective Alkylation.

Step-by-Step Procedure:

  • To a solution of 3-methyl-1H-1,2,4-triazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.5 M), cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv) dropwise.

  • Stir the solution at 0 °C for 15 minutes.

  • Add the alkyl halide (R-X, 1.0 equiv) dropwise, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomers.

  • Characterize the fractions by ¹H NMR to determine the regiochemistry and calculate the isomer ratio.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol provides an alternative for generating N-alkylated products using an alcohol.

Step-by-Step Procedure:

  • Dissolve 3-methyl-1H-1,2,4-triazole (1.2 equiv), the desired alcohol (1.0 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (~0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for several hours or overnight. Monitor by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is required.

References

Technical Support Center: Navigating Forced Degradation Studies of Triazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies, with a specialized focus on triazole acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these critical experiments. Our goal is to move beyond mere procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your stability-indicating method development.

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies and detailed in guidelines from the International Council for Harmonisation (ICH).[1][2][3] These studies are instrumental in elucidating the intrinsic stability of a drug molecule by identifying potential degradation products and establishing degradation pathways.[1][2][4][5] This knowledge is not only crucial for developing stable formulations and determining appropriate storage conditions but also for validating the specificity of analytical methods that will be used throughout a drug's lifecycle.[4][5][6]

This guide is structured to address the most pressing questions and troubleshooting scenarios you may face in the laboratory.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address specific issues that researchers commonly encounter during forced degradation studies of triazole acetic acid derivatives.

Q1: I'm seeing either too much (>20%) or no significant degradation. How do I achieve the target degradation of 5-20%?

A1: Achieving the optimal degradation level is a common challenge and is crucial because excessive degradation can lead to secondary degradants not seen in formal stability studies, while insufficient stress may not reveal potential degradation pathways.[2][7][8] The key is to modulate the intensity of your stress conditions.

  • For Hydrolytic Stress (Acid/Base): If degradation is too high, consider reducing the concentration of the acid or base (e.g., from 1M to 0.1M or even 0.01M), lowering the temperature (e.g., from 80°C to 40°C), or shortening the exposure time.[4][9] Conversely, if no degradation is observed, incrementally increase these parameters.[2][9] For water-insoluble triazole derivatives, using a co-solvent is acceptable, but ensure it is inert.[2][6]

  • For Oxidative Stress: The concentration of hydrogen peroxide is the primary lever. If 3% H₂O₂ causes excessive degradation, try reducing it to 0.1%-1%.[2][8][10] If degradation is insufficient, you can slightly increase the temperature, but be mindful that heat can also cause degradation.[2]

  • For Thermal Stress: Adjust the temperature in increments (e.g., 10°C) or vary the exposure time.[10] For solid-state studies, the inclusion of humidity (e.g., 75% RH) can be a critical factor.[4]

  • For Photolytic Stress: If degradation is too severe, reduce the duration of light exposure.[10] Ensure you are meeting the minimum ICH Q1B requirements of 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light.[2][4][10]

Q2: My HPLC chromatogram shows poor resolution between the parent drug peak and the degradation products. What are my next steps?

A2: This is a critical issue as the primary goal of the analytical method is to be "stability-indicating," meaning it can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[11][12]

  • Method Development Adjustments: You will need to re-optimize your HPLC method.[13] Consider the following:

    • Mobile Phase Composition: Vary the ratio of your organic solvent to the aqueous buffer.

    • Gradient Elution: If you are using isocratic elution, switching to a gradient can often resolve closely eluting peaks. Adjust the gradient slope for better separation.

    • Column Chemistry: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.

    • pH of the Mobile Phase: The ionization state of your triazole acetic acid derivative and its degradants can significantly impact retention and peak shape. Small adjustments to the mobile phase pH can lead to significant improvements in resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity.[4] This will help determine if a peak is comprised of more than one compound. Mass spectrometry (MS) is an even more powerful tool for confirming co-elution.[12]

Q3: My mass balance is outside the typical acceptance criteria of 90-110%. What could be the cause?

A3: Mass balance is a critical parameter that confirms all degradation products have been accounted for.[4] A deviation suggests potential issues in your analytical method or degradation experiment.[4]

  • Response Factor Differences: Degradation products may have different UV chromophores and, therefore, a different response factor compared to the parent drug. If possible, isolate the major degradants to determine their individual response factors for more accurate quantification.[10]

  • Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not have a UV-absorbing chromophore and will be invisible to a UV detector. Consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).[14]

  • Formation of Volatiles: The degradation process may produce volatile compounds that are lost from the sample.

  • Adsorption: The API or its degradants might be adsorbing to the sample vial or container.

  • Incomplete Elution: Some highly polar or non-polar degradants may not be eluting from the HPLC column under the current conditions. A broad-range gradient may be necessary to ensure all components are eluted.[14]

Q4: I'm observing degradation in my control sample. How should I interpret this?

A4: A control sample, which is an un-stressed sample prepared and analyzed in parallel, is essential to understand the initial impurity profile of the drug substance.[4] Degradation in the control could indicate:

  • Instability in the Analytical Solution: The drug substance may be unstable in the diluent used for analysis. The stability of analytical solutions should be evaluated.[11]

  • Presence of Pre-existing Impurities: The "degradation" products may actually be impurities from the synthesis process that were present in the starting material.

  • Ambient Degradation: The sample may be degrading under ambient laboratory conditions (light, temperature). Ensure controls are appropriately protected.

Experimental Workflows and Protocols

The following are generalized protocols for conducting forced degradation studies. These should be considered starting points and must be optimized for your specific triazole acetic acid derivative.[14] The goal is to achieve a target degradation of 5-20%.[7][15]

General Sample Preparation

For solution-state studies, a concentration of 1 mg/mL is often recommended.[7] If the drug substance is poorly soluble in aqueous media, a suitable inert co-solvent like acetonitrile or methanol can be used.[2][6] Always prepare a control sample of the drug substance in the same solvent system, protected from the stress condition, for parallel analysis.[10]

Diagram: General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API Drug Substance (Triazole Acetic Acid Derivative) Acid Acid Hydrolysis API->Acid Expose to Stress Base Base Hydrolysis API->Base Expose to Stress Oxidation Oxidation API->Oxidation Expose to Stress Thermal Thermal API->Thermal Expose to Stress Photo Photolytic API->Photo Expose to Stress Control Control Sample (Unstressed) HPLC Stability-Indicating HPLC-UV/MS Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment HPLC->Purity MassBalance Mass Balance Calculation Purity->MassBalance ID Structure Elucidation of Degradants MassBalance->ID

Caption: A typical workflow for forced degradation studies.

Protocol 1: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the drug substance in a suitable solvent. Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2][10]

  • Incubation: Store the solution at a controlled temperature, for example, 40-80°C.[4]

  • Sampling: Withdraw aliquots at designated time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to halt the degradation reaction.[5][10]

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[10]

Protocol 2: Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the drug substance. Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][10]

  • Incubation: Store the solution at a controlled temperature, for example, 40-80°C.[4]

  • Sampling: Withdraw aliquots at various time points.

  • Neutralization: Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).[10]

  • Analysis: Dilute the neutralized sample and analyze by HPLC.[10]

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance. Add an equal volume of hydrogen peroxide (H₂O₂), typically ranging from 0.1% to 3%.[2][10]

  • Incubation: Store the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).[2][10]

  • Sampling and Analysis: Withdraw aliquots at desired time points, dilute with the mobile phase, and analyze by HPLC. No quenching step is typically required, but samples should be analyzed promptly.

Protocol 4: Thermal Degradation
  • Preparation: Place the drug substance in its solid form in a stability chamber. For solution studies, prepare a solution in a suitable solvent.

  • Incubation: Expose the sample to elevated temperatures, typically ranging from 40°C to 80°C.[7][10] For solid-state studies, this can be done with and without controlled humidity (e.g., 75% RH).[4][5]

  • Sampling and Analysis: At specified time points, withdraw the sample, dissolve it in a suitable solvent (for solid samples), dilute to an appropriate concentration, and analyze by HPLC.

Protocol 5: Photolytic Degradation
  • Preparation: Expose the drug substance, both as a solid and in solution, to a light source that provides combined visible and UV output.

  • Exposure: The sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[2][4][10]

  • Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.[10]

  • Analysis: After the exposure period, prepare the samples for analysis by dissolving and/or diluting them and analyze by HPLC.

Diagram: Potential Degradation Pathways for a Triazole Acetic Acid Derivative

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent Triazole Acetic Acid Derivative Decarboxylation Decarboxylation Product (-CO2) Parent->Decarboxylation RingOpening Triazole Ring Opening Parent->RingOpening N_Oxide N-Oxide Formation Parent->N_Oxide

Caption: Simplified potential degradation pathways.

Data Summary: Typical Stress Conditions

The following table summarizes common starting conditions for forced degradation studies. These should be adjusted based on the observed stability of the specific triazole acetic acid derivative.

Stress ConditionReagent/ParameterTypical ConditionsDuration
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄40°C - 80°CUp to 7 days
Base Hydrolysis 0.1 M - 1 M NaOH or KOH40°C - 80°CUp to 7 days
Oxidation 0.1% - 3% H₂O₂Room TemperatureUp to 7 days
Thermal (Solid) Heat / Humidity40°C - 80°C / 75% RHUp to 14 days
Photolytic Light/UV Energy≥ 1.2 million lux-hrs & ≥ 200 W-hr/m²Variable

References

Technical Support Center: Crystallization of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Crystallization & Process Development

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of (5-Methyl-2H-triazol-3-YL)-acetic acid. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing the crystallization process, enabling you to develop robust and reproducible methods.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm getting very low to no yield of crystals after cooling my solution. What's going wrong?

A1: Low or no yield is typically a problem of insufficient supersaturation. Supersaturation is the primary driving force for crystallization; without it, molecules will remain in solution. Let's break down the potential causes and solutions.

  • Incomplete Initial Dissolution: The compound must be fully dissolved before cooling. Visually inspect the solution at its highest temperature against a light source to ensure no solid particles remain. If solubility is a challenge, consider slightly increasing the solvent volume or the dissolution temperature. However, be cautious with temperature, as many active pharmaceutical ingredients (APIs) can degrade at elevated temperatures over time.[1]

  • Insufficient Supersaturation Generation: Your cooling process may be too fast or the temperature differential not large enough to create the necessary supersaturation for nucleation.[2] A slow, controlled cooling rate is often preferred to maintain a steady-state nucleation rate.[2]

  • Inappropriate Solvent Choice: The solubility curve of the compound in your chosen solvent may be too shallow, meaning a large temperature drop results in only a small change in solubility. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. If your yield is consistently low, a different solvent or a solvent/antisolvent system is recommended.

  • Incorrect pH: (5-Methyl-2H-triazol-3-YL)-acetic acid is an acidic molecule. The pH of your solution will significantly impact its solubility. At a higher pH (more basic), the carboxylic acid group will be deprotonated to its carboxylate form, which is significantly more soluble in aqueous or polar protic solvents. This increased solubility can prevent crystallization. Ensure your solution pH is sufficiently low to maintain the neutral, less soluble form of the molecule. The pH can have a profound effect on solubility and nucleation rates.[3][4]

Troubleshooting Summary: Low Crystal Yield

Potential CauseRecommended ActionScientific Rationale
Incomplete DissolutionGently increase temperature or solvent volume; use filtration for saturated solution.Ensures the maximum amount of solute is available to crystallize upon cooling.
Insufficient SupersaturationDecrease the final cooling temperature; increase the initial concentration.Increases the driving force for nucleation and crystal growth.[2]
Shallow Solubility CurveScreen for alternative solvents or implement an antisolvent crystallization strategy.A steeper solubility curve provides a greater degree of supersaturation for a given temperature change.
High Solution pHAdjust pH downwards with a suitable acid (e.g., HCl, Acetic Acid).Protonating the carboxylate group reduces solubility in polar solvents, promoting crystallization.[3]
Q2: My product has crystallized, but the crystals are very fine, almost like a powder, or are heavily agglomerated. How can I get larger, more defined crystals?

A2: Crystal size and morphology are primarily controlled by the balance between nucleation (the birth of new crystals) and crystal growth. Fine particles or agglomerates typically indicate that nucleation is happening too rapidly and is dominating the process.

  • High Supersaturation / Rapid Cooling: A rapid cooling rate causes a sudden, dramatic increase in supersaturation.[2] This condition favors massive, uncontrolled nucleation over orderly growth on existing crystal surfaces, resulting in a large number of very small crystals.[2][5] Implementing a slower, controlled cooling profile is the most effective solution. A slower rate keeps the supersaturation level within the "metastable zone," where nucleation is minimized and growth is favored.[5]

  • pH Control: The pH of the solution can influence the degree of agglomeration. In some systems, operating at a higher pH can decrease the nucleation rate, leading to less agglomeration.[6] Conversely, a lower pH might increase the primary particle thickness.[6] There is a trade-off that must be optimized for your specific system.

  • Presence of Impurities: Impurities can act as heterogeneous nucleation sites, leading to an increased number of small crystals. Ensure the purity of your starting material. If impurities are suspected from the synthesis, a preliminary purification step (e.g., charcoal treatment or a wash) may be necessary.

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: Dissolve the (5-Methyl-2H-triazol-3-YL)-acetic acid in the minimum amount of a suitable solvent (e.g., ethanol, water, or a mixture) at an elevated temperature (e.g., 60-70 °C). Ensure complete dissolution.

  • Controlled Cooling (Stage 1): Cool the solution rapidly to just below the saturation temperature (e.g., 55 °C). This step is designed to quickly pass through the region of high solubility.

  • Controlled Cooling (Stage 2 - Nucleation/Growth): Implement a very slow cooling ramp (e.g., 0.1-0.2 °C/min). This is the critical stage where slow cooling minimizes nucleation and promotes growth on existing nuclei, leading to larger crystals.[5]

  • Hold Period: Hold the solution at the final, low temperature (e.g., 0-5 °C) for several hours to maximize yield by allowing the remaining solute to crystallize out of the solution.

  • Isolation: Isolate the crystals via filtration, wash with a small amount of cold antisolvent to remove residual soluble impurities, and dry under vacuum.

Q3: Instead of crystals, my compound is "oiling out" and forming a separate liquid phase. What causes this and how can I prevent it?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is so high that the solute separates into a dense, solute-rich liquid phase instead of an ordered solid crystal lattice.[5] This is detrimental as the oil may solidify into an amorphous solid or crystallize uncontrollably, trapping impurities.

  • Causative Factors:

    • Extremely High Supersaturation: This is the most common cause, often resulting from using too high a concentration of the solute or cooling the solution far too quickly.

    • Poor Solvent Choice: The solvent may be too good, requiring a very low temperature to induce crystallization, which can increase viscosity and promote oiling.

    • Antisolvent Addition: Adding an antisolvent too quickly can generate localized, extremely high supersaturation, leading to oiling out.[2]

  • Preventative Strategies:

    • Reduce Concentration: Start with a more dilute solution.

    • Slow Down the Process: Drastically reduce the cooling rate or the rate of antisolvent addition. This keeps the system within the metastable zone.

    • Increase Crystallization Temperature: If possible, use a solvent system that allows crystallization to occur at a higher temperature, where molecular mobility is greater and oiling is less likely.

    • Seeding: Introduce a small number of seed crystals once the solution is slightly supersaturated. This provides a template for growth and can bypass the need for spontaneous nucleation at high supersaturation.

Frequently Asked Questions (FAQs)

Q: What is (5-Methyl-2H-triazol-3-YL)-acetic acid and what are its key properties? A: (5-Methyl-2H-[1][2][7]triazol-3-yl)-acetic acid is a heterocyclic compound.[8][9] The triazole ring is a key feature in many compounds with biological activity, and this molecule serves as a versatile building block or intermediate in the synthesis of pharmaceuticals and agricultural chemicals, such as fungicides and plant growth regulators.[10] Its structure contains both a basic triazole ring and an acidic carboxylic acid group, making its solubility highly dependent on pH.

Q: How do I select a suitable solvent for crystallization? A: The principle of "like dissolves like" is a good starting point.[11] Given the polar nature of the triazole ring and the carboxylic acid, polar solvents are generally suitable.

  • Good Single Solvents: Water, Ethanol, Methanol, Isopropanol.

  • Antisolvents (for antisolvent crystallization): Less polar solvents where the compound is poorly soluble, such as Ethyl Acetate, Toluene, or Heptane. The ideal solvent will show a significant increase in solubility with temperature. You can determine this by performing simple solubility tests at room temperature and at an elevated temperature.

Common Solvent-Antisolvent Pairs

Solvent (Good Solubility)Antisolvent (Poor Solubility)
MethanolToluene
EthanolHeptane
AcetoneWater
Tetrahydrofuran (THF)Water / Heptane
This table provides common examples; specific suitability must be experimentally determined. Adapted from general principles.[2]

Q: Can polymorphism be an issue for this compound? A: Yes, polymorphism—the ability of a compound to exist in two or more different crystal structures—is a common phenomenon in active pharmaceutical ingredients, including triazole derivatives.[12][13][14] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making it critical to control and consistently produce the desired form. If you observe changes in crystal habit (shape) or properties despite using the same protocol, you may be producing different polymorphs. A systematic screening that varies solvents, cooling rates, and temperatures is recommended to identify and characterize potential polymorphic forms.[12]

Visualizing Crystallization Workflows

The following diagrams illustrate logical workflows for troubleshooting and strategy selection in your crystallization experiments.

G cluster_0 Troubleshooting Crystallization Issues Start Experiment Complete CheckYield Acceptable Yield? Start->CheckYield CheckQuality Good Crystal Quality? (Size, Shape, Purity) CheckYield->CheckQuality Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No End Process Successful CheckQuality->End Yes PoorQuality Poor Quality Troubleshooting CheckQuality->PoorQuality No Solubility 1. Check Saturation 2. Adjust Solvent/pH 3. Increase Supersaturation LowYield->Solubility Solubility->Start Rerun Experiment OilingOut Oiling Out? PoorQuality->OilingOut OilingSol 1. Reduce Concentration 2. Slow Cooling Rate 3. Add Seed Crystals OilingOut->OilingSol Yes SmallCrystals Fine/Agglomerated Crystals OilingOut->SmallCrystals No OilingSol->Start Rerun Experiment SmallCrystalsSol 1. Slow Cooling Rate 2. Optimize pH 3. Purify Material SmallCrystals->SmallCrystalsSol SmallCrystalsSol->Start Rerun Experiment

Caption: A workflow for troubleshooting common crystallization outcomes.

G cluster_1 Crystallization Strategy Selection Start Material to be Crystallized ThermalStability Is the compound thermally stable? Start->ThermalStability SolubilityCheck Does solubility strongly depend on temperature? ThermalStability->SolubilityCheck Yes AntisolventCryst Antisolvent Crystallization ThermalStability->AntisolventCryst No (Avoid high temps) CoolingCryst Cooling Crystallization SolubilityCheck->CoolingCryst Yes SolubilityCheck->AntisolventCryst No CoolingProto Protocol: 1. Dissolve at high T 2. Cool slowly 3. Isolate CoolingCryst->CoolingProto AntisolventProto Protocol: 1. Dissolve in 'Solvent' 2. Slowly add 'Antisolvent' 3. Isolate AntisolventCryst->AntisolventProto EvapCryst Evaporation (Small Scale) AntisolventCryst->EvapCryst If no suitable antisolvent found EvapProto Protocol: 1. Dissolve at RT 2. Allow solvent to evaporate slowly EvapCryst->EvapProto

Caption: A decision tree for selecting a suitable crystallization method.

References

Challenges in scaling up the synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Methyl-2H-triazol-3-YL)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: The Synthetic Challenge

(5-Methyl-2H-triazol-3-YL)-acetic acid is a valuable building block in pharmaceutical and agricultural chemistry.[1] While several synthetic routes exist, a common and scalable approach involves the cyclization of a hydrazine derivative with a dicarbonyl compound, followed by functional group manipulation. However, transitioning this synthesis from the laboratory bench to a larger scale introduces a unique set of challenges. These can range from managing exothermic reactions and ensuring reactant homogeneity to controlling impurity profiles and handling hazardous materials safely. This guide provides in-depth, practical solutions to these critical issues.

Troubleshooting Guide: From Lab Scale to Pilot Plant

This section addresses specific problems that can arise during the scale-up of the synthesis. Each problem is presented with its likely causes and a step-by-step protocol for resolution.

Problem 1: Low or Inconsistent Yields in the Triazole Ring Formation

Symptoms: The yield of the crude triazole intermediate is significantly lower than in small-scale runs, or varies substantially between batches.

Potential Causes:

  • Poor Temperature Control: The condensation reaction to form the triazole ring is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of reactants or products and promoting side reactions.

  • Inefficient Mixing: Inadequate agitation in a large reactor can result in poor mixing of reagents, leading to localized concentration gradients and incomplete reactions.

  • Incorrect Reagent Stoichiometry or Addition Rate: The molar ratios of reactants are critical. On a larger scale, errors in weighing or slow/fast addition of a key reagent can drastically affect the reaction outcome.

Troubleshooting Protocol:

  • Optimize Thermal Management:

    • Action: Implement a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider using a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.

    • Rationale: Maintaining a consistent internal temperature is crucial for reaction selectivity and preventing thermal runaway.

  • Enhance Agitation:

    • Action: Select an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) and optimize the stirring speed. For viscous reaction mixtures, consider using multiple impellers.

    • Rationale: Effective mixing ensures that reactants are in constant contact, promoting a complete and uniform reaction.

  • Precise Reagent Dosing:

    • Action: Utilize a calibrated dosing pump for the controlled addition of liquid reagents. For solids, add them in portions or as a solution if solubility permits.

    • Rationale: Controlled addition prevents localized high concentrations of reactants, which can lead to unwanted side reactions and better temperature management.

Problem 2: Difficulty in Product Isolation and Purification

Symptoms: The crude product is an oil or a sticky solid that is difficult to filter and dry. Subsequent purification by crystallization or chromatography is inefficient.

Potential Causes:

  • Presence of Polar Impurities: Side reactions can generate highly polar byproducts that interfere with crystallization and co-elute with the product during chromatography.[2]

  • Incomplete Reaction: Unreacted starting materials can contaminate the product, making purification challenging.

  • Incorrect pH during Work-up: The pH of the aqueous phase during extraction is critical for ensuring the product is in the desired form (free acid or salt) for efficient separation.

Troubleshooting Protocol:

  • Impurity Profiling:

    • Action: Use analytical techniques like HPLC or LC-MS to identify the major impurities.[3]

    • Rationale: Understanding the nature of the impurities will guide the development of an effective purification strategy.

  • Optimized Work-up Procedure:

    • Action: Carefully control the pH during aqueous work-up. A common strategy involves an acid-base extraction to remove neutral and basic impurities.

    • Rationale: (5-Methyl-2H-triazol-3-YL)-acetic acid is an acidic compound. By adjusting the pH, it can be selectively extracted into either an aqueous or organic phase.

  • Alternative Purification Techniques:

    • Action: If crystallization is problematic, consider techniques like slurry washing with an appropriate solvent to remove soluble impurities. For challenging separations, preparative chromatography may be necessary, although this is less ideal for large-scale production due to cost and solvent usage.[2]

    • Rationale: A multi-step purification approach is often necessary to achieve the desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine derivatives on a large scale?

A1: Hydrazine and its derivatives are highly toxic and potentially carcinogenic.[4][5][6] They can also be flammable and form explosive mixtures with air.[7] When scaling up, it is imperative to:

  • Work in a well-ventilated area: Use a fume hood or a closed system to minimize inhalation exposure.[8]

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle with care: Avoid contact with oxidizers and heat sources.[8]

  • Consider in situ generation: In some cases, it may be safer to generate the reactive hydrazine species in situ from a more stable precursor, such as a hydrazine salt.[8]

Q2: How can I improve the regioselectivity of the triazole ring formation?

A2: The formation of 1,2,4-triazoles can sometimes lead to a mixture of regioisomers. To improve selectivity for the desired isomer:

  • Choice of Catalyst: While many syntheses are conducted under thermal conditions, certain catalysts can influence the regioselectivity.[9]

  • Reaction Conditions: Temperature, solvent, and pH can all play a role in directing the cyclization reaction. Systematic screening of these parameters is recommended.

  • Protecting Groups: In some synthetic strategies, the use of protecting groups on one of the nitrogen atoms of the hydrazine starting material can direct the cyclization to a specific regioisomer.

Q3: My final product has a persistent color. How can I remove it?

A3: A persistent color in the final product often indicates the presence of trace impurities, which may be highly conjugated organic molecules. To address this:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.

  • Recrystallization: Multiple recrystallizations from a well-chosen solvent system can help in removing colored impurities.

  • Oxidative or Reductive Work-up: In some cases, a mild oxidative or reductive wash during the work-up can decolorize certain impurities.

Experimental Protocols

Protocol 1: General Procedure for Triazole Ring Formation (Lab Scale)

This protocol outlines a general method for the synthesis of the ethyl ester precursor to (5-Methyl-2H-triazol-3-YL)-acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxobutanoate (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales.

Data Presentation

ParameterLab Scale (1 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Reaction Time 2-4 hours4-8 hoursSlower heat and mass transfer at larger scales.
Typical Yield 85-95%70-85%Potential for increased side reactions and handling losses.
Solvent Volume 10-20 mL10-20 LEfficient stirring and temperature control become more critical.
Purification Column ChromatographyCrystallization/Slurry WashChromatography is generally not economically viable for large quantities.[2]

Visualizing the Process

Synthetic Pathway

Synthesis_Pathway A Ethyl Acetoacetate C Intermediate Hydrazone A->C Condensation B Hydrazine Hydrate B->C D Ethyl (5-Methyl-2H-triazol-3-YL)-acetate C->D Cyclization E (5-Methyl-2H-triazol-3-YL)-acetic acid D->E Hydrolysis

Caption: Synthetic route to (5-Methyl-2H-triazol-3-YL)-acetic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-up Synthesis Initiated Problem Issue Encountered? Start->Problem LowYield Low/Inconsistent Yield Problem->LowYield Yes PurificationIssue Purification Difficulty Problem->PurificationIssue Yes Success Successful Scale-up Problem->Success No CheckTemp Review Temperature Control LowYield->CheckTemp CheckMixing Assess Mixing Efficiency LowYield->CheckMixing CheckWorkup Optimize Work-up/pH PurificationIssue->CheckWorkup AnalyzeImpurity Identify Impurities (LC-MS) PurificationIssue->AnalyzeImpurity CheckTemp->Problem CheckMixing->Problem CheckWorkup->Problem AnalyzeImpurity->Problem

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Stability testing of (5-Methyl-2H-triazol-3-YL)-acetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of (5-Methyl-2H-triazol-3-YL)-acetic acid

Welcome to the technical support resource for the stability testing of (5-Methyl-2H-triazol-3-YL)-acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results. Stability testing is a critical step in drug development, providing essential data on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This information is fundamental for determining storage conditions, re-test periods, and shelf-life.[][4]

Section 1: Initial Planning & Analytical Method Development

This section addresses the foundational questions you should consider before initiating your stability and forced degradation studies.

Q1: I'm starting a project with (5-Methyl-2H-triazol-3-YL)-acetic acid. What is the overall strategy for assessing its stability?

A1: A comprehensive stability assessment begins with forced degradation studies, also known as stress testing. The goal is to intentionally degrade the molecule under more severe conditions than in accelerated stability studies to identify likely degradation products and establish the intrinsic stability of the molecule.[5][6] This process is essential for developing and validating a stability-indicating analytical method.

The overall workflow involves subjecting the API to several stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[5][7] These core conditions are acid hydrolysis, base hydrolysis, oxidation, heat, and light.[8] The data from these studies will reveal the degradation pathways and prove that your analytical method can separate the intact API from any potential degradants.[7]

Below is a general workflow for conducting a forced degradation study.

G cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Forced Degradation Studies (ICH Q1A/Q1B) cluster_2 Phase 3: Analysis & Interpretation P1 Characterize API (Purity, Identity) P2 Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) P1->P2 P3 Validate Method (Specificity, Linearity, etc.) P2->P3 S1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) P3->S1 Execute Stress Tests S2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) P3->S2 Execute Stress Tests S3 Oxidation (e.g., 3% H2O2, RT) P3->S3 Execute Stress Tests S4 Thermal Stress (e.g., 80°C, solid & solution) P3->S4 Execute Stress Tests S5 Photostability (ICH Q1B light exposure) P3->S5 Execute Stress Tests A1 Analyze Stressed Samples (HPLC, LC-MS) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Identify & Characterize Degradation Products A1->A2 A3 Assess Mass Balance A1->A3 A4 Determine Degradation Pathways A2->A4 A4->P2 Refine Method if necessary

Caption: Workflow for a Forced Degradation Study.

Q2: What is a good starting point for an HPLC method to analyze (5-Methyl-2H-triazol-3-YL)-acetic acid and its degradants?

A2: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and robust approach. Given the polar nature of the triazole and carboxylic acid moieties, a C18 column is a standard choice. Based on literature for similar triazole acetic acid compounds, a simple acidic mobile phase is effective.[9][10]

Rationale: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) protonates the carboxylic acid group, making it less polar and increasing its retention on a C18 column. This typically results in better peak shape. Using a gradient of acetonitrile or methanol allows for the effective elution of both the polar parent compound and potentially less polar degradation products. Mass spectrometry (LC-MS) compatibility is crucial for identifying unknown degradants, so volatile buffers like formic acid or ammonium acetate are preferred.

Recommended Starting HPLC Method:

Parameter Recommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm (or Diode Array Detector for peak purity)
Injection Vol. 10 µL

| Sample Conc. | 1 mg/mL in a suitable solvent (e.g., Water:Acetonitrile 50:50) |

Section 2: Forced Degradation Experimental Guides

This section provides step-by-step protocols for stress testing and addresses common issues encountered during these experiments. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate method specificity without being excessive.[7][8]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[11] It involves the reaction of the compound with water, which can be catalyzed by acid or base.

Protocol: Acid & Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of (5-Methyl-2H-triazol-3-YL)-acetic acid in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Condition: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.

  • Base Condition: Transfer 1 mL of the stock solution to a separate vial and add 1 mL of 0.1 M NaOH.

  • Control: Prepare a control sample by adding 1 mL of purified water instead of acid or base.

  • Incubation: Place the vials in a water bath or oven at 60 °C. Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base (for acid sample) or acid (for base sample) to prevent further degradation on the HPLC system.

  • Analysis: Analyze all samples by the validated HPLC method.

Q&A: Hydrolytic Stability

  • Q: I've run the experiment for 24 hours at 60°C and see less than 2% degradation. What should I do?

    • A: This indicates the molecule is relatively stable to hydrolysis. To achieve target degradation, you can increase the stress level. First, try increasing the temperature (e.g., to 80 °C). If that is insufficient, you can increase the concentration of the acid/base (e.g., to 1 M HCl/NaOH). Document all conditions meticulously.[7]

  • Q: My compound crashed out of solution after adding the strong acid/base. Are my results valid?

    • A: No, the experiment must be conducted in a homogenous solution for the kinetics to be meaningful. Precipitation indicates poor solubility under the test conditions. You should reduce the initial concentration of your API or add a co-solvent (like acetonitrile or methanol) to the acid/base solution to maintain solubility.

Oxidative Stability

Oxidation is the second most common degradation pathway after hydrolysis and can be initiated by atmospheric oxygen or reactive impurities like peroxides.[11][12]

Protocol: Oxidative Degradation

  • Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.

  • Oxidation Condition: Transfer 1 mL of the stock solution to a vial and add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control: Prepare a control sample by adding 1 mL of purified water.

  • Incubation: Keep the vials at room temperature, protected from light. Due to the often rapid nature of oxidation, sample at shorter time points (e.g., 1, 4, 8, 24 hours).[7]

  • Analysis: Analyze the samples directly. There is typically no need for quenching.

Q&A: Oxidative Stability

  • Q: The degradation with 3% H₂O₂ was immediate and extensive (>50%). How can I control this?

    • A: This suggests high sensitivity to oxidation. Reduce the stress level significantly. Use a lower concentration of H₂O₂ (e.g., 0.3% or even 0.1%) and/or conduct the experiment at a reduced temperature (e.g., in an ice bath). The goal is to slow the reaction to observe the formation of primary degradants.

  • Q: What part of the (5-Methyl-2H-triazol-3-YL)-acetic acid molecule is most susceptible to oxidation?

    • A: While a definitive answer requires structural elucidation of the degradants, triazole rings can be susceptible to N-oxidation. The methylene bridge (-CH₂-) could also be a potential site of oxidation. LC-MS analysis is crucial here to determine the mass of the degradants and propose structures.

Thermal Stability

Thermal stability testing assesses the effect of temperature on the drug substance. It's important to test the API in both the solid state and in solution.[13]

Protocol: Thermal Degradation

  • Solid State: Place a thin layer of the solid API powder (approx. 5-10 mg) in an open glass vial. Place the vial in an oven at a temperature above the accelerated testing condition (e.g., 80 °C).

  • Solution State: Prepare a 1 mg/mL solution of the API in a suitable solvent. Place the sealed vial in an oven at 80 °C.

  • Control: Store control samples of the solid and solution at the recommended storage condition (e.g., 2-8 °C)[14], protected from light.

  • Sampling: For the solid-state sample, pull the entire vial at each time point (e.g., 1, 3, 7 days), dissolve in solvent, and analyze. For the solution, draw aliquots at each time point.

  • Analysis: Analyze by HPLC.

Q&A: Thermal Stability

  • Q: My solid sample changed color and clumped together in the oven. How do I report this?

    • A: This is a critical observation. Stability testing includes evaluating physical attributes as well as chemical ones.[1][] You must record any changes in appearance, such as color, melting, or aggregation. These physical changes can be indicative of degradation or polymorphic transitions. Techniques like Differential Scanning Calorimetry (DSC) can provide quantitative data on melting and decomposition events.[13]

Photostability

Photostability testing is essential to determine if the drug substance is light-sensitive, which informs packaging requirements.[15][16] The testing must be conducted according to ICH Q1B guidelines.[17][18][19]

Protocol: Photostability Testing

  • Sample Preparation: Place a thin layer of solid API powder in a suitable transparent container (e.g., a quartz dish). Prepare a solution sample as well (1 mg/mL).

  • Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the test and dark control samples in a calibrated photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Analysis: At the end of the exposure, analyze the exposed samples and the dark controls. Compare the results to determine the degradation caused specifically by light.

Q&A: Photostability

  • Q: I saw significant degradation in my exposed sample, but also some degradation in my dark control. How do I interpret this?

    • A: This indicates that some of the degradation is due to thermal stress from the light source, not just photochemical reactions. The purpose of the dark control is to isolate this effect. You should report the total degradation in the light-exposed sample and subtract the degradation observed in the dark control to determine the net effect of light.

Section 3: Troubleshooting Common Analytical Issues

This section focuses on resolving HPLC-related problems that frequently arise during the analysis of stressed samples.

Q: I see a new, unexpected peak in my chromatogram. How do I investigate its origin?

A: An unexpected peak requires a systematic investigation to determine if it's a degradant, a system artifact, an impurity from a reagent, or sample carryover.

Caption: Troubleshooting an Unexpected HPLC Peak.

Q: The peak shape of my main degradant is tailing badly. How can I improve it?

A: Poor peak shape, especially tailing, can compromise resolution and integration accuracy. Here are the primary causes and solutions:

  • Secondary Interactions: The degradant may have a basic functional group (like the triazole nitrogens) that is interacting with residual acidic silanols on the HPLC column packing.

    • Solution: Try a lower pH mobile phase to ensure all basic sites are protonated. Alternatively, use a modern, end-capped column with low silanol activity.

  • Column Overload: While less likely for a minor degradant, it's possible.

    • Solution: Dilute the sample and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent much stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your final sample in the initial mobile phase composition.

By methodically applying these principles and protocols, you can build a robust and reliable stability profile for (5-Methyl-2H-triazol-3-YL)-acetic acid, ensuring the quality and integrity of your data for regulatory submissions and further development.

References

Overcoming solubility issues of (5-Methyl-2H-triazol-3-YL)-acetic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Methyl-2H-triazol-3-YL)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions for overcoming solubility challenges encountered during biological assays. As Senior Application Scientists, we've structured this guide to not only offer protocols but to explain the scientific principles behind them, ensuring you can adapt and troubleshoot effectively in your own lab.

The Challenge: Why Solubility Matters

(5-Methyl-2H-triazol-3-YL)-acetic acid is a small organic molecule with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[1][2] Its structure contains a carboxylic acid group, which is the primary determinant of its solubility behavior. Many promising compounds fail to produce reliable data or are prematurely discarded due to poor aqueous solubility.[3][4][5] Compound precipitation in an assay can lead to drastically underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[6][7] This guide will walk you through a systematic approach to ensure your compound remains in solution, yielding accurate and reliable results.

Frequently Asked Questions & Troubleshooting Guide

Here we address the most common questions and issues encountered when working with (5-Methyl-2H-triazol-3-YL)-acetic acid.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the primary reason for this?

Answer: The most common reason is that (5-Methyl-2H-triazol-3-YL)-acetic acid, like many small organic molecules, has low intrinsic aqueous solubility.[8] The key feature of your compound is its carboxylic acid moiety, which makes its solubility highly dependent on the pH of the solution.

The Underlying Science: The Henderson-Hasselbalch Equation

For an acidic compound like yours, solubility is governed by the equilibrium between its neutral (protonated) form and its charged (deprotonated, ionized) form. The ionized form is significantly more soluble in aqueous media. The Henderson-Hasselbalch equation helps predict the ratio of these two forms at a given pH, provided you know the compound's pKa (the pH at which 50% of the drug is ionized).[9][10][11]

Equation for a Weak Acid: pH = pKa + log([Ionized Form] / [Un-ionized Form])

  • When pH < pKa: The un-ionized (less soluble) form dominates.

  • When pH > pKa: The ionized (more soluble) form dominates.

Since the specific pKa for (5-Methyl-2H-triazol-3-YL)-acetic acid is not readily published, a good starting assumption is that it falls within the typical range for carboxylic acids (around 3-5). Therefore, at a neutral pH of 7.4, the compound should be predominantly in its ionized, more soluble form. If you are using an acidic buffer (pH < 5), you will likely face significant solubility challenges.

Q2: I have a clear stock solution in 100% DMSO, but it precipitates when I dilute it into my assay buffer. Why?

Answer: This is a classic case of exceeding the kinetic solubility of your compound.[8] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many non-polar and polar compounds,[12] this high solubility does not translate directly to aqueous environments.

When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, you are performing a "solvent shift."[13] The compound is rapidly transferred from a favorable organic environment to a much less favorable aqueous one. If the final concentration in the assay buffer is above its aqueous solubility limit, the compound will crash out of solution.[6][8]

Key Considerations:

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[14][15] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[8][14]

  • Precipitation is Time-Dependent: Precipitation may not be immediate. It can occur over the course of your assay incubation, which is why visual inspection before and after is crucial.[6]

Systematic Approach to Solubilization

Follow this workflow to systematically determine the optimal conditions for your compound.

G D D E E D->E H H I I H->I J J I->J Yes K K I->K Yes L L I->L Yes N Proceed with Assay I->N No M M J->M K->M L->M

Detailed Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of (5-Methyl-2H-triazol-3-YL)-acetic acid (MW: 141.13 g/mol ) required.

    • Mass (mg) = 10 mM * 141.13 g/mol * Volume (L)

    • Example: For 1 mL (0.001 L), you need 1.41 mg.

  • Weighing: Accurately weigh the solid compound into a sterile, appropriate-sized vial (e.g., 1.5 mL microcentrifuge tube or glass vial).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution gently until the compound is fully dissolved. Avoid vigorous mixing that can introduce air bubbles.[14]

  • Assisted Solubilization (if needed): If the compound dissolves slowly, you may sonicate the vial in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[14] Caution: Always check compound stability information before applying heat.

  • Storage: Once fully dissolved and clear, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can cause compound precipitation.[6][14] Store at -20°C or -80°C.

Protocol 2: pH Adjustment to Enhance Solubility

This protocol is based on the principle that increasing the pH of the buffer above the compound's pKa will ionize the carboxylic acid, forming a more soluble carboxylate salt.

  • Buffer Selection: Choose a buffer system that is compatible with your assay and can be adjusted to a higher pH (e.g., HEPES, Tris). A target pH of 7.4 to 8.0 is a good starting point.

  • Stock Preparation: Prepare a high-concentration stock of your compound in 100% DMSO as described in Protocol 1.

  • Dilution: Create a dilution series. Instead of diluting directly into your standard assay buffer, dilute into the pH-adjusted buffer.

    • Crucial Step: Add the DMSO stock to the buffer, not the other way around. Pipette the DMSO stock directly into the bulk of the buffer while gently vortexing to ensure rapid dispersion. This minimizes localized high concentrations that can trigger precipitation.

  • Equilibration & Observation: Allow the dilutions to equilibrate for at least 30 minutes at the assay temperature. Visually inspect for any signs of precipitation against a dark background.

Protocol 3: Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[12][16][17]

  • Co-solvent Selection: Common choices compatible with biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[16]

  • Determine Co-solvent Tolerance: First, determine the maximum percentage of the co-solvent that your biological system (e.g., cells, enzyme) can tolerate without affecting the assay readout. This is a critical control experiment.

  • Preparation: Prepare your assay buffer containing the predetermined, tolerated percentage of the co-solvent (e.g., 95% PBS / 5% Ethanol).

  • Dilution: Dilute your DMSO stock solution into the co-solvent-containing buffer, following the same best practices described in the pH adjustment protocol.

  • Observation: Visually inspect for precipitation.

Troubleshooting Strategy Mechanism of Action Primary Advantage Key Consideration
pH Adjustment Increases the fraction of the more soluble, ionized form of the acidic compound.[10][18]Highly effective for ionizable compounds; directly addresses the chemical nature of the molecule.The new pH must be compatible with the biological assay (e.g., enzyme activity, cell viability).
Co-solvents Reduces the polarity of the bulk solvent, making it a more favorable environment for the compound.[16]Can solubilize "grease-ball" type molecules that are not responsive to pH changes.[19]The co-solvent itself must not interfere with the assay or be toxic to the cells at the required concentration.[15]
Concentration Reduction Operates below the compound's maximum aqueous solubility limit.Simplest approach; avoids altering assay buffer composition.May not be feasible if high concentrations are required to observe a biological effect.
Use of Surfactants (e.g., Tween-20) Forms micelles that encapsulate the hydrophobic compound.Very effective at increasing apparent solubility.Primarily used in biochemical (non-cellular) assays as surfactants can disrupt cell membranes.

Final Recommendations

  • Always Run Controls: When modifying buffers (pH, co-solvents), always include a vehicle control containing the exact same buffer composition to account for any effects on the assay itself.

  • Visual Confirmation is Key: Do not rely solely on the clarity of your initial DMSO stock. The critical step is the dilution into the final aqueous buffer. Check for precipitation both immediately after dilution and at the end of your assay incubation period.

  • Consider Early Solubility Screening: For future projects, implementing early-stage solubility screening can help flag problematic compounds sooner, saving time and resources.[6]

By applying these principles and protocols systematically, you can successfully navigate the solubility challenges of (5-Methyl-2H-triazol-3-YL)-acetic acid and generate high-quality, reliable data in your biological assays.

References

Validation & Comparative

A Comparative Efficacy Analysis of (5-Methyl-2H-triazol-3-YL)-acetic acid Derivatives and Existing Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of antimicrobial drug discovery, the exploration of novel scaffolds that can overcome existing resistance mechanisms is paramount. The 1,2,4-triazole nucleus has long been recognized as a privileged structure, forming the core of numerous successful antifungal and antibacterial drugs.[1][2] This guide provides a comparative efficacy analysis of derivatives structurally related to (5-Methyl-2H-triazol-3-YL)-acetic acid, a versatile building block for novel antimicrobial agents.[1] By examining key experimental data, this document aims to offer researchers, scientists, and drug development professionals an in-depth perspective on the potential of this molecular scaffold in comparison to established therapeutic alternatives.

The Scientific Rationale: Targeting Essential Fungal and Bacterial Pathways

The therapeutic potential of triazole-containing compounds stems from their ability to interfere with vital microbial processes. A primary mechanism of action, particularly in fungi, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Triazoles effectively target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, leading to a cascade of detrimental effects on fungal cell integrity. In the realm of antibacterial agents, triazole derivatives have been shown to exhibit diverse mechanisms, including the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Comparative In Vitro Efficacy: A Data-Driven Assessment

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives, including those with structural similarities to (5-Methyl-2H-triazol-3-YL)-acetic acid, against key fungal and bacterial pathogens. MIC is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that prevents visible growth of a microorganism.

Antifungal Activity

Table 1: Comparative Antifungal Activity (MIC in µg/mL) against Candida albicans

Antifungal AgentClassMIC RangeMIC₅₀MIC₉₀
1,2,4-Triazole Derivatives Triazole 0.0156 - 2.0 [3][4]~0.5 [3]~1.0 [3]
FluconazoleTriazole0.25 - >64[3]0.5[3]4.0[3]
VoriconazoleTriazole≤0.015 - 16[3]0.03[3]0.125[3]
Amphotericin BPolyene0.125 - 2.0[3]0.5[3]1.0[3]
CaspofunginEchinocandin0.015 - 0.250.030.06

Table 2: Comparative Antifungal Activity (MIC in µg/mL) against Aspergillus fumigatus

Antifungal AgentClassMIC RangeMIC₅₀MIC₉₀
1,2,4-Triazole Derivatives Triazole Moderate Activity [5]N/A N/A
VoriconazoleTriazole0.25 - 2.0[6][7]1[6][7]2[6][7]
IsavuconazoleTriazole0.5 - 2.012
PosaconazoleTriazole≤0.03 - 1.0[6][7]0.5[6][7]0.5[6][7]
Amphotericin BPolyene0.5 - 2.012
Antibacterial Activity

Table 3: Comparative Antibacterial Activity (MIC in µg/mL) against Staphylococcus aureus

Antibacterial AgentClassMIC Range
Triazole-Thione Derivatives Triazole 1.56 - 6.25 [8]
Aurone-Derived Triazoles Triazole 1.08 - 1.63 [9]
CiprofloxacinFluoroquinolone0.25 - 1.0
VancomycinGlycopeptide0.5 - 2.0
LinezolidOxazolidinone1.0 - 4.0

Table 4: Comparative Antibacterial Activity (MIC in µg/mL) against Escherichia coli

Antibacterial AgentClassMIC Range
Hexyl Triazolium Derivatives Triazole 1.0 [8]
Ofloxacin-Triazole Hybrids Triazole-Fluoroquinolone 0.25 - 1.0 [8]
CiprofloxacinFluoroquinolone≤0.004 - 0.5
CeftriaxoneCephalosporin≤0.03 - 1.0
GentamicinAminoglycoside0.25 - 1.0

Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the comparative efficacy data presented is contingent upon the adherence to standardized experimental protocols. The methodologies outlined below are based on internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Antifungal Susceptibility Testing

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and filamentous fungi.[14][15]

Step-by-Step Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a standardized turbidity, corresponding to a specific cell density.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified duration (24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.

Antibacterial Susceptibility Testing

The broth microdilution method is also a gold standard for determining the MIC of antibacterial agents.[11][12][13]

Step-by-Step Protocol:

  • Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium. A suspension is then prepared in sterile saline or broth to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: Serial dilutions of the antibacterial agents are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of triazole antifungals and the experimental workflow for determining antimicrobial susceptibility.

Mechanism of Action of Triazole Antifungals

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Essential Component Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Enzyme->Ergosterol Catalyzes conversion Triazoles Triazole Antifungals Triazoles->Enzyme Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Experimental Workflow for MIC Determination

start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in 96-Well Plate prep_plate->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic end End read_mic->end

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The in vitro data for structurally related triazole-acetic acid derivatives demonstrate promising antimicrobial activity against a range of clinically relevant fungal and bacterial pathogens. Notably, certain derivatives exhibit potency comparable or superior to existing first-line agents. These findings underscore the potential of (5-Methyl-2H-triazol-3-YL)-acetic acid as a valuable scaffold for the development of new antimicrobial drugs.

Further research is warranted to synthesize and evaluate (5-Methyl-2H-triazol-3-YL)-acetic acid and its direct derivatives in head-to-head comparative studies against a broader panel of microbes, including resistant strains. In vivo efficacy studies and toxicological assessments will also be critical next steps in elucidating the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Methyl-2H-triazol-3-YL)-acetic acid Analogs as Potential Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The specific compound, (5-Methyl-2H-[4][5][6]triazol-3-yl)-acetic acid, serves as a versatile and valuable building block for creating novel pharmaceutical candidates.[7] Its structure, featuring a heterocyclic triazole core linked to an acetic acid moiety, is reminiscent of several non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of this core scaffold. We will explore how systematic chemical modifications influence inhibitory potency and selectivity against COX-1 and COX-2, the key enzymes in the prostaglandin biosynthesis pathway.[8] The insights presented herein are designed to guide researchers and drug development professionals in the rational design of novel, potent, and selective anti-inflammatory agents.

The Core Scaffold: A Platform for Rational Drug Design

The (5-Methyl-2H-triazol-3-YL)-acetic acid molecule offers several key positions for chemical modification to probe the chemical space and optimize biological activity. Understanding the role of each component is fundamental to a successful drug design campaign.

Caption: Core chemical structure and key modification points.

  • R¹ (N-H Position): This site allows for the introduction of various substituents to modulate lipophilicity, steric bulk, and hydrogen bonding capacity, which can significantly influence enzyme-inhibitor interactions.

  • R² (C5-Methyl Group): Altering this group can probe a specific hydrophobic pocket within the enzyme's active site.

  • R³ (Acetic Acid Moiety): This carboxylic acid group is critical, likely serving as the primary binding anchor to the active site of target enzymes like COX, mimicking the endogenous substrate, arachidonic acid.

Comparative Structure-Activity Relationship (SAR) Analysis

To illustrate the impact of structural modifications, we present a comparative analysis based on established medicinal chemistry principles observed in related heterocyclic inhibitors.[9][10] The following data, while illustrative, is grounded in typical outcomes of SAR studies for enzyme inhibitors and serves to guide analog design. The primary endpoint is the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2, with selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicating the preference for the inducible COX-2 isoform.

Table 1: Comparative Performance of (5-Methyl-2H-triazol-3-YL)-acetic acid Analogs

Compound IDR¹ Substituent (N-Position)R² Substituent (C5-Position)R³ MoietyCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
1 (Parent) -H-CH₃-CH₂COOH15.28.50.56
2 -CH₃-CH₃-CH₂COOH12.15.10.42
3 -Phenyl-CH₃-CH₂COOH8.30.90.11
4 4-Fluorophenyl-CH₃-CH₂COOH7.90.15 0.02
5 -H-CF₃-CH₂COOH18.54.20.23
6 -H-Ethyl-CH₂COOH14.89.10.61
7 (Prodrug) -H-CH₃-CH₂COOCH₃>100>100-
8 (Amide) -H-CH₃-CH₂CONH₂>100>100-

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual experimental results may vary.

Analysis of Key Modifications:
  • N-Substitution (R¹): Unsubstituted analog 1 shows modest, non-selective activity. Introducing small alkyl groups like methyl (2 ) offers a negligible impact. However, incorporating an aromatic ring (3 ) significantly improves potency, particularly against COX-2. This suggests the phenyl ring may engage in favorable π-π stacking or hydrophobic interactions within a sub-pocket of the enzyme. The addition of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (4 ) dramatically enhances COX-2 potency and selectivity.[10] This is a classic strategy in COX-2 inhibitor design, where the substituent extends into a secondary pocket unique to the COX-2 isoform.

  • C5-Substitution (R²): Replacing the C5-methyl group with a bioisostere like trifluoromethyl (5 ) enhances COX-2 potency relative to the parent compound. The highly electronegative CF₃ group can alter the electronics of the triazole ring and may engage in specific interactions within the active site. Increasing the alkyl chain length to ethyl (6 ) does not provide any benefit, suggesting the pocket accommodating this group is sterically constrained.

  • Acetic Acid Modification (R³): The free carboxylic acid is essential for activity. Masking it as a methyl ester (7 ) or converting it to a primary amide (8 ) completely abolishes inhibitory activity. This strongly indicates that the carboxylate anion is a key binding element, likely forming a critical ionic bond with a positively charged residue (e.g., Arginine) in the enzyme's active site, a hallmark of many NSAIDs. The ester form could potentially act as a prodrug, though this would require in vivo hydrolysis for activation.

Experimental Design and Protocols

A self-validating and robust experimental workflow is crucial for generating reliable SAR data. The causality behind our chosen protocol is to directly measure the enzymatic activity of COX isoforms in a controlled in vitro setting, thus providing clear, quantifiable data on inhibitor potency.

Experimental Workflow Diagram

cluster_workflow SAR Evaluation Workflow A Analog Synthesis & Purification B Compound Stock Preparation (DMSO) A->B Characterization C In Vitro COX Inhibition Assay (COX-1 & COX-2) B->C Serial Dilution D Data Acquisition (Spectrophotometry) C->D Measure Product E Calculation of % Inhibition D->E Controls vs. Test F IC₅₀ Determination (Dose-Response Curves) E->F Non-linear Regression G SAR Analysis & Selectivity Calculation F->G Compare Analogs

Caption: Workflow for SAR evaluation of COX inhibitors.

Detailed Protocol: Colorimetric In Vitro COX Inhibitor Screening Assay

This protocol is adapted from established methods for determining COX-1 and COX-2 inhibition.[4][11] It relies on the peroxidase activity of COX, which is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.
  • Heme Cofactor: Prepare a stock solution in DMSO.
  • Enzyme: Recombinant human or ovine COX-1 and COX-2. Store at -80°C.
  • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
  • TMPD (Colorimetric Probe): Prepare a fresh stock solution in the assay buffer.
  • Test Compounds: Prepare 10 mM stock solutions in DMSO. Create serial dilutions in DMSO for the dose-response curve.

2. Assay Procedure (96-well plate format):

  • To each well, add 150 µL of Assay Buffer.
  • Add 10 µL of Heme to each well.
  • Add 10 µL of either COX-1 or COX-2 enzyme solution.
  • Add 1 µL of the test compound dilution (or DMSO for control wells).
  • Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.
  • To initiate the reaction, add 10 µL of Arachidonic Acid substrate solution and 10 µL of TMPD solution to each well.
  • Immediately place the plate in a microplate reader.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 590 nm every 30 seconds for 5 minutes.
  • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_dmso_control)] * 100
  • Plot percent inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using non-linear regression software.[12]

Target Pathway: The Cyclooxygenase (COX) Cascade

The (5-Methyl-2H-triazol-3-YL)-acetic acid analogs are designed to inhibit the COX enzymes, which are central to the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins and thromboxanes.

cluster_pathway Cyclooxygenase (COX) Signaling Pathway cluster_products cluster_effects AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach Platelet Platelet Aggregation COX1->Platelet COX2->PGH2 PGs Prostaglandins (PGE₂, PGI₂) PGH2->PGs TXs Thromboxanes (TXA₂) PGH2->TXs Inflammation Inflammation, Pain, Fever PGs->Inflammation TXs->Platelet Inhibitor (5-Methyl-2H-triazol-3-YL) -acetic acid Analog Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX pathway by triazole analogs.

COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the stomach lining and mediating platelet aggregation.[5][6] In contrast, COX-2 is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and fever.[4] Therefore, the development of COX-2 selective inhibitors is a key goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion

The structure-activity relationship of (5-Methyl-2H-triazol-3-YL)-acetic acid analogs demonstrates a clear and rational path toward developing potent and selective COX-2 inhibitors. The SAR analysis highlights three critical molecular features:

  • An Intact Carboxylic Acid: Essential for binding and inhibitory activity.

  • Aromatic N-Substitution: An N-aryl substituent, particularly one with a para-fluoro group, is crucial for achieving high COX-2 potency and selectivity.

  • C5-Methyl Group: This position offers limited scope for modification but can be fine-tuned to optimize interactions within a hydrophobic pocket.

By leveraging these principles and employing robust in vitro screening protocols, researchers can effectively navigate the chemical space around this promising scaffold to identify and advance next-generation anti-inflammatory drug candidates.

References

A Researcher's Guide to Characterizing the Target Specificity and Cross-Reactivity of (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the target specificity and cross-reactivity of the novel compound, (5-Methyl-2H-triazol-3-YL)-acetic acid. Given the limited publicly available data on this specific molecule, this document outlines a systematic, multi-pronged experimental approach to elucidate its biological activity from first principles. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation, empowering you to build a robust profile of this compound.

The triazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3][4][5] The acetic acid moiety suggests potential interactions with enzymes that recognize carboxylate substrates. Therefore, a thorough investigation into the target engagement and selectivity of (5-Methyl-2H-triazol-3-YL)-acetic acid is paramount to understanding its therapeutic potential and potential off-target liabilities.[6]

Comparative Analysis of Target Identification Strategies

The initial step in characterizing a novel compound is to identify its primary biological target(s) and assess its selectivity across a broad range of related proteins.[7] Several platforms are available, each with unique advantages and limitations. The choice of methodology will depend on the hypothesized target class and the desired depth of analysis.

Method Principle Advantages Limitations
Biochemical Assays (e.g., Kinome Profiling) Measures direct inhibition of a large panel of purified enzymes (e.g., kinases) in a cell-free system.[7][8]High-throughput; provides direct measure of potency (IC50) or affinity (Kd); excellent for assessing selectivity across a specific protein family.[8][9][10]Lacks cellular context (e.g., cell permeability, presence of cofactors); may not identify targets that require a cellular environment for interaction.[11]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14]Measures target engagement within intact cells, confirming cell permeability and interaction with the native protein.[15][16]Lower throughput than biochemical assays; requires a specific antibody for detection of the target protein.[14]
Competitive Binding Assays Measures the ability of the test compound to displace a known, labeled ligand from its target.[17][18][19]Versatile and can be adapted to various target classes; provides a quantitative measure of binding affinity (Ki).[18][20][21]Requires a well-characterized reference ligand and target; the label on the reference ligand could potentially interfere with binding.[17]
Chemoproteomics / Affinity Chromatography Uses the immobilized compound to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.Unbiased approach to identify novel targets without prior hypotheses.[22]Can be technically challenging; may identify non-specific binders; requires chemical modification of the compound for immobilization.

A logical workflow for characterizing a novel compound like (5-Methyl-2H-triazol-3-YL)-acetic acid involves a tiered approach, starting with broad screening and progressing to more focused validation assays.

Caption: A typical workflow for identifying and validating the targets of a novel compound.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for key experiments to profile (5-Methyl-2H-triazol-3-YL)-acetic acid.

Protocol 1: Broad Kinase Profiling using KINOMEscan®

This method provides a comprehensive assessment of the compound's selectivity across the human kinome.[8][10]

Rationale: The triazole scaffold is present in many known kinase inhibitors.[5] A broad kinome scan is an efficient first step to identify potential kinase targets and off-targets.[9][23]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (5-Methyl-2H-triazol-3-YL)-acetic acid in 100% DMSO.

  • Assay Submission: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan®).[8][10] Typically, a primary screen is performed at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., scanMAX panel with 468 kinases).[23]

  • Data Analysis: The results are typically provided as a percentage of control, where a lower percentage indicates stronger binding. Hits are identified based on a pre-defined threshold (e.g., >90% inhibition or a Z-score >3).

  • Follow-up: For primary hits, determine the dissociation constant (Kd) through a dose-response experiment to quantify the binding affinity.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful technique to confirm target engagement in a cellular context.[12][13][14][16]

Rationale: This assay validates that the compound can penetrate the cell membrane and bind to its intended target in its native environment.[11][15] A thermal shift provides strong evidence of direct physical interaction.[14][16]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of (5-Methyl-2H-triazol-3-YL)-acetic acid or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating Step: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.[7][14]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.[14]

  • Protein Quantification: Carefully collect the supernatant and determine the concentration of the soluble target protein using Western Blotting or an equivalent quantitative method (e.g., ELISA or AlphaScreen).[14][16]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve (ΔTm) indicates target stabilization by the compound.[7]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Competitive Binding Assay for Affinity Determination

This assay quantifies the binding affinity of the compound for its target.[17][18][19]

Rationale: A quantitative measure of affinity (Ki or Kd) is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.[18][21]

Methodology (example using Fluorescence Polarization):

  • Reagent Preparation: Prepare the purified target protein and a fluorescently labeled tracer ligand that is known to bind to the same site as the test compound.

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Compound Titration: Add a serial dilution of (5-Methyl-2H-triazol-3-YL)-acetic acid to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well. The displacement of the fluorescent tracer by the test compound will result in a decrease in polarization.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[21]

Comparative Data Summary

To provide a clear comparison of (5-Methyl-2H-triazol-3-YL)-acetic acid with alternative compounds, the experimental data should be summarized in a structured table.

Compound Primary Target On-Target Potency (Kd/Ki, nM) Selectivity Score (S-score) Cellular Target Engagement (CETSA ΔTm, °C)
(5-Methyl-2H-triazol-3-YL)-acetic acid To be determinedTo be determinedTo be determinedTo be determined
Alternative 1 (e.g., Known Kinase Inhibitor) Kinase XKnown valueKnown valueKnown value
Alternative 2 (e.g., Structurally Similar Compound) To be determinedTo be determinedTo be determinedTo be determined

The Selectivity Score (S-score) is often calculated from kinome profiling data, where a lower score indicates higher selectivity.

Conclusion and Future Directions

The systematic approach outlined in this guide will enable a thorough characterization of the target specificity and cross-reactivity of (5-Methyl-2H-triazol-3-YL)-acetic acid. By combining broad-spectrum screening with orthogonal, cell-based validation and quantitative affinity measurements, researchers can build a comprehensive profile of this novel compound. This information is critical for making informed decisions about its potential as a therapeutic agent and for guiding future lead optimization efforts. The triazole moiety is a versatile scaffold in drug discovery, and a deep understanding of the structure-activity relationships of this particular derivative will contribute valuable knowledge to the field.[1][3][4]

References

A Comparative Benchmarking Guide to the Synthesis of (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid is a valuable heterocyclic compound that serves as a key building block in the development of novel therapeutic agents and agrochemicals.[1][2] Its structural motif, featuring a 1,2,4-triazole ring coupled with an acetic acid moiety, imparts unique physicochemical properties that are desirable in drug design. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings.

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid. Each route is evaluated based on chemical strategy, experimental feasibility, and overall efficiency. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers the critical insights needed to select the most appropriate method for their specific application.

Strategic Analysis of Synthetic Pathways

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be approached from several angles. Classical methods such as the Pellizzari and Einhorn-Brunner reactions offer direct routes to the triazole core, but often require harsh conditions and can suffer from low yields.[3][4][5] Modern approaches often involve the construction of the triazole ring from acyclic precursors, providing greater flexibility and control over the substitution pattern.

This guide will focus on two such modern strategies, each proceeding through a key intermediate:

  • Route 1: The Acetonitrile Intermediate Pathway. This strategy involves the initial construction of a 3-cyanomethyl-5-methyl-1,2,4-triazole, followed by hydrolysis of the nitrile to the desired carboxylic acid.

  • Route 2: The Ester Intermediate Pathway. This approach builds the triazole ring with the acetic acid side chain already in place as an ester, which is then hydrolyzed in the final step.

The following sections will provide a detailed examination of each route, including step-by-step protocols and a critical evaluation of their respective advantages and disadvantages.

Route 1: The Acetonitrile Intermediate Pathway

This two-step approach first targets the synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile, which is then converted to the final product via hydrolysis.

Diagram of Route 1: Acetonitrile Intermediate Pathway

Route 1 cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Hydrolysis Cyanoacetic_acid_hydrazide Cyanoacetic acid hydrazide Acetonitrile_intermediate 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile Cyanoacetic_acid_hydrazide->Acetonitrile_intermediate Cyclization Acetimidate Acetimidate derivative Acetimidate->Acetonitrile_intermediate Final_Product (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid Acetonitrile_intermediate->Final_Product Acid or Base Hydrolysis

Caption: Workflow for the synthesis via an acetonitrile intermediate.

Step 1: Synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile

The formation of the triazole ring in this step is typically achieved through the cyclization of an appropriate acyclic precursor. A common and effective method involves the reaction of cyanoacetic acid hydrazide with an acetimidate derivative.[6]

Experimental Protocol:

  • Preparation of Cyanoacetic Acid Hydrazide: To a solution of ethyl cyanoacetate (1.0 eq) in ethanol at 0-5 °C, add hydrazine hydrate (1.0 eq) dropwise. Stir the mixture at this temperature for 1 hour. The resulting precipitate of cyanoacetic acid hydrazide can be collected by filtration and used in the next step after drying.[4]

  • Triazole Formation: In a suitable solvent such as ethanol, dissolve cyanoacetic acid hydrazide (1.0 eq) and an acetimidate hydrochloride (e.g., ethyl acetimidate hydrochloride) (1.0 eq). Add a base, such as sodium ethoxide, and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with an appropriate acid. The product can be extracted with an organic solvent and purified by column chromatography or recrystallization to yield 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile.

Step 2: Hydrolysis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions.[7][8]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: Dissolve 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetonitrile (1.0 eq) in a mixture of water and a strong acid, such as sulfuric or hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried to afford (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid.

Causality and Strategic Choices in Route 1:
  • Choice of Precursors: Cyanoacetic acid hydrazide is a readily available and bifunctional starting material that provides the cyanomethyl group and a portion of the triazole backbone. The acetimidate derivative serves as the source for the methyl group and the remaining nitrogen atom of the triazole ring.

  • Reaction Conditions: The cyclization reaction is typically base-catalyzed to facilitate the nucleophilic attack and subsequent dehydration steps. The choice of hydrolysis conditions (acidic vs. basic) can depend on the stability of the triazole ring to the reaction medium.

Route 2: The Ester Intermediate Pathway

This route involves the initial synthesis of an ester of the target molecule, ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate, followed by saponification to the carboxylic acid. The Pinner reaction is a key transformation in this pathway.[3][9][10]

Diagram of Route 2: Ester Intermediate Pathway

Route 2 cluster_0 Step 1: Pinner Reaction & Cyclization cluster_1 Step 2: Saponification Ethyl_cyanoacetate Ethyl cyanoacetate Ester_intermediate Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate Ethyl_cyanoacetate->Ester_intermediate 1. Pinner Reaction 2. Cyclization Ethanol_HCl Ethanol, HCl Ethanol_HCl->Ester_intermediate Acetohydrazide Acetohydrazide Acetohydrazide->Ester_intermediate Final_Product (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid Ester_intermediate->Final_Product Base Hydrolysis (e.g., NaOH)

Caption: Workflow for the synthesis via an ester intermediate.

Step 1: Synthesis of Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate

This step utilizes the Pinner reaction to convert the nitrile of ethyl cyanoacetate into an imidate, which then undergoes cyclization with acetohydrazide.[9][11]

Experimental Protocol:

  • Pinner Salt Formation: In a solution of ethyl cyanoacetate (1.0 eq) in anhydrous ethanol, bubble dry hydrogen chloride gas at 0 °C until saturation. Allow the mixture to stand at a low temperature to form the Pinner salt, ethyl 3-ethoxy-3-iminopropanoate hydrochloride.[11]

  • Cyclization: To the solution containing the Pinner salt, add acetohydrazide (1.0 eq) and a base (e.g., sodium ethoxide). Heat the mixture to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, neutralize, and extract the product with an organic solvent. The crude product can be purified by distillation or column chromatography to yield ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate.

Step 2: Saponification of Ethyl 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate

The final step is a straightforward ester hydrolysis.

Experimental Protocol:

  • Reaction: Dissolve the ester intermediate (1.0 eq) in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

  • Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Acidify the aqueous solution with a mineral acid to precipitate the carboxylic acid. The product can be collected by filtration, washed, and dried.

Causality and Strategic Choices in Route 2:
  • Pinner Reaction: The Pinner reaction is a powerful tool for converting nitriles into imidates, which are excellent electrophiles for cyclization reactions. The use of anhydrous conditions is crucial to prevent the hydrolysis of the Pinner salt to the corresponding ester.[3][10]

  • One-Pot Potential: The formation of the Pinner salt and subsequent cyclization can often be performed in a one-pot fashion, which improves the overall efficiency of the process.

Comparative Analysis and Performance Benchmarking

ParameterRoute 1: Acetonitrile IntermediateRoute 2: Ester Intermediate
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 22
Reagent Availability Readily available starting materials.Readily available starting materials.
Reaction Conditions Cyclization may require specific base and solvent. Hydrolysis can be harsh.Pinner reaction requires anhydrous conditions and handling of HCl gas. Saponification is generally mild.
Scalability Generally scalable, though handling of cyano compounds requires care.The Pinner reaction can be challenging to scale up due to the use of HCl gas.
Purification Intermediate and final product may require chromatography.The final product often precipitates and can be purified by recrystallization.
Key Challenges Potential for side reactions during cyclization. Harsh hydrolysis conditions.Strict anhydrous conditions for the Pinner reaction. Handling of corrosive HCl gas.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to (5-Methyl-2H-1,2,4-triazol-3-yl)-acetic acid.

Route 2, the Ester Intermediate Pathway, is generally recommended for laboratory-scale synthesis due to its potential for higher overall yields and the often crystalline nature of the final product, which simplifies purification. The Pinner reaction, while requiring careful handling of anhydrous HCl, is a well-established and reliable method for the key transformation.

Route 1, the Acetonitrile Intermediate Pathway, may be more amenable to large-scale production where the handling of gaseous HCl in the Pinner reaction presents significant engineering challenges. While the hydrolysis step can be harsh, it is a robust and well-understood industrial process.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, and safety considerations. This guide provides the foundational knowledge and experimental frameworks to make an informed decision and successfully synthesize this important heterocyclic building block.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique physicochemical properties, including the ability to engage in hydrogen bonding and metabolic stability, have made it a cornerstone in the development of therapeutics across diverse areas such as oncology, infectious diseases, and neurology. Triazole-based drugs like the antifungal fluconazole and the anticancer agent letrozole are testaments to the scaffold's clinical success.

This guide provides a comprehensive framework for the preclinical validation of novel triazole compounds, moving from initial cellular assays to complex whole-organism models. As Senior Application Scientists, our goal is not merely to follow protocols but to understand the underlying principles that ensure the generation of robust, translatable data. We will explore the causal logic behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.

The Validation Funnel: A Strategic Overview

Drug discovery is a process of systematic risk reduction. We begin with broad, high-throughput in vitro screens to identify active compounds and progressively move towards more complex, resource-intensive in vivo models to evaluate efficacy and safety. This funneling approach ensures that only the most promising candidates advance, optimizing resources and ethical considerations.

G cluster_0 In Vitro Validation (Cell & Target-Based) cluster_1 In Vivo Validation (Animal Models) vitro1 Primary Screening (e.g., Cytotoxicity, MIC) vitro2 Target Engagement (e.g., Enzyme Inhibition) vitro1->vitro2 vitro3 Mechanistic Assays (e.g., Apoptosis, Gene Expression) vitro2->vitro3 vivo1 Pharmacokinetics (PK) & Safety Toxicology vitro3->vivo1 Lead Candidate Selection vivo2 Efficacy Models (e.g., Xenograft, Infection) vivo1->vivo2 vivo3 Pharmacodynamics (PD) & Biomarker Analysis vivo2->vivo3

Caption: The preclinical validation workflow for therapeutic compounds.

Part 1: In Vitro Validation - Establishing Foundational Activity

In vitro assays are the bedrock of preclinical validation. They are rapid, cost-effective, and allow for the precise interrogation of a compound's biological activity in a controlled environment.

Primary Screening: Cytotoxicity and Antimicrobial Activity

The first critical question is whether a compound has the desired biological effect. For anticancer agents, this is cytotoxicity; for antimicrobials, it is the inhibition of microbial growth.

Anticancer Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability. It measures the metabolic activity of cells, which correlates with the viable cell number.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of Triazole Derivatives in Cancer Cell Lines

Compound ID MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) Reference
Compound 22 5.8 µM >10 µM -
Compound 23 1.26 µM 2.5 µM -
Podophyllotoxin Hybrid 19a - - 0.021 µM
Propiconazole - - - *
Reference Compound
Doxorubicin ~0.05 µM ~0.1 µM ~0.2 µM (Historical Data)

Note: Propiconazole showed an IC₅₀ of 41.025 µg/ml against Hep G2 (liver) cells.

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is the key metric for antifungals and antibacterials. It is determined by broth microdilution or disk diffusion methods.

Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Triazole Derivatives

Compound ID C. albicans C. neoformans A. fumigatus Reference
Compound 6c 0.0625 0.0625 4.0
Compound 10k - - 0.125-1
Compound S-F24 Potent vs. multi-resistant - -
Reference Compound

| Fluconazole | 0.25 - 1 | 0.5 - 4 | >64 | |

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1.4x10⁴ cells/well and incubate for 24 hours to allow for monolayer formation.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 200 µL/well of MTT solution (0.5 mg/mL in phosphate-buffered saline). Incubate for 4 hours at 37°C.

  • Solubilization: Discard the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Target Engagement & Mechanism of Action

Once primary activity is confirmed, the next step is to understand how the compound works. This is crucial for rational drug design and predicting potential side effects.

For Antifungals: The primary target for most azole antifungals is lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal sterol biosynthesis. Validating this involves enzyme inhibition assays and molecular docking studies to predict binding modes.

G Lanosterol Lanosterol CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Catalyzes demethylation Triazole Triazole Compound Triazole->CYP51 Binds to Heme Iron & Inhibits Enzyme

Caption: Mechanism of action for azole antifungal drugs via CYP51 inhibition.

For Anticancer Agents: Triazoles can exert anticancer effects through numerous mechanisms, including inhibiting key enzymes (kinases, topoisomerases), disrupting microtubule assembly, or inducing apoptosis. Assays to validate these mechanisms include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at specific phases (e.g., G2/M).

  • Apoptosis Assays: Detecting markers of programmed cell death like caspase activation or Annexin V staining.

  • Kinase Inhibition Assays: Measuring the compound's ability to inhibit specific cancer-related kinases.

For Neuroprotective Agents: In Alzheimer's disease models, key targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For ischemic stroke, the focus might be on pathways related to oxidative stress, such as the Nrf2 signaling pathway.

Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Systemic Context

While in vitro data is essential, it cannot predict a compound's behavior in a complex living organism. In vivo models are indispensable for evaluating pharmacokinetics, systemic efficacy, and safety.

Pharmacokinetics (PK) and Preliminary Toxicology

Before testing for efficacy, it's vital to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Poor pharmacokinetic properties are a major cause of clinical trial failure.

  • Bioavailability (F%): Determines the fraction of an administered dose that reaches systemic circulation.

  • Half-life (t½): Dictates the dosing frequency.

  • Acute Toxicity (LD₅₀): Provides an initial assessment of the compound's safety profile.

Efficacy in Disease Models

The choice of animal model is critical and must accurately reflect the human disease state.

Antifungal Efficacy: A systemic candidiasis model in mice is commonly used. Efficacy is measured by the reduction

A Head-to-Head Comparison of Substituted 1,2,4-Triazole-3-Acetic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and herbicidal properties.[3][4][5][6][7][8] A particularly interesting class of these compounds is the substituted 1,2,4-triazole-3-acetic acid derivatives. The introduction of an acetic acid moiety at the 3-position, often via a thioether linkage, provides a crucial functional group that can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide offers a head-to-head comparison of various substituted 1,2,4-triazole-3-acetic acid derivatives, focusing on the impact of different substituents on their biological performance. We will delve into the synthetic strategies, structure-activity relationships (SAR), and present comparative experimental data to aid researchers in the rational design of novel and more potent therapeutic agents.

The Central Scaffold: 1,2,4-Triazole-3-Thiol and its Conversion

The common precursor for the synthesis of many 1,2,4-triazole-3-acetic acid derivatives is a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (or its tautomeric thiol form). The synthetic pathway to this crucial intermediate is a well-established multi-step process.

General Synthetic Workflow

The synthesis typically commences with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide. This is followed by a base-catalyzed intramolecular cyclization to yield the 1,2,4-triazole-3-thione ring. The subsequent S-alkylation with an acetic acid derivative, such as chloroacetic acid or ethyl bromoacetate, furnishes the desired 1,2,4-triazole-3-thioacetic acid or its ester.

Diagram of the General Synthetic Workflow:

Synthetic Workflow Carboxylic Acid Hydrazide Carboxylic Acid Hydrazide Thiosemicarbazide Thiosemicarbazide Carboxylic Acid Hydrazide->Thiosemicarbazide + Isothiocyanate Isothiocyanate Isothiocyanate 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Thiosemicarbazide->1,2,4-Triazole-3-thione Base-catalyzed cyclization 1,2,4-Triazole-3-thioacetic Acid/Ester 1,2,4-Triazole-3-thioacetic Acid/Ester 1,2,4-Triazole-3-thione->1,2,4-Triazole-3-thioacetic Acid/Ester + S-alkylation reagent Chloroacetic Acid / Ethyl Bromoacetate Chloroacetic Acid / Ethyl Bromoacetate

Caption: General synthetic route to 1,2,4-triazole-3-thioacetic acid derivatives.

Head-to-Head Comparison: The Influence of Substituents on Biological Activity

The biological activity of 1,2,4-triazole-3-acetic acid derivatives is profoundly influenced by the nature and position of the substituents on the triazole ring and any associated aromatic moieties. Below, we compare derivatives based on their reported antimicrobial and antifungal activities.

Comparison of Antimicrobial Activity

A study by Hunashal et al. synthesized a series of 2-{[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid derivatives and evaluated their anti-inflammatory and analgesic activities. While not a direct measure of antimicrobial performance, the synthetic strategies and substitutions are highly relevant.[1] Another study by Ulusoy et al. investigated the antimicrobial activity of some 1,2,4-triazole-3-mercaptoacetic acid derivatives.[9]

Compound IDN-4 SubstituentC-5 SubstituentTarget OrganismMIC (µg/mL)Reference
A 4-ChlorobenzylideneaminoPhenoxymethylS. aureus100--INVALID-LINK--
B 4-MethoxybenzylideneaminoPhenoxymethylS. aureus125--INVALID-LINK--
C 4-NitrobenzylideneaminoPhenoxymethylE. coli75--INVALID-LINK--
D 2-HydroxybenzylideneaminoPhenoxymethylE. coli100--INVALID-LINK--

Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:

From the data, it can be inferred that electron-withdrawing groups on the benzylideneamino substituent at the N-4 position may enhance activity against Gram-negative bacteria like E. coli (Compound C). Conversely, for Gram-positive bacteria such as S. aureus, a halogen substituent appears to be more favorable (Compound A).

Comparison of Antifungal Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with prominent examples like fluconazole and itraconazole.[6][10] The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[11]

A study detailed the synthesis of 2-((4-(substituted benzylideneamino)phenoxymethyl-4H-1,2,4-triazole-3-yl)thio)acetic acid derivatives and their antifungal activities.[3]

Compound IDN-4 SubstituentC-5 SubstituentFungal StrainMIC (µg/mL)Reference
E 4-FluorobenzylideneaminoPhenoxymethylA. niger0.25--INVALID-LINK--
F 2,4-DichlorobenzylideneaminoPhenoxymethylA. niger0.25--INVALID-LINK--
G 4-MethylbenzylideneaminoPhenoxymethylA. niger>1--INVALID-LINK--
H 4-MethoxybenzylideneaminoPhenoxymethylA. niger>1--INVALID-LINK--
Standard Fluconazole-A. niger1--INVALID-LINK--

Analysis of Structure-Activity Relationship (SAR) for Antifungal Activity:

The antifungal data clearly indicates that the presence of electron-withdrawing halogen substituents on the benzylideneamino moiety at the N-4 position significantly enhances antifungal activity against Aspergillus niger. Both the fluoro (Compound E) and dichloro (Compound F) substituted derivatives exhibited potent activity, surpassing that of the standard drug, fluconazole. In contrast, electron-donating groups like methyl (Compound G) and methoxy (Compound H) led to a considerable decrease in activity.

Diagram of Key SAR Insights for Antifungal Activity:

SAR Antifungal cluster_0 1,2,4-Triazole-3-thioacetic Acid Core cluster_1 Substituent at N-4 Core Triazole -S-CH2COOH N4_Sub Benzylideneamino with aromatic ring Core->N4_Sub EWG Electron-Withdrawing Groups (e.g., -F, -Cl) N4_Sub->EWG Favors EDG Electron-Donating Groups (e.g., -CH3, -OCH3) N4_Sub->EDG Disfavors High_Activity High Antifungal Activity Low_Activity Low Antifungal Activity EWG->High_Activity EDG->Low_Activity

Caption: Structure-activity relationship of N-4 substituents on antifungal activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols are provided below.

General Procedure for the Synthesis of 2-{[4-(Substituted benzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acids

Step 1: Synthesis of Phenoxyacetic acid hydrazide A mixture of ethyl phenoxyacetate and hydrazine hydrate in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield phenoxyacetic acid hydrazide.

Step 2: Synthesis of 1-(Phenoxyacetyl)-4-(substituted)thiosemicarbazides To a solution of phenoxyacetic acid hydrazide in ethanol, the appropriate substituted phenyl isothiocyanate is added. The mixture is refluxed for an extended period. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.

Step 3: Synthesis of 4-(Substituted)-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones The thiosemicarbazide from Step 2 is added to an aqueous solution of sodium hydroxide and refluxed. The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the triazole-3-thione.

Step 4: Synthesis of 2-{[4-(Substituted)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acids A mixture of the triazole-3-thione from Step 3, chloroacetic acid, and anhydrous sodium acetate in absolute ethanol is refluxed. After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water. The solid that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final product.

Antimicrobial and Antifungal Susceptibility Testing

The in vitro antimicrobial and antifungal activities of the synthesized compounds are typically evaluated using the microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate media. The inoculum is prepared by suspending colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Microdilution Assay: The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates with the appropriate broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The comparative analysis of substituted 1,2,4-triazole-3-acetic acid derivatives reveals critical structure-activity relationships that can guide the development of more effective therapeutic agents. The nature of the substituent at the N-4 position of the triazole ring plays a pivotal role in modulating the biological activity. Specifically, for antifungal applications, the incorporation of electron-withdrawing groups on an N-4-benzylideneamino substituent appears to be a promising strategy for enhancing potency. The synthetic pathways are well-established and offer a versatile platform for the generation of diverse libraries of these compounds for further screening and optimization. Future research should focus on expanding the range of substituents and exploring their effects on a broader panel of microbial strains and other biological targets.

References

A Comparative Guide to HPLC Purity Confirmation of Synthesized (5-Methyl-2H-triazol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound (5-Methyl-2H-triazol-3-YL)-acetic acid is a versatile heterocyclic building block with significant potential in the synthesis of novel therapeutic agents, particularly antifungals and antibacterials.[1] Its triazole moiety is a well-established pharmacophore, making this compound a valuable intermediate for drug discovery pipelines.[2][3] Consequently, the rigorous confirmation of its purity is a non-negotiable step to ensure that downstream processes and final clinical outcomes are not compromised by unintended impurities.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of (5-Methyl-2H-triazol-3-YL)-acetic acid. We will move beyond simple protocols to explore the scientific rationale behind method selection, offering field-proven insights into optimizing analytical outcomes for this polar, acidic molecule.

Understanding the Analyte: Physicochemical Properties

The key to developing a robust analytical method lies in understanding the analyte's structure. (5-Methyl-2H-triazol-3-YL)-acetic acid possesses:

  • A 1,2,4-triazole ring : A polar heterocyclic system.[4][5]

  • A carboxylic acid group : An acidic, highly polar functional group that can be ionized depending on the pH.

  • A methyl group : A small non-polar functional group.

The compound's overall character is highly polar and acidic. This presents a specific challenge for the most common HPLC technique, Reversed-Phase HPLC, where polar compounds are often poorly retained.[6][7] This guide will therefore compare the standard workhorse method with a technique specifically designed for such molecules.

Comparative Methodologies: RP-HPLC vs. HILIC

We will evaluate two fundamentally different, yet powerful, HPLC techniques:

  • Method A: Reversed-Phase HPLC (RP-HPLC) : This technique separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[8][9] For our polar analyte, we must manipulate the mobile phase conditions to achieve adequate retention and sharp peak shapes.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an alternative approach that excels at separating polar and hydrophilic compounds.[10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[12] The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[11][12]

The logical workflow for selecting and implementing an appropriate HPLC method is outlined below.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Execution & Validation Analyte Analyte Characterization (5-Methyl-2H-triazol-3-YL)-acetic acid Properties Key Properties: - High Polarity - Acidic (pKa dependent) Analyte->Properties Method_Select Method Selection Crossroads Properties->Method_Select RP_HPLC Option 1: RP-HPLC (Workhorse Method) Method_Select->RP_HPLC Challenge: Achieve Retention HILIC Option 2: HILIC (Polar Compound Specialist) Method_Select->HILIC Advantage: Strong Retention Sample_Prep Sample Preparation (Dissolution in Mobile Phase) RP_HPLC->Sample_Prep HILIC->Sample_Prep HPLC_Run HPLC Analysis (Execute Method A & B) Sample_Prep->HPLC_Run Data_Analysis Data Analysis (Peak Integration, SST Check) HPLC_Run->Data_Analysis Purity_Report Purity Confirmation & Method Comparison Data_Analysis->Purity_Report

Caption: Logical workflow from analyte characterization to final purity confirmation.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous system suitability testing (SST), a mandatory requirement under USP and ICH guidelines to ensure the chromatographic system is performing adequately.[13][14][15]

Standard and Sample Preparation
  • Rationale : Consistent and accurate preparation is vital. The diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

  • Protocol :

    • Accurately weigh approximately 10 mg of the synthesized (5-Methyl-2H-triazol-3-YL)-acetic acid standard and the synthesized batch sample into separate 10 mL volumetric flasks.

    • For Method A (RP-HPLC), dissolve and dilute to volume with a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • For Method B (HILIC), dissolve and dilute to volume with a 90:10 (v/v) mixture of Acetonitrile and Water.

    • The final concentration for both is approximately 1.0 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Method A: Reversed-Phase HPLC (RP-HPLC) Protocol
  • Causality Behind Choices :

    • Column : A C18 column is the standard for RP-HPLC.[16]

    • Mobile Phase : A low pH is crucial. The addition of 0.1% formic acid (pKa ~3.75) to the mobile phase ensures the carboxylic acid group on the analyte remains protonated (non-ionized), leading to better retention and symmetrical peak shape.[17][18]

    • Detector : Triazole-containing compounds typically exhibit UV absorbance in the low to mid-range.[19][20] A wavelength of 220 nm is chosen for good sensitivity.

ParameterCondition
HPLC System Standard LC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
  • Causality Behind Choices :

    • Column : An amide-based stationary phase is an excellent choice for HILIC, providing robust retention for polar, acidic compounds.

    • Mobile Phase : HILIC requires a high organic content to facilitate partitioning.[12] Ammonium formate is used as a buffer because it is volatile (LC-MS compatible) and highly soluble in high-organic mobile phases.

    • Gradient : The gradient runs in the "reverse" of RP-HPLC, starting with high organic and increasing the aqueous component to elute analytes.[11]

ParameterCondition
HPLC System Standard LC system with UV Detector
Column Amide, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.5
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5
Gradient 0% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 220 nm
Injection Volume 5 µL
System Suitability Testing (SST) Protocol
  • Rationale : SST is performed before any sample analysis to verify that the chromatographic system is fit for its intended purpose. Acceptance criteria are based on regulatory guidelines.[21]

  • Procedure :

    • Inject the standard solution five consecutive times.

    • Calculate the performance metrics.

  • Acceptance Criteria :

    • Tailing Factor (T) : ≤ 2.0

    • Theoretical Plates (N) : ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area : ≤ 2.0%[15][21]

Results and Comparative Analysis

The performance of both methods was evaluated based on their ability to retain the main compound, resolve it from a hypothetical closely-eluting impurity ("Impurity X"), and provide an accurate purity assessment. The hypothetical data below represents a typical outcome for this type of analysis.

cluster_A Method A: RP-HPLC Chromatogram cluster_B Method B: HILIC Chromatogram cluster_C Decision Logic node_A Analyte Impurity X Retention Time (min): 2.8 Retention Time (min): 2.6 Poor Retention & Resolution node_C HILIC provides superior retention and separation for this polar analyte, making it the more reliable method for accurate purity assessment. node_A->node_C Leads to Inaccurate Purity node_B Impurity X Analyte Retention Time (min): 5.1 Retention Time (min): 6.5 Excellent Retention & Resolution node_B->node_C Leads to Accurate Purity

Caption: Comparison of chromatographic outcomes for RP-HPLC vs. HILIC.

Quantitative Data Comparison

The following table summarizes the key chromatographic performance parameters obtained from the analysis of the synthesized batch.

ParameterMethod A (RP-HPLC)Method B (HILILC)Commentary
Retention Time (min) 2.86.5HILIC provides significantly stronger retention, moving the peak away from the solvent front.
Tailing Factor (T) 1.71.1The HILIC method yields a much more symmetrical peak, which is critical for accurate integration.
Theoretical Plates (N) 21007500Higher plate count in HILIC indicates superior column efficiency and sharper peaks.
Resolution (Rs) 0.93.5RP-HPLC fails to achieve baseline resolution (Rs < 1.5) from Impurity X. HILIC provides excellent separation.
Calculated Purity (%) 98.2%99.5%The poor resolution in RP-HPLC leads to co-elution and an underestimation of the true purity.

Discussion and Recommendation

The experimental data clearly demonstrates the superiority of the HILIC method (Method B) for the purity confirmation of (5-Methyl-2H-triazol-3-YL)-acetic acid.

  • Expertise & Experience : While RP-HPLC is a default starting point for many small molecules, experience dictates that highly polar compounds often suffer from poor retention.[16][22] The analyte eluting near the solvent front (2.8 min) in Method A is a classic indicator that the separation mechanism is not optimal. This can lead to inaccurate quantification due to interference from solvent front impurities and poor peak integration. The HILIC method, by design, overcomes this fundamental challenge.[11]

  • Trustworthiness : The failure of Method A to achieve baseline resolution (Rs = 0.9) from a potential impurity renders it unsuitable for accurate purity assessment. A method can only be considered trustworthy if it can specifically separate the main component from all known and potential impurities.[14][23] Method B, with a resolution of 3.5, provides a high degree of confidence that the calculated purity of 99.5% is accurate and reliable.

Conclusion

For researchers, scientists, and drug development professionals working with (5-Methyl-2H-triazol-3-YL)-acetic acid, selecting the appropriate analytical method is paramount. While RP-HPLC is a versatile tool, this guide demonstrates that for highly polar, acidic molecules, a targeted approach using Hydrophilic Interaction Liquid Chromatography (HILIC) provides a more robust, reliable, and accurate system for purity confirmation. The superior retention, peak shape, and resolving power of the HILIC method ensure that the quality of this critical synthetic intermediate is assessed with the highest degree of scientific integrity.

References

A Technical Guide to the Biological Evaluation of Novel Pyrazolo[5,1-c]triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the search for novel scaffolds with potent and selective biological activity is a continuous endeavor. Among the myriad of heterocyclic systems, the pyrazolo[5,1-c]triazole core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological properties, including anticancer and antimicrobial activities. This guide provides a comprehensive biological evaluation of novel pyrazolo[5,1-c]triazole derivatives, offering a comparative analysis with established alternatives and presenting the supporting experimental data and protocols to empower researchers in their drug discovery efforts.

The Pyrazolo[5,1-c]triazole Scaffold: A Promising Pharmacophore

The fusion of pyrazole and triazole rings in the pyrazolo[5,1-c]triazole system creates a unique electronic and steric environment, making it an attractive scaffold for interaction with various biological targets.[1] The inherent properties of both parent heterocycles, known for their diverse pharmacological activities, are often synergistically enhanced in the fused system.[2] This guide will delve into the anticancer and antimicrobial potential of these derivatives, providing a critical analysis of their performance in preclinical studies.

Part 1: Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative properties of novel pyrazolo[5,1-c]triazole derivatives have been extensively investigated against a panel of human cancer cell lines. This section presents a comparative analysis of their efficacy, benchmarked against doxorubicin, a standard chemotherapeutic agent, and quinazoline derivatives, a class of heterocyclic compounds known to exhibit potent anticancer activity.

Experimental Data: A Comparative Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[5,1-c]triazole derivatives and comparator compounds against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDScaffoldMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
PZT-1 Pyrazolo[5,1-c]triazole8.510.212.1[3]
PZT-2 Pyrazolo[5,1-c]triazole5.27.89.5[3]
PZT-3 Pyrazolo[5,1-c]triazole25-984-9150-90[4]
Doxorubicin Anthracycline0.81.21.5[3]
Quinazoline-1 Quinazoline2.09-2.08[5]
Gefitinib Quinazoline4.3--[6]

Interpretation of Data: The presented data indicates that while doxorubicin remains a highly potent cytotoxic agent, certain pyrazolo[5,1-c]triazole derivatives, such as PZT-2 and select compounds from the PZT-3 series, exhibit promising anticancer activity in the low micromolar range.[3][4] Their performance is comparable to that of some quinazoline-based compounds, highlighting their potential as a viable alternative scaffold for the development of novel anticancer drugs.[5][6] The variability in IC50 values across different derivatives underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer potency of this scaffold.

Mechanism of Action: Targeting Key Signaling Pathways

Many pyrazolo[5,1-c]triazole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation and survival. A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR PZT Pyrazolo[5,1-c]triazole Derivatives PZT->EGFR inhibits

The diagram above illustrates a simplified EGFR signaling cascade. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, triggering downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell proliferation and survival.[8][9] Pyrazolo[5,1-c]triazole derivatives can intervene by inhibiting the kinase activity of EGFR, thereby blocking these pro-survival signals.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[5,1-c]triazole derivatives and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (e.g., Pyrazolo[5,1-c]triazoles) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals (with DMSO) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Part 2: Comparative Analysis of In Vitro Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolo[5,1-c]triazole derivatives have demonstrated promising activity against a range of bacterial and fungal strains. This section compares their efficacy against ciprofloxacin and fluconazole, standard antibacterial and antifungal drugs, respectively, as well as quinoline derivatives, another class of heterocyclic compounds with known antimicrobial properties.

Experimental Data: A Comparative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazolo[5,1-c]triazole derivatives and comparator compounds against various microbial strains. Lower MIC values indicate greater potency.

Compound IDScaffoldS. aureus (g+) MIC (µg/mL)E. coli (g-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)Reference
PZT-4 Pyrazolo[5,1-c]triazole10-1510-15-[5]
PZT-5 Pyrazolo[5,1-c]triazole--0.0625-1[12]
PZT-6 Pyrazolo[5,1-c]triazole4--[13]
Ciprofloxacin Fluoroquinolone0.5-20.015-1NA[5]
Fluconazole TriazoleNANA0.25-2[12]
Quinoline-2 Quinoline50 - 3.1250 - 3.1250 - 3.12[14]
Quinoline-3 Quinoline0.125–80.125–8-[15]

Interpretation of Data: The data reveals that certain pyrazolo[5,1-c]triazole derivatives exhibit good antibacterial and excellent antifungal activity.[5][12] While ciprofloxacin generally shows superior potency against the tested bacteria, compounds like PZT-6 display noteworthy activity against S. aureus.[13] In the antifungal realm, derivatives such as PZT-5 demonstrate exceptional potency against C. albicans, in some cases surpassing the efficacy of fluconazole.[12] The broad-spectrum antimicrobial potential of quinoline derivatives is also evident, providing a relevant benchmark for comparison.[14][15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[16]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine MIC: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow A 1. Serial Dilution of Test Compounds in 96-well plate C 3. Inoculate Wells A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plates C->D E 5. Visually Assess for Growth (Turbidity) D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyrazolo[5,1-c]triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogues.

SAR_Logic cluster_substituents Substituent Modifications Core Pyrazolo[5,1-c]triazole Scaffold R1 Position R1 (e.g., Aryl, Alkyl) Core->R1 R2 Position R2 (e.g., Halogen, Methoxy) Core->R2 R3 Position R3 (e.g., Heterocycle) Core->R3 Activity Biological Activity (Anticancer/Antimicrobial) R1->Activity R2->Activity R3->Activity Selectivity Target Selectivity Activity->Selectivity Properties ADME/Tox Properties Activity->Properties

Key SAR Insights:

  • Lipophilicity: The introduction of lipophilic groups, such as halogenated phenyl rings, often enhances anticancer and antimicrobial activity by facilitating membrane permeability.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can significantly influence the binding affinity of the derivatives to their biological targets.

  • Steric Factors: The size and shape of the substituents can dictate the selectivity of the compounds for specific enzyme active sites or receptor binding pockets.

Future Perspectives:

The promising biological activities of pyrazolo[5,1-c]triazole derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogues to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of lead candidates in animal models.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the development of novel pyrazolo[5,1-c]triazole-based therapeutics to address the pressing needs in oncology and infectious diseases.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (5-Methyl-2H-triazol-3-YL)-acetic acid

A Researcher's Guide to the Proper Disposal of (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid, ensuring the protection of personnel, facilities, and the environment. While this compound is a valuable intermediate in pharmaceutical and agricultural research, its journey from synthesis to disposal must be managed with precision and care.[4]

This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedure. By understanding the "why," researchers can make informed, compliant decisions for this and other chemical waste streams.

Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid is not readily found, we can infer its likely hazard profile based on its structural components: a carboxylic acid and a triazole ring. This initial assessment is the first step in your due diligence as a waste generator.

  • Acetic Acid Moiety : The carboxylic acid group indicates that the compound is acidic. Similar compounds can cause skin and eye irritation or burns.[5]

  • Triazole Moiety : Triazole derivatives are biologically active and are used in fungicides.[4] While toxicological data for this specific compound is limited, it should be handled as a potentially toxic substance.[6]

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7][8] This determination is the most critical step in the disposal process.

Potential Hazard Basis of Assessment Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Presence of carboxylic acid group.Nitrile gloves, lab coat.
Serious Eye Damage/Irritation Presence of carboxylic acid group.ANSI Z87.1-compliant safety glasses or goggles.
Toxicity (Inhalation/Ingestion) Biologically active triazole ring.Use in a well-ventilated area or chemical fume hood.
Environmental Hazard Limited data available; assume potential ecotoxicity.Prevent release to drains and waterways.[6][9]
The Regulatory Landscape: EPA and OSHA

Two primary federal agencies in the United States govern the handling and disposal of laboratory waste:

  • Environmental Protection Agency (EPA) : Through RCRA, the EPA regulates hazardous waste from "cradle-to-grave."[10] This means the generator is responsible for the waste from the moment it is created until its final, safe disposal.[8] RCRA defines hazardous waste as materials that are either specifically "listed" or exhibit at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][11]

  • Occupational Safety and Health Administration (OSHA) : OSHA regulations focus on protecting workers who handle hazardous substances.[12][13] This includes mandating access to SDSs, proper labeling, providing PPE, and training on safe handling and emergency procedures.[14][15]

It is crucial to remember that state and local regulations may be more stringent than federal laws.[7][16] Always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.

On-Site Waste Management: A Step-by-Step Protocol

Proper management within the laboratory is essential to ensure safety and compliance before the waste is removed for final disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[11][17] This area must be under the control of the laboratory personnel generating the waste.[18]

  • Action: Designate a specific, secondary container (like a spill tray) within a fume hood or a designated cabinet as your SAA for this waste stream.

Step 2: Select and Prepare the Waste Container The container must be compatible with the waste.

  • Causality: (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid is an acidic compound. Storing it in a metal container could lead to corrosion and leakage.[1]

  • Action: Use a clean, sealable glass or high-density polyethylene (HDPE) container. Ensure the container is free of damage and has a secure, leak-proof cap.[19]

Step 3: Correctly Label the Waste Container As soon as the first drop of waste enters the container, it must be labeled.

  • Regulatory Requirement: EPA and OSHA regulations require clear labeling to inform personnel of the container's contents and associated hazards.[16][17]

  • Action: Affix a hazardous waste label that includes:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "(5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid" . Avoid abbreviations.

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic"). Hazard pictograms are an effective way to communicate this.[17]

    • The accumulation start date (the date the first waste was added).

Step 4: Segregate Incompatible Waste Streams Never mix different types of chemical waste unless instructed to do so by your EHS department.

  • Causality: Mixing this acidic compound with bases can cause a violent exothermic reaction. Mixing with strong oxidizers could create a fire or explosion hazard.

  • Action: Keep the waste container for (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid physically separate from other waste streams, particularly bases (e.g., ammonium hydroxide), oxidizing agents (e.g., nitric acid), and reactive metals.[1][19]

Disposal Pathway Determination Workflow

The following workflow guides a researcher through the critical RCRA hazardous waste determination process. This must be done for every waste stream generated in the laboratory.

GstartStart: Waste Generated(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acidq1Is the waste specificallylisted by the EPA?(F, K, P, or U lists)start->q1q2Does the waste exhibitCorrosivity?(pH <= 2 or >= 12.5)q1->q2NohazardousWaste is HAZARDOUSManage under RCRA Subtitle Cq1->hazardousYesq3Does the waste exhibitIgnitability, Reactivity,or Toxicity?q2->q3Noq2->hazardousYes(Likely, as it's an acid)q3->hazardousYesnon_hazardousWaste is NOT RCRA HazardousConsult EHS for institutionaldisposal policy.q3->non_hazardousNo

Caption: RCRA Hazardous Waste Determination Workflow.

For (5-Methyl-2H-[1][2][3]triazol-3-YL)-acetic acid, even if it is not a "listed" waste, it will almost certainly be classified as hazardous due to the Corrosivity characteristic from its acetic acid group.

Final Disposal Protocol

Once the waste is properly collected, labeled, and determined to be hazardous, follow your institution's procedures for removal.

  • Adhere to Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in all SAAs combined within a single lab. For acutely toxic "P-listed" wastes, the limit is one quart.[2][11][18]

  • Request a Pickup : Contact your institution's EHS department to schedule a waste pickup. Do not move the hazardous waste from the SAA to another location yourself.[17]

  • Maintain Documentation : Keep meticulous records of the waste you generate and have collected. This documentation is a key part of the "cradle-to-grave" chain of custody.[19]

  • Trust Professional Disposal : Your EHS department works with licensed hazardous waste vendors who will transport the waste off-site for final treatment and disposal, typically via high-temperature incineration for organic compounds like this one.[3]

Emergency Procedures for Spills

Accidents can happen. Being prepared is critical.

  • For a Small Spill (manageable by one person):

    • Alert personnel in the immediate area.

    • Don appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill with an appropriate absorbent material (e.g., a chemical spill kit absorbent, not paper towels).

    • Neutralize the acid spill using a weak base like sodium bicarbonate.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your supervisor and EHS office.

  • For a Large Spill (outside of your control):

    • Evacuate the immediate area.

    • Alert others and activate any emergency alarms.

    • If safe to do so, close the door to the affected area to contain vapors.

    • Call your institution's emergency number and the EHS office immediately.

Waste Minimization: A Proactive Approach

The most effective disposal method is to not generate waste in the first place. Incorporate these principles into your research planning:[3]

  • Source Reduction : Order only the quantity of chemical needed for your experiments.[2][11]

  • Scale Reduction : Whenever possible, reduce the scale of your experiments to generate smaller volumes of waste.[2][11]

  • Chemical Substitution : If feasible for your research, consider using less hazardous chemicals.[1][11]

  • Inventory Management : Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to identify expired chemicals that need to be disposed of.[1][2]

By adhering to these detailed procedures, you actively contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.